2-Bromo-1,1-difluoroethane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,1-difluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrF2/c3-1-2(4)5/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYROUWXXSWCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074403 | |
| Record name | 2-Bromo-1,1-difluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359-07-9 | |
| Record name | 2-Bromo-1,1-difluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1,1-difluoroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 2-bromo-1,1-difluoro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromo-1,1-difluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,1-difluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-1,1-DIFLUOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00QR9XS58S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 2-Bromo-1,1-difluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,1-difluoroethane, with the CAS number 359-07-9, is a halogenated hydrocarbon with the chemical formula C₂H₃BrF₂.[1][2][3] This document provides a comprehensive overview of its core physical properties, essential for its application in research, synthesis, and pharmaceutical development. The data presented is a compilation from various sources, and standardized experimental protocols for their determination are detailed.
Core Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.
| Physical Property | Value | Units | Notes |
| Molecular Weight | 144.95 | g/mol | [1][2][3] |
| Appearance | Colorless liquid | - | [1] |
| Boiling Point | 57 - 57.3 | °C | At standard atmospheric pressure.[2][4][5][6] |
| Melting Point | -74.9 to -75 | °C | [2][4][5] |
| Density | 1.824 | g/mL | At 18 °C.[4][5] |
| Refractive Index | 1.394 | - | At 10 °C.[5] |
| Vapor Pressure | 233 | mmHg | At 25 °C.[5] |
| Water Solubility | ~795 | mg/L | Sparingly soluble.[1] |
| LogP (Octanol-Water Partition Coefficient) | 1.64640 | - | Indicates moderate lipophilicity.[2] |
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physical properties of liquid compounds like this compound.
Determination of Boiling Point (Micro-Boiling Point Method)
This method is suitable for small sample volumes and provides a reasonably accurate determination of the boiling point.
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Sample of this compound
Procedure:
-
A small amount of the liquid sample is placed into the small test tube.
-
The capillary tube, with its open end downwards, is placed into the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is immersed in a heating bath (e.g., paraffin oil in a Thiele tube).
-
The bath is heated gently. Initially, a stream of bubbles will emerge from the capillary tube as the air expands.
-
As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will be observed.
-
The heating is then discontinued, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[3][7]
Determination of Density
The density of a liquid can be determined by measuring the mass of a known volume.
Apparatus:
-
Pycnometer or a graduated cylinder
-
Analytical balance
-
Thermometer
Procedure:
-
The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.
-
The container is filled with a known volume of this compound.
-
The mass of the container with the liquid is then measured.
-
The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container.
-
The density is calculated by dividing the mass of the liquid by its volume.[1][6]
-
The temperature of the liquid should be recorded as density is temperature-dependent.
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Sample of this compound
-
Dropper
Procedure:
-
The Abbe refractometer is calibrated using a standard liquid with a known refractive index.
-
The prism of the refractometer is cleaned with a suitable solvent and allowed to dry.
-
A few drops of the this compound sample are placed on the prism.
-
The prism is closed, and the sample is allowed to equilibrate to the desired temperature, typically controlled by a circulating water bath.
-
The light source is adjusted, and the eyepiece is used to bring the dividing line between the light and dark fields into sharp focus.
-
The control knob is turned to center the crosshairs on the dividing line.
-
The refractive index is read directly from the instrument's scale.[8]
Workflow Visualization
The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid sample.
Caption: Workflow for Physical Property Determination.
References
- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 2. pubs.aip.org [pubs.aip.org]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 7. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 8. athabascau.ca [athabascau.ca]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Bromo-1,1-difluoroethane (CAS 359-07-9)
This technical guide provides a comprehensive overview of this compound (CAS 359-07-9), a halogenated organic compound with significant applications in organic synthesis and pharmaceutical development. The document details its physicochemical properties, spectroscopic data, synthesis, reactivity, and safety information.
General Information and Physicochemical Properties
This compound is a halogenated hydrocarbon characterized by a two-carbon ethane backbone substituted with two fluorine atoms on one carbon and a bromine atom on the other.[1] This unique combination of halogens imparts distinct reactivity and physical properties, making it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The molecule possesses a tetrahedral geometry around the difluorinated carbon.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 359-07-9 | [1][3][4][5][6][7] |
| Molecular Formula | C₂H₃BrF₂ | [1][3][4][5][6] |
| Molecular Weight | 144.95 g/mol | [1][3][5][6] |
| Appearance | Colorless liquid | [1][3] |
| Density | 1.824 g/mL at 18 °C | [1][4] |
| Boiling Point | 57 - 57.3 °C | [1][4] |
| Melting Point | -74.9 to -75 °C | [1][4] |
| Vapor Pressure | 233 mmHg at 25 °C | [4] |
| Refractive Index | 1.394 at 10 °C | [4][8] |
| Water Solubility | ~795 mg/L (sparingly soluble) | [3] |
| Octanol-Water Partition Coefficient (log P) | 1.646 | [1][9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.
Table 2: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features and Observations | Source(s) |
| ¹H NMR | A distinctive pattern is observed for the protons on the brominated and fluorinated carbons. A spectrum has been recorded at 399.65 MHz. | [1][10] |
| Mass Spectrometry (MS) | The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 144, with a characteristic isotopic pattern for bromine (m/z 146). The fragmentation pattern is typical for halogenated compounds. | [1][5][6][11] |
| Infrared (IR) Spectroscopy | The vapor phase IR spectrum shows characteristic absorption bands. Strong C-F stretching vibrations are prominent between 1100-1200 cm⁻¹. C-H stretching vibrations appear around 2950-3000 cm⁻¹, and C-H bending modes are seen at 1450-1470 cm⁻¹. | [1][5] |
Synthesis and Reactivity
This compound serves as a versatile intermediate. Its synthesis and subsequent reactions are central to its utility.
Several methods are employed for the synthesis of this compound:[1]
-
Halogenation of Ethylene: This can be achieved by reacting ethylene with bromine and difluoromethane under controlled conditions.[1]
-
Nucleophilic Substitution: A common laboratory and industrial method involves the nucleophilic substitution on 1,1-difluoroethane using a suitable brominating agent, such as phosphorus tribromide.[1] Another precursor, 1,1-difluoroethane, is produced via the mercury-catalyzed addition of hydrogen fluoride to acetylene.[12]
Caption: A typical experimental workflow for synthesis and purification.
The reactivity of this compound is dominated by the presence of the C-Br bond.
-
Nucleophilic Substitution: The bromine atom is a good leaving group and can be readily displaced by a wide range of nucleophiles, enabling the introduction of various functional groups.[1]
-
Elimination Reactions: Under basic conditions, it can undergo elimination of HBr to form 1,1-difluoroethene, a valuable monomer for fluoropolymers.[1]
-
Radical Reactions: Exposure to UV light can initiate radical reactions.[1]
Caption: Reactivity pathways of this compound.
Experimental Protocols
-
Objective: To synthesize this compound from 1,1-difluoroethane.
-
Materials: 1,1-difluoroethane, N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN or benzoyl peroxide), suitable solvent (e.g., carbon tetrachloride), reaction vessel equipped with a condenser, heating mantle, and stirring mechanism.
-
Methodology:
-
Charge the reaction vessel with 1,1-difluoroethane, N-Bromosuccinimide, and the solvent.
-
Add a catalytic amount of the radical initiator.
-
Heat the mixture to reflux under stirring for a specified period, monitoring the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Purify the crude product by fractional distillation to yield pure this compound.
-
-
Characterization: Confirm the identity and purity of the product using NMR, GC-MS, and IR spectroscopy as detailed in Table 2.
-
¹H NMR Spectroscopy: Dissolve a small sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire the spectrum on a 300 MHz or higher spectrometer.
-
Mass Spectrometry (GC-MS): Introduce a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane) into the GC-MS system. Use an appropriate temperature program for the GC to ensure separation. The mass spectrum is obtained using electron ionization (EI).
-
IR Spectroscopy: Obtain the spectrum of a neat liquid sample between two salt plates (e.g., NaCl) or using a gas cell for vapor-phase analysis with an FTIR spectrometer.
Applications in Research and Drug Development
The strategic incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[2] this compound serves as a key building block for introducing the difluoroethyl moiety into organic molecules.
-
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The difluoroethyl group can act as a bioisostere for other functional groups, improving a drug's pharmacokinetic profile.[1][2]
-
Agrochemicals: Similar to pharmaceuticals, its use in agrochemical synthesis can lead to pesticides and herbicides with enhanced potency and selectivity.[2]
-
Fluorinated Compounds: It is a precursor for producing specialty chemicals, including fluorinated surfactants.[1]
-
Other Uses: Historically, it has seen use as a refrigerant and as a blowing agent in foam production.[3]
Caption: Logical flow from reagent to potential drug candidate.
Safety and Handling
This compound presents several hazards that require careful handling and appropriate personal protective equipment (PPE).
Table 3: GHS Hazard and Precautionary Information
| Category | Code | Description | Source(s) |
| Hazard Pictogram | Warning | Causes serious eye irritation, May cause drowsiness or dizziness. | [5][8] |
| Hazard Statements | H315 | Causes skin irritation. | [8] |
| H319 | Causes serious eye irritation. | [5][8] | |
| H335 | May cause respiratory irritation. | [8] | |
| H336 | May cause drowsiness or dizziness. | [5][8] | |
| H420 | Harms public health and the environment by destroying ozone in the upper atmosphere. | [8] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3][5][8] |
| P271 | Use only outdoors or in a well-ventilated area. | [3][5] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][5] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][5] | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [5] |
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[13][14] Prevent fire caused by electrostatic discharge.[13]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]
-
PPE: Wear safety goggles, chemical-resistant gloves, and appropriate protective clothing.[13][14] If exposure limits are exceeded, a full-face respirator may be necessary.[13]
-
In case of fire: Use alcohol-resistant foam, carbon dioxide, or dry powder.[8] Thermal decomposition may produce toxic gases such as hydrogen bromide and hydrogen fluoride.[8]
References
- 1. Buy this compound | 359-07-9 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CAS 359-07-9 | 1100-B-07 | MDL MFCD00042182 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. This compound | C2H3BrF2 | CID 136186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethane, 2-bromo-1,1-difluoro- [webbook.nist.gov]
- 7. 359-07-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. Ethane, 2-bromo-1,1-difluoro- (CAS 359-07-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. This compound(359-07-9) 1H NMR [m.chemicalbook.com]
- 11. This compound(359-07-9) MS [m.chemicalbook.com]
- 12. 1,1-Difluoroethane - Wikipedia [en.wikipedia.org]
- 13. echemi.com [echemi.com]
- 14. 2-bromo-1-chloro-1,1-difluoro-ethane Safety Data Sheets(SDS) lookchem [lookchem.com]
An In-depth Technical Guide to 2-Bromo-1,1-difluoroethane
This guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-1,1-difluoroethane, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
This compound is a halogenated hydrocarbon with the chemical formula C2H3BrF2.[1][2] It is a colorless liquid at room temperature.[2] The compound is also known by its CAS number 359-07-9.[1][2][3][4]
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C2H3BrF2 |
| Molecular Weight | 144.95 g/mol [1][2][3][5] |
| Density | 1.824 g/mL at 18 °C[1] |
| Boiling Point | 57 °C to 57.3 °C[1] |
| Melting Point | -74.9 °C to -75 °C[1] |
| Refractive Index | 1.394[1] |
Logical Relationship Diagram
The following diagram illustrates the relationship between the compound's name, its elemental composition, and the resulting molecular formula and weight.
References
Synthesis of 2-Bromo-1,1-difluoroethane from Ethylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-bromo-1,1-difluoroethane, a valuable fluorinated building block in organic synthesis and pharmaceutical development. Direct conversion of ethylene to the target molecule is not a well-established method. Therefore, this guide focuses on a more practical and documented two-step approach: the synthesis of the key intermediate, 1,1-difluoroethylene (vinylidene fluoride), followed by its anti-Markovnikov hydrobromination. This document details the underlying chemical principles, experimental methodologies, and quantitative data for these transformations, intended to equip researchers with the necessary knowledge for its laboratory-scale synthesis.
Introduction
Fluorine-containing organic molecules are of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties that fluorine atoms impart, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This compound serves as a versatile intermediate for the introduction of the 1,1-difluoroethyl moiety into more complex molecules. While several methods exist for its synthesis, this guide focuses on a logical and accessible pathway commencing from the readily available feedstock, ethylene.
The most viable synthetic strategy involves the initial transformation of ethylene into a difluorinated C2 precursor, followed by a regioselective bromination. This guide will explore the synthesis of 1,1-difluoroethylene and its subsequent conversion to this compound in detail.
Synthetic Pathways from Ethylene
The synthesis of this compound from ethylene is most effectively achieved through a multi-step process. A direct, single-step halogenation of ethylene with bromine and a difluorinating agent is not well-documented and likely suffers from poor selectivity and control. A more robust and widely practiced approach involves the synthesis of 1,1-difluoroethylene (vinylidene fluoride) as a key intermediate, which is then subjected to hydrobromination.
Two primary routes for the synthesis of 1,1-difluoroethylene from ethylene-derived precursors are presented below, followed by the detailed procedure for its conversion to the target compound.
Route 1: From Ethylene via 1,1-Difluoroethane
This pathway involves the initial synthesis of 1,1-difluoroethane from ethylene, which is then converted to 1,1-difluoroethylene.
Step 1a: Synthesis of 1,1-Difluoroethane from Acetylene (derived from Ethylene)
Acetylene, which can be produced from ethylene via steam cracking, undergoes hydrofluorination to yield 1,1-difluoroethane. This reaction can be performed in either the liquid or gas phase.
-
Liquid-Phase Hydrofluorination: Utilizes a catalyst such as fluorosulfonic acid at approximately 30°C.
-
Gas-Phase Hydrofluorination: Employs a catalyst like aluminum fluoride (AlF₃) at elevated temperatures (220-280°C) and atmospheric pressure, often achieving high conversion rates (>98%).[1]
Step 1b: Synthesis of 1,1-Difluoroethylene from 1,1-Difluoroethane
1,1-Difluoroethane is converted to 1,1-difluoroethylene through dehydrofluorination or a two-step photochlorination-pyrolysis process. The latter involves the chlorination of 1,1-difluoroethane to form 1-chloro-1,1-difluoroethane, followed by thermal elimination of HCl.[2][3]
Route 2: From Ethylene via Vinyl Chloride
This alternative route proceeds through the well-established industrial intermediate, vinyl chloride.
Step 2a: Synthesis of 1,1-Difluoroethane from Vinyl Chloride
Vinyl chloride is hydrofluorinated to produce 1,1-difluoroethane. Tin tetrachloride (SnCl₄) is a recommended catalyst for this liquid-phase reaction.[1]
Step 2b: Conversion of 1,1-Difluoroethane to 1,1-Difluoroethylene
As in Route 1, the resulting 1,1-difluoroethane is then converted to 1,1-difluoroethylene.
The overall logical flow for these initial steps is illustrated in the following diagram.
Figure 1: Synthetic routes to 1,1-difluoroethylene from ethylene.
Core Synthesis: Anti-Markovnikov Hydrobromination of 1,1-Difluoroethylene
The crucial step in synthesizing this compound is the regioselective addition of hydrogen bromide (HBr) across the double bond of 1,1-difluoroethylene. To obtain the desired 2-bromo isomer, the addition must follow an anti-Markovnikov pathway. This is achieved through a free-radical mechanism, typically initiated by peroxides or ultraviolet (UV) light.
The reaction proceeds via the following steps:
-
Initiation: A radical initiator (e.g., from peroxide decomposition) abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).
-
Propagation:
-
The bromine radical adds to the less substituted carbon of the 1,1-difluoroethylene double bond, forming a more stable secondary radical on the carbon bearing the fluorine atoms.
-
This carbon-centered radical then abstracts a hydrogen atom from another molecule of HBr, yielding the this compound product and regenerating a bromine radical to continue the chain reaction.
-
-
Termination: The reaction is terminated by the combination of any two radical species.
The mechanism is depicted in the following diagram.
Figure 2: Mechanism of free-radical addition of HBr to 1,1-difluoroethylene.
Experimental Protocols
Synthesis of 1,1-Difluoroethylene via Dehydrochlorination of 1-Chloro-1,1-difluoroethane
This procedure is based on typical industrial processes adapted for a laboratory setting.[2]
Materials:
-
1-Chloro-1,1-difluoroethane (HCFC-142b)
-
Inorganic alkali solution (e.g., 10-70% aqueous potassium hydroxide)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Reaction kettle equipped with a stirrer, heating mantle, pressure gauge, and gas outlet.
Procedure:
-
Charge the reaction kettle with the inorganic alkali solution and the phase-transfer catalyst. The mass ratio of the phase-transfer catalyst to the inorganic alkali solution should be in the range of (0.0001-0.01) to 1.
-
Seal the reactor and begin stirring.
-
Introduce 1-chloro-1,1-difluoroethane into the reactor. The mass ratio of the phase-transfer catalyst to 1-chloro-1,1-difluoroethane should be between (0.0003-0.06) to 1.
-
Heat the reaction mixture to a temperature between 60-200°C.
-
Monitor the pressure inside the reactor. As 1,1-difluoroethylene is formed, the pressure will increase. Maintain the pressure between 0.8-5.0 MPa by collecting the gaseous product through the outlet.
-
Continue the reaction for 0.5-5 hours, continuously collecting the gaseous 1,1-difluoroethylene.
-
After the reaction period, cool the reactor, release the remaining pressure, and collect the final portion of the gaseous product.
-
The collected crude 1,1-difluoroethylene can be purified by passing it through a drying agent and subsequent fractional distillation at low temperature.
Synthesis of this compound via Photochemical Hydrobromination of 1,1-Difluoroethylene
This protocol is a representative procedure for the anti-Markovnikov addition of HBr to a fluoroalkene.
Materials:
-
1,1-Difluoroethylene
-
Anhydrous hydrogen bromide
-
UV lamp (e.g., mercury vapor lamp)
-
Quartz reaction vessel equipped with a gas inlet, magnetic stirrer, and a cold finger condenser.
Procedure:
-
Assemble the quartz reaction vessel and ensure it is dry and purged with an inert gas (e.g., nitrogen).
-
Cool the reaction vessel to a low temperature (e.g., -78°C using a dry ice/acetone bath).
-
Condense a known amount of 1,1-difluoroethylene into the reaction vessel.
-
Introduce a molar excess of anhydrous hydrogen bromide gas into the vessel.
-
Position the UV lamp to irradiate the reaction mixture.
-
Commence stirring and UV irradiation. The reaction is typically carried out at a low temperature to maintain the reactants in the liquid phase.
-
Monitor the progress of the reaction by techniques such as GC-MS or NMR spectroscopy of aliquots.
-
Once the reaction is complete (typically after several hours), stop the irradiation and allow any unreacted HBr and 1,1-difluoroethylene to vent through a scrubbing solution (e.g., aqueous sodium bicarbonate).
-
The crude liquid product, this compound, can be purified by fractional distillation under reduced pressure.
Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound.
Table 1: Reaction Parameters for the Synthesis of 1,1-Difluoroethylene
| Parameter | Value | Reference |
| Starting Material | 1-Chloro-1,1-difluoroethane | [2] |
| Reagents | Aqueous KOH (10-70%), Tetrabutylammonium bromide | [2] |
| Temperature | 60-200 °C | [2] |
| Pressure | 0.8-5.0 MPa | [2] |
| Reaction Time | 0.5-5 hours | [2] |
| Yield | High (specific yield dependent on conditions) | [2] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₃BrF₂ | [4] |
| Molecular Weight | 144.95 g/mol | [4] |
| Boiling Point | 57-58 °C | [5] |
| Density | 1.822 g/mL at 25 °C | [5] |
| Appearance | Colorless liquid | [6] |
Conclusion
The synthesis of this compound from ethylene is most practically achieved through a two-step process involving the formation of 1,1-difluoroethylene, followed by its anti-Markovnikov hydrobromination. This guide has detailed the key synthetic routes and provided representative experimental protocols for these transformations. The free-radical addition of HBr to 1,1-difluoroethylene offers a reliable method for obtaining the desired 2-bromo isomer. The information presented herein should serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the laboratory-scale production of this important fluorinated building block. Further optimization of the reaction conditions may be necessary to achieve desired yields and purity for specific applications.
References
- 1. 1,1-Difluoroethane: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 2. GB1587830A - Process for producing 1,1-difluoroethylene - Google Patents [patents.google.com]
- 3. US4148831A - Method of preparing 1,1-difluoroethylene - Google Patents [patents.google.com]
- 4. This compound | C2H3BrF2 | CID 136186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 359-07-9 | 1100-B-07 | MDL MFCD00042182 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. Page loading... [guidechem.com]
Spectroscopic data of 2-Bromo-1,1-difluoroethane
An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-1,1-difluoroethane
This guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 359-07-9), tailored for researchers, scientists, and professionals in the field of drug development. The document presents quantitative spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 3.55 | Triplet | 14.2 | -CH₂Br |
| 5.95 | Triplet of Triplets | 56.4, 4.4 | -CHF₂ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~38 (triplet) | -CH₂Br |
| ~115 (triplet) | -CHF₂ |
Table 3: ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity |
| -90 to -120 (approx.) | Triplet |
Note: The chemical shift for ¹⁹F NMR is an estimated range for fluoroalkanes and may vary based on experimental conditions.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 144, 146 | Molecular Ion Peak [M]⁺, [M+2]⁺ |
Table 5: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-3020 | Medium | C-H stretching |
| 1400-1450 | Medium | C-H bending |
| 1050-1150 | Strong | C-F stretching |
| 550-650 | Strong | C-Br stretching |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized for the analysis of volatile halogenated hydrocarbons and can be specifically adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR:
-
Acquire a one-dimensional fluorine spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64).
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Reference the chemical shifts to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
-
Integrate the signals and analyze the multiplicities and coupling constants.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two infrared-transparent salt plates (e.g., NaCl or KBr).
2. Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the clean, empty salt plates.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
3. Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
Mass Spectrometry (MS)
1. Sample Introduction and Ionization:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for a volatile compound like this compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the compound from any impurities.
-
Employ a temperature program to ensure good chromatographic resolution.
-
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
2. Mass Analysis and Detection:
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).
3. Data Processing:
-
Identify the molecular ion peak and any characteristic fragment ions.
-
Analyze the isotopic pattern of bromine-containing ions ([M]⁺ and [M+2]⁺).
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.
Caption: Workflow for Spectroscopic Identification.
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-1,1-difluoroethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Bromo-1,1-difluoroethane (BrCH₂CHF₂). Due to the limited availability of fully analyzed public spectral data for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. This information is intended to serve as a valuable reference for researchers working with halogenated organic molecules.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit two main signals, corresponding to the methylene (-CH₂Br) and methine (-CHF₂) protons. The chemical shifts are influenced by the electronegativity of the adjacent halogen atoms, and the multiplicities arise from spin-spin coupling between neighboring protons and fluorine atoms.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constants (J, Hz) (Predicted) |
| -CH₂Br | 3.6 - 3.8 | Triplet of doublets (td) | ³JHH ≈ 7 Hz, ³JHF ≈ 14 Hz |
| -CHF₂ | 5.8 - 6.2 | Triplet of triplets (tt) or Doublet of triplets (dt) | ²JHF ≈ 56 Hz, ³JHH ≈ 7 Hz |
Note: The predicted chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm and may vary depending on the solvent and spectrometer frequency.
Interpretation of the Predicted Spectrum
The predicted spectrum is characterized by complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
-
-CH₂Br Signal: The two equivalent protons of the methylene group are coupled to the single proton on the adjacent carbon, which would result in a triplet (following the n+1 rule). However, these protons are also coupled to the two fluorine atoms on the adjacent carbon. This vicinal H-F coupling (³JHF) further splits each line of the triplet into a doublet, resulting in a "triplet of doublets".
-
-CHF₂ Signal: The single proton of the methine group is coupled to the two protons on the adjacent carbon, which would result in a triplet. Additionally, this proton is coupled to the two geminal fluorine atoms. This geminal H-F coupling (²JHF) is typically large and splits the signal into a triplet. The combination of these couplings would result in a "triplet of triplets". Alternatively, if the two fluorine atoms are not magnetically equivalent, the signal could appear as a "doublet of triplets".
Signaling Pathway and Experimental Workflow
The spin-spin coupling interactions that lead to the predicted splitting patterns can be visualized as a signaling pathway. The following diagram illustrates the logical relationship of these couplings.
Caption: Spin-spin coupling in this compound.
The experimental workflow for acquiring a ¹H NMR spectrum is a standardized procedure in analytical chemistry.
Caption: General workflow for ¹H NMR spectroscopy.
Experimental Protocols
The following is a general protocol for the acquisition of a ¹H NMR spectrum of a liquid sample like this compound.
1. Sample Preparation:
-
Solvent: A deuterated solvent, typically chloroform-d (CDCl₃), is used to dissolve the sample. The deuterium nucleus is not observed in ¹H NMR, thus avoiding solvent interference.
-
Concentration: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of the deuterated solvent.
-
Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift scale.
2. NMR Tube Loading:
-
The prepared solution is transferred to a clean, dry 5 mm NMR tube.
-
The tube is capped to prevent evaporation and contamination.
3. Instrument Setup:
-
The NMR tube is placed in the spectrometer's sample holder.
-
The instrument is tuned to the ¹H frequency (e.g., 300, 400, or 500 MHz).
-
The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability during the experiment.
-
The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp, well-resolved peaks.
4. Data Acquisition:
-
A standard one-pulse ¹H NMR experiment is typically performed.
-
Key acquisition parameters include:
-
Pulse Width: Calibrated to a 90° pulse for maximum signal intensity.
-
Acquisition Time: The duration for which the signal (Free Induction Decay, FID) is recorded, typically 2-4 seconds.
-
Relaxation Delay: A delay between pulses to allow the nuclear spins to return to equilibrium, typically 1-5 seconds.
-
Number of Scans: Multiple scans (e.g., 8, 16, or 32) are often acquired and averaged to improve the signal-to-noise ratio.
-
5. Data Processing:
-
The acquired FID is subjected to a Fourier transform to convert the time-domain data into a frequency-domain spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Integration of the peak areas is performed to determine the relative number of protons giving rise to each signal.
6. Spectral Analysis:
-
The chemical shifts, multiplicities, and coupling constants of all signals are determined.
-
This data is then used to elucidate or confirm the structure of the molecule.
In-Depth Technical Guide: 13C NMR Chemical Shifts for 2-Bromo-1,1-difluoroethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 2-Bromo-1,1-difluoroethane (Br-CH₂-CHF₂). This document outlines predicted spectral data, a standardized experimental protocol for data acquisition, and an explanation of the underlying principles governing the observed chemical shifts.
Predicted ¹³C NMR Spectral Data
Due to the limited availability of public experimental spectra for this compound, the following ¹³C NMR chemical shift data has been generated using a reliable prediction algorithm. This data provides a strong foundational understanding for spectral analysis and interpretation.
The predicted chemical shifts are summarized in the table below:
| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ) in ppm |
| C1 | -CHF₂ | 116.1 |
| C2 | -CH₂Br | 36.4 |
Disclaimer: These values are based on computational predictions and may vary from experimentally determined values. They are intended for guidance and comparative purposes.
Factors Influencing Chemical Shifts
The predicted chemical shifts for this compound are primarily influenced by the electronegativity of the halogen substituents. The carbon atom (C1) bonded to two highly electronegative fluorine atoms is significantly deshielded, resulting in a large downfield shift to approximately 116.1 ppm. In contrast, the carbon atom (C2) attached to the less electronegative bromine atom and the -CHF₂ group experiences a smaller downfield shift to around 36.4 ppm.
The following diagram illustrates the relationship between the substituents and their effect on the ¹³C NMR chemical shifts.
Standard Experimental Protocol for ¹³C NMR Spectroscopy
The following protocol outlines a standardized methodology for the acquisition of a ¹³C NMR spectrum for this compound and similar halogenated alkanes.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
If desired, add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
2. NMR Spectrometer Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Nucleus: ¹³C
-
Experiment: Proton-decoupled ¹³C NMR (e.g., zgpg30 or a similar pulse program).
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128 to 1024 (or more, depending on sample concentration)
-
Pulse Width: Calibrated 30° or 90° pulse.
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the solvent peak (CDCl₃ at δ ≈ 77.16 ppm) or TMS (if added).
-
Integrate the signals (note: for standard proton-decoupled ¹³C NMR, integration is not typically quantitative).
The following diagram provides a workflow for the experimental and data processing steps.
An In-depth Technical Guide to the Infrared (IR) Spectrum of 2-Bromo-1,1-difluoroethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 2-Bromo-1,1-difluoroethane (C₂H₃BrF₂). The document details the characteristic vibrational frequencies, a general experimental protocol for spectral acquisition, and a logical workflow for analysis, designed for professionals in research and development.
Molecular Structure and Vibrational Modes
This compound is a halogenated alkane with a simple structure, yet its infrared spectrum reveals distinct features corresponding to the vibrational modes of its constituent bonds. The primary vibrational modes of interest include C-H stretching and bending, the prominent C-F stretching, and the lower frequency C-Br stretching.
Predicted Infrared Spectral Data
While a publicly available, fully assigned experimental spectrum is not readily accessible, the expected absorption regions can be reliably predicted based on established group frequencies. The infrared spectrum is characterized by several key absorption regions.[1] Carbon-hydrogen stretching vibrations are anticipated in the 2950-3000 cm⁻¹ range, while C-H bending modes are expected around 1450-1470 cm⁻¹.[1] The most intense absorptions are due to the carbon-fluorine bonds, appearing in the 1100-1200 cm⁻¹ region.[1] The carbon-bromine stretch occurs at a lower frequency, typically between 690-515 cm⁻¹.
The following table summarizes the expected vibrational modes and their corresponding frequency ranges for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Asymmetric & Symmetric Stretch | -CH₂Br & -CHF₂ | 2950 - 3000 | Medium |
| C-H Scissoring/Bending | -CH₂Br | 1450 - 1470 | Medium |
| C-H Wagging | -CH₂X | 1300 - 1150 | Medium |
| C-F Asymmetric & Symmetric Stretch | -CHF₂ | 1100 - 1200 | Very Strong |
| C-C Stretch | C-C | (Not typically prominent) | Weak |
| C-Br Stretch | -CH₂Br | 690 - 515 | Medium to Strong |
Experimental Protocol: FTIR Spectroscopy of a Volatile Liquid
This section outlines a general procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a volatile liquid sample like this compound.
3.1 Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Demountable liquid cell with IR-transparent windows (e.g., KBr, NaCl) or an Attenuated Total Reflectance (ATR) accessory
-
Volumetric flasks and pipettes
-
Anhydrous solvent (if solution analysis is required, e.g., CCl₄)
-
Sample of this compound (handle in a fume hood)
-
Nitrogen gas supply for purging the spectrometer
3.2 Procedure
-
Spectrometer Preparation: Purge the FTIR spectrometer's sample compartment with dry nitrogen gas for at least 15-30 minutes to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum Acquisition:
-
If using a liquid cell, ensure the cell is clean, dry, and assembled correctly.
-
If using an ATR accessory, ensure the crystal surface is clean.
-
Place the empty, clean cell or the clean ATR accessory in the sample compartment.
-
Collect a background spectrum. This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation (Neat Liquid):
-
In a fume hood, carefully introduce a small amount of this compound into the demountable liquid cell using a pipette.
-
Assemble the cell, ensuring no air bubbles are trapped in the light path.
-
For ATR, place a drop of the liquid sample directly onto the ATR crystal.
-
-
Sample Spectrum Acquisition:
-
Place the sample-containing cell or the ATR with the sample into the spectrometer's sample compartment.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically perform a Fourier transform on the interferogram to produce the final IR spectrum.
-
The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.
-
-
Cleaning:
-
Thoroughly clean the liquid cell or ATR crystal with an appropriate solvent and dry it completely.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation.
Conclusion
The infrared spectrum of this compound is distinguished by characteristic absorption bands corresponding to its C-H, C-F, and C-Br bonds. The most notable feature is the very strong absorption in the 1100-1200 cm⁻¹ region, indicative of the C-F stretching vibrations. This guide provides the foundational knowledge for researchers and scientists to predict, acquire, and interpret the IR spectrum of this compound, aiding in its identification and characterization in various applications, including drug development and organic synthesis.
References
Mass Spectrometry of 2-Bromo-1,1-difluoroethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of 2-Bromo-1,1-difluoroethane (C₂H₃BrF₂), a halogenated hydrocarbon of interest in various scientific and industrial domains. This document outlines the characteristic fragmentation patterns observed under electron ionization (EI), details experimental protocols for its analysis by gas chromatography-mass spectrometry (GC-MS), and presents a logical workflow for the analytical process.
Electron Ionization Mass Spectrum and Fragmentation Analysis
This compound, with a molecular weight of approximately 144.95 g/mol , exhibits a distinct mass spectrum under electron ionization.[1] The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 natural abundance, results in characteristic M and M+2 isotope peaks for bromine-containing fragments.[2]
The mass spectrum is characterized by a molecular ion peak and several key fragment ions. The base peak, representing the most abundant ion, provides crucial information for structural elucidation. The fragmentation patterns arise from the cleavage of C-C, C-H, C-Br, and C-F bonds, governed by the stability of the resulting carbocations and radical species.
Quantitative Data
The following table summarizes the principal ions observed in the electron ionization mass spectrum of this compound, including their mass-to-charge ratio (m/z) and relative abundance.
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 45 | 23.4 | [C₂H₄F]⁺ |
| 51 | 15.6 | [CHF₂]⁺ |
| 64 | 23.4 | [C₂H₃F₂]⁺ |
| 65 | 29.5 | [C₂H₄F₂]⁺ |
| 93 | 22.1 | [C₂H₂Br]⁺ (with ⁷⁹Br) |
| 95 | 20.6 | [C₂H₂Br]⁺ (with ⁸¹Br) |
| 105 | 7.9 | [C₂H₂FBr]⁺ (with ⁷⁹Br) |
| 107 | 7.6 | [C₂H₂FBr]⁺ (with ⁸¹Br) |
| 125 | 6.1 | [C₂H₂BrF₂]⁺ (M-H, with ⁷⁹Br) |
| 127 | 3.4 | [C₂H₂BrF₂]⁺ (M-H, with ⁸¹Br) |
| 144 | 100.0 | [C₂H₃BrF₂]⁺ (Molecular Ion, with ⁷⁹Br) |
| 146 | 97.9 | [C₂H₃BrF₂]⁺ (Molecular Ion, with ⁸¹Br) |
Data sourced from NIST Mass Spectrometry Data Center and ChemicalBook.[2]
Experimental Protocols for GC-MS Analysis
The analysis of the volatile compound this compound is effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is a representative methodology for such an analysis.
Sample Preparation
Given the volatility of this compound (boiling point: 57.3 °C), appropriate sample handling is crucial.[3]
-
Standard Preparation: Prepare a stock solution of this compound in a volatile, high-purity solvent such as methanol or dichloromethane.[2][4] Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Dilution: If analyzing a concentrated sample, dilute it with a suitable solvent to fall within the linear range of the instrument.[2] A typical concentration for GC-MS analysis is in the range of 1-10 µg/mL.[4]
-
Vialing: Transfer the prepared standards and samples into 1.5 mL glass autosampler vials.[4] Ensure a minimum volume of 50 µL to allow for proper injection by the autosampler.[4] Avoid the use of plastic vials and caps that may introduce contaminants.
Gas Chromatography (GC) Conditions
-
GC System: A standard gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar or low-polarity capillary column is recommended for the separation of halogenated hydrocarbons. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), typically 30 m in length, 0.25 mm internal diameter, and 0.25 µm film thickness.[2]
-
Carrier Gas: Helium is commonly used as the carrier gas.[2]
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless injection is often used for trace analysis to maximize the transfer of the analyte to the column. A split injection may be used for more concentrated samples to prevent column overload.
-
Oven Temperature Program: An initial oven temperature of 40-60°C, held for 2 minutes, followed by a temperature ramp of 10°C/minute to 250°C, with a final hold time of 5 minutes, is a typical starting point.[2] The program should be optimized for the specific separation needs.
Mass Spectrometry (MS) Conditions
-
MS System: A mass spectrometer capable of electron ionization.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: The standard electron energy for EI is 70 eV.[5] This energy level provides reproducible fragmentation patterns suitable for library matching.
-
Source Temperature: Typically maintained around 230 °C.
-
Quadrupole Temperature: Typically maintained around 150 °C.
-
Mass Range: Scan from m/z 35 to 200 to cover the molecular ion and all significant fragments.
-
Data Acquisition: Full scan mode is used to acquire the complete mass spectrum. For targeted analysis and enhanced sensitivity, Selected Ion Monitoring (SIM) can be employed, monitoring the characteristic ions of this compound.[2]
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of a typical GC-MS experiment and the fragmentation pathway of this compound.
Caption: GC-MS analysis workflow for this compound.
Caption: Proposed fragmentation of this compound.
References
An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-1,1-difluoroethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1,1-difluoroethane (BrCH₂CHF₂) is a halogenated hydrocarbon of significant interest in organic synthesis and pharmaceutical development. Its unique structural arrangement, featuring a bromine atom and two fluorine atoms on adjacent carbons, imparts a distinct reactivity profile that makes it a valuable building block for the introduction of fluorine-containing moieties into complex molecules. This guide provides a comprehensive overview of the reactivity and stability of this compound, consolidating available data on its chemical transformations, thermal and photochemical stability, and handling considerations. Detailed experimental methodologies, where available, are presented to assist researchers in its practical application.
Introduction
The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] As a result, fluorinated compounds have become increasingly prevalent in pharmaceuticals and agrochemicals. This compound serves as a key intermediate in the synthesis of these valuable molecules, primarily through nucleophilic substitution and elimination reactions.[2] Understanding its reactivity and stability is paramount for its effective and safe utilization in research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₃BrF₂ | [3] |
| Molecular Weight | 144.95 g/mol | [3] |
| Appearance | Colorless liquid | |
| Melting Point | -75 °C | |
| Boiling Point | 57.3 °C | |
| Density | 1.8244 g/mL @ 18 °C | |
| Refractive Index | 1.394 @ 10 °C | |
| CAS Number | 359-07-9 | [3] |
Reactivity
The reactivity of this compound is dominated by the presence of the carbon-bromine bond, which is susceptible to nucleophilic attack, and the acidic protons on the adjacent carbon, which can be abstracted by a base to induce elimination.
Nucleophilic Substitution Reactions
This compound readily undergoes nucleophilic substitution reactions, primarily following an Sₙ2 mechanism. The electrophilic carbon atom bonded to the bromine is attacked by a nucleophile, leading to the displacement of the bromide leaving group.
General Reaction Scheme: Nu⁻ + BrCH₂CHF₂ → NuCH₂CHF₂ + Br⁻
Common nucleophiles that can be employed include alkoxides, azide ions, and cyanide ions. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to enhance the nucleophilicity of the anionic reagent.[4]
Experimental Protocol: Reaction of 1-Bromooctane with Sodium Azide (Illustrative Sₙ2 Reaction)
-
Materials: 1-bromooctane, sodium azide, N,N-dimethylformamide (DMF), water, diethyl ether, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromooctane (1.0 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-azidooctane.
-
Purify the product by distillation or column chromatography.
-
Note: This is a generalized procedure and would require optimization for the specific substrate, this compound.
The presence of the two fluorine atoms on the adjacent carbon can influence the rate of Sₙ2 reactions. Studies on similar fluorinated alkyl bromides have shown that fluorine substitution near the reaction center can decelerate the reaction rate compared to their non-fluorinated analogs.[5]
Elimination Reactions
When treated with a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form 1,1-difluoroethene.
General Reaction Scheme: Base⁻ + BrCH₂CHF₂ → CH₂=CF₂ + H-Base + Br⁻
Strong bases such as potassium tert-butoxide (t-BuOK) are typically used to promote the E2 pathway over the competing Sₙ2 reaction.[6] The regioselectivity of the elimination is dictated by the availability of abstractable protons. In the case of this compound, only one regioisomeric product is possible.
Experimental Workflow: E2 Elimination
The following diagram illustrates a general workflow for an E2 elimination reaction.
Caption: General workflow for an E2 elimination reaction.
Stability
The stability of this compound is a critical consideration for its storage and handling.
Thermal Stability
Halogenated hydrocarbons can undergo thermal decomposition at elevated temperatures. Studies on analogous compounds like 1,1- and 1,2-dibromoethane show that pyrolysis leads to the elimination of hydrogen bromide to form vinyl bromide.[7] These decompositions can proceed through radical chain mechanisms, which can be inhibited by the presence of radical scavengers.[7] The pyrolysis of 1,1-difluoroethane has been shown to proceed via the molecular elimination of hydrogen fluoride to yield vinyl fluoride.[8] By analogy, the primary thermal decomposition pathway for this compound is expected to be the elimination of HBr to give 1,1-difluoroethene.
Logical Relationship: Factors Influencing Thermal Decomposition
Caption: Factors influencing the thermal decomposition of this compound.
Photochemical Stability
The photochemical stability of halogenated alkanes is dependent on their absorption of ultraviolet radiation. The C-Br bond is susceptible to photolytic cleavage, which can initiate radical reactions. The quantum yield, which is the number of reacted molecules per photon absorbed, is a key parameter in assessing photochemical reactivity.[4][9] While specific data for this compound is not available, related studies on the photolysis of H₂O₂ provide a framework for determining quantum yields experimentally.[10]
Experimental Workflow: Quantum Yield Determination
Caption: General experimental workflow for determining the quantum yield of a photochemical reaction.
Applications in Drug Development
The difluoroethyl moiety is a valuable pharmacophore in medicinal chemistry. Its introduction can enhance the metabolic stability and bioavailability of drug candidates. This compound serves as a precursor to 2-bromo-1,1-difluoroethylene, a versatile building block for the synthesis of more complex fluorinated molecules with potential therapeutic applications.[1] For instance, fluorinated compounds have been investigated as antiviral agents.[6][11][12] Additionally, the related compound, 1-bromo-2-[¹⁸F]fluoroethane, has been utilized in the radiosynthesis of PET tracers for imaging cannabinoid receptors, highlighting the utility of such building blocks in diagnostic applications.[13]
Handling and Storage
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It is an irritant to the skin, eyes, and respiratory tract and may cause drowsiness or dizziness.[3]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Incompatible with strong oxidizing agents.
Conclusion
This compound is a reactive and versatile building block for the synthesis of fluorinated organic molecules. Its chemistry is primarily characterized by nucleophilic substitution and elimination reactions, providing access to a range of difluoroethylated compounds and 1,1-difluoroethene. While generally stable under standard conditions, it can undergo thermal and photochemical decomposition. A thorough understanding of its reactivity, stability, and handling requirements is essential for its safe and effective application in research and drug development. Further research to quantify the kinetics and yields of its key reactions would be beneficial for optimizing its use in synthetic protocols.
References
- 1. KINETICS AND MECHANISM OF THE PYROLYSIS OF 1-CHLORO-1,1-DIFLUOROETHANE IN THE PRESENCE OF ADDITIVES | Semantic Scholar [semanticscholar.org]
- 2. nbinno.com [nbinno.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. purdue.edu [purdue.edu]
- 7. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Broad-spectrum antiviral agents [frontiersin.org]
- 9. Quantum yield - Wikipedia [en.wikipedia.org]
- 10. 18F-Labelled Intermediates for Radiosynthesis by Modular Build-Up Reactions: Newer Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antiviral Properties of Camphor-Derived Iminothiazolidine-4-Ones and 2,3-Dihydrothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, in vitro and in vivo evaluation of fluorine-18 labelled FE-GW405833 as a PET tracer for type 2 cannabinoid receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Exploration of 2-Bromo-1,1-difluoroethane: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1,1-difluoroethane (CH₂BrCHF₂) is a halogenated hydrocarbon of interest in synthetic chemistry and as a potential building block in medicinal chemistry. Understanding its three-dimensional structure, conformational preferences, and energetic landscape is crucial for predicting its reactivity, designing derivatives, and elucidating its interactions with biological targets. This technical guide provides a comprehensive overview of the theoretical methodologies employed to study this compound at the molecular level. While extensive peer-reviewed theoretical studies specifically on this compound are not abundant in public literature, this document outlines the established computational protocols based on studies of analogous haloethanes, such as its structural isomer 1-bromo-2-fluoroethane and the parent 1,2-difluoroethane. This guide details the theoretical framework for conformational analysis, the computational methods for determining rotational barriers and vibrational frequencies, and presents illustrative data in structured tables.
Introduction to the Theoretical Study of Haloethanes
The study of halogenated ethanes provides fundamental insights into the interplay of steric and electronic effects that govern molecular conformation. The rotation around the carbon-carbon single bond in substituted ethanes like this compound gives rise to different spatial arrangements of the atoms, known as conformers. These conformers, primarily the gauche and anti-periplanar forms, possess distinct energies. The relative stability of these conformers is dictated by a delicate balance of forces, including steric repulsion between bulky substituents and stereoelectronic effects like hyperconjugation.
A well-known phenomenon in fluorinated ethanes is the "gauche effect," where the gauche conformer is atypically more stable than the anti conformer, which is contrary to what would be expected from steric hindrance alone.[1] This effect is often attributed to hyperconjugation, an interaction between the filled σ bonding orbitals and the empty σ* antibonding orbitals of adjacent bonds.[1] For this compound, the presence of two fluorine atoms on one carbon and a bromine atom on the other creates an asymmetric system where the conformational preferences are not immediately obvious and necessitate detailed theoretical investigation.
Theoretical Framework and Computational Protocols
The theoretical investigation of this compound involves a multi-step computational workflow designed to identify stable conformers, determine their relative energies, and characterize the transition states for their interconversion.
Conformational Analysis
The first step in the theoretical study is to identify the stable conformers of the molecule. For this compound, rotation around the C-C bond is the primary conformational degree of freedom. The two key staggered conformers are the gauche and anti-periplanar (or trans) forms, defined by the dihedral angle between the bromine atom and one of the fluorine atoms.
-
Gauche Conformer: The bromine and a fluorine atom are at a dihedral angle of approximately 60°.
-
Anti-periplanar (Trans) Conformer: The bromine and a fluorine atom are at a dihedral angle of 180°.
The search for these minima on the potential energy surface is typically performed using geometry optimization algorithms.
Computational Methods
A variety of quantum chemical methods can be employed to study halogenated ethanes. The choice of method represents a trade-off between computational cost and accuracy.
-
Ab Initio Methods: These methods are based on first principles and do not require empirical parameterization.
-
Hartree-Fock (HF): This is a fundamental ab initio method that provides a good starting point but neglects electron correlation.
-
Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects and generally provides more accurate results for conformational energies and rotational barriers. The MP2/6-31G* level of theory has been successfully used for similar molecules like 1-bromo-2-fluoroethane.[2]
-
-
Density Functional Theory (DFT): DFT methods include electron correlation at a lower computational cost than traditional ab initio methods, making them a popular choice for conformational analysis and vibrational frequency calculations. A variety of functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) can be used.
Experimental Protocol: Potential Energy Surface Scan
To determine the rotational barriers between the conformers, a relaxed potential energy surface (PES) scan is performed. This involves systematically changing the dihedral angle of interest (e.g., Br-C-C-F) in small increments (e.g., 10-15 degrees) while optimizing the remaining geometrical parameters at each step. The resulting plot of energy versus dihedral angle reveals the energy minima corresponding to the stable conformers and the energy maxima corresponding to the transition states (eclipsed conformations).
Experimental Protocol: Vibrational Frequency Analysis
Vibrational frequency calculations are performed on the optimized geometries of the stable conformers. These calculations serve two main purposes:
-
Characterization of Stationary Points: A true energy minimum (a stable conformer) will have all real (positive) vibrational frequencies. A first-order saddle point (a transition state) will have exactly one imaginary frequency.
-
Prediction of Infrared (IR) and Raman Spectra: The calculated frequencies and their corresponding intensities can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions. This is a powerful tool for identifying the presence of different conformers in an experimental sample. For instance, studies on 1-bromo-2-fluoroethane have used temperature-dependent FT-IR spectra in liquefied noble gases to determine the enthalpy difference between conformers, with the assignments supported by ab initio calculations.[2]
Data Presentation: Illustrative Theoretical Results
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (Br-C-C-F) | Relative Energy (kcal/mol) |
| gauche | ~60° | 0.00 (Reference) |
| anti-periplanar | 180° | Value to be determined |
Table 2: Calculated Rotational Barriers for this compound
| Transition | Dihedral Angle (Br-C-C-F) | Rotational Barrier (kcal/mol) |
| gauche → anti-periplanar | ~120° (eclipsed) | Value to be determined |
| anti-periplanar → gauche | ~0° (eclipsed) | Value to be determined |
Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for the Most Stable Conformer of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(C-H) | ~3000-2900 | C-H stretching |
| ν(C-F) | ~1150-1050 | C-F stretching |
| ν(C-C) | ~1000-900 | C-C stretching |
| ν(C-Br) | ~650-550 | C-Br stretching |
| δ(CH₂) | ~1450-1400 | CH₂ scissoring |
| τ(C-C) | ~150-100 | C-C torsion |
Visualization of Theoretical Workflows and Concepts
Conformational Analysis Workflow
Potential Energy Surface Diagram
Hyperconjugation in the Gauche Conformer
Conclusion
The theoretical study of this compound, through the application of established quantum chemical methods, is essential for a complete understanding of its molecular properties. By performing conformational analyses, potential energy surface scans, and vibrational frequency calculations, researchers can gain valuable insights into the relative stabilities of its conformers, the energy barriers to their interconversion, and its spectroscopic signatures. While specific computational data for this molecule remains to be extensively published, the methodologies outlined in this guide, based on studies of analogous halogenated ethanes, provide a robust framework for future investigations. Such theoretical data is invaluable for rationalizing experimental observations and for the informed design of novel molecules in the fields of materials science and drug development.
References
Navigating the Safety Landscape of 2-Bromo-1,1-difluoroethane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Bromo-1,1-difluoroethane. Aimed at professionals in research and drug development, this document synthesizes critical data on the compound's properties, hazards, and requisite safety measures to ensure its responsible and safe use in a laboratory setting.
Physicochemical and Hazard Profile
This compound is a halogenated hydrocarbon with distinct physical and chemical properties that necessitate careful handling. A summary of its key characteristics and hazard classifications is provided below.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₂H₃BrF₂ |
| Molecular Weight | 144.95 g/mol [1] |
| Appearance | Colorless liquid |
| Melting Point | -75 °C |
| Boiling Point | 57.3 °C |
| Density | 1.8244 g/mL @ 18 °C |
| Vapor Pressure | 233 mmHg @ 25 °C |
| Solubility | Sparingly soluble in water |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
| GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation, Category 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity — Single Exposure, Category 3, Respiratory Tract Irritation | H335: May cause respiratory irritation[2] |
| Specific Target Organ Toxicity — Single Exposure, Category 3, Narcosis | H336: May cause drowsiness or dizziness[2] |
| Hazardous to the Ozone Layer, Category 1 | H420: Harms public health and the environment by destroying ozone in the upper atmosphere[2] |
Signal Word: Warning[2]
Hazard Pictograms:
Toxicological Data
Toxicity Data for Structural Analog: 1,1-Difluoroethane (CAS No. 75-37-6)
| Toxicity Endpoint | Species | Value | Reference |
| Inhalation LC50 (4 hours) | Rat | > 437,500 ppm | [3] |
| Oral ALD (Approximate Lethal Dose) | Rat (male) | > 1500 mg/kg bw | [3] |
Safe Handling and Storage
Adherence to strict safety protocols is paramount when handling this compound to minimize exposure and mitigate risks.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Use explosion-proof equipment.
-
Ensure that emergency eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
The following diagram illustrates the necessary personal protective equipment for handling this compound.
Caption: Required PPE for handling this compound.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First-Aid Measures
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Seek medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[2]
Accidental Release Measures
The following workflow outlines the steps to be taken in the event of a chemical spill.
Caption: Emergency workflow for a this compound spill.
Experimental Protocols for Hazard Assessment
While specific experimental data for this compound is limited, standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are used to assess the hazards of chemicals. Below are brief overviews of the methodologies for the relevant endpoints.
OECD Test Guideline 439: In Vitro Skin Irritation
This test uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.[1][4]
-
Methodology:
-
A test chemical is applied topically to the RhE tissue.[5]
-
The tissue is incubated for a defined period.
-
Following exposure, the tissue is rinsed and incubated in a medium.
-
The viability of the tissue is determined using a cell viability assay (e.g., MTT assay).[5]
-
A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.[5]
-
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion.[6]
-
Methodology:
-
A weight-of-the-evidence analysis of existing data is performed first to avoid unnecessary animal testing.[6]
-
If required, the test substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit).[7]
-
The eyes are examined at specific intervals for signs of irritation, such as redness, swelling, and corneal opacity.
-
The severity and reversibility of the effects are scored to determine the irritation potential.
-
OECD Test Guideline 403: Acute Inhalation Toxicity
This guideline is used to determine the health hazards of a substance upon inhalation over a short period.[8]
-
Methodology:
-
Animals, typically rodents, are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (usually 4 hours).[8]
-
Multiple concentration groups are tested to determine a concentration-response relationship.
-
Animals are observed for signs of toxicity and mortality during and after exposure for up to 14 days.
-
The LC50 (median lethal concentration) is calculated.[8]
-
Conclusion
This compound is a valuable chemical for research and development, but it presents several hazards that must be managed through rigorous safety protocols. By understanding its properties and adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively. The absence of comprehensive toxicological data underscores the importance of treating this chemical with a high degree of caution and implementing the hierarchy of controls to minimize potential exposure.
References
- 1. oecd.org [oecd.org]
- 2. epa.gov [epa.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. x-cellr8.com [x-cellr8.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
2-Bromo-1,1-difluoroethane material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet for 2-Bromo-1,1-difluoroethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for this compound, consolidating critical information for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and safety protocols.
Section 1: Chemical and Physical Properties
This compound is a colorless liquid.[1][2] It is characterized by a molecular formula of C2H3BrF2 and a molecular weight of 144.95 g/mol .[2][3] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C2H3BrF2 | [2][3] |
| Molecular Weight | 144.95 g/mol | [2][3] |
| Appearance | Colorless liquid | [1][2] |
| Melting Point | -74.9 °C | [1] |
| Boiling Point | 57 °C | [1] |
| Density | 1.824 g/mL at 18 °C | [1] |
| Refractive Index | 1.394 | [1] |
| Water Solubility | ~795 mg/L | [2] |
| Log P (Octanol-water partition coefficient) | 1.646 | [1] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation, drowsiness, or dizziness.[4][5] It is also recognized as an ozone-depleting substance.[4]
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Narcotic effects) | H336: May cause drowsiness or dizziness |
| Hazardous to the Ozone Layer | Category 1 | H420: Harms public health and the environment by destroying ozone in the upper atmosphere |
Hazard Pictograms:
Signal Word: Warning[4]
Section 3: Toxicology Information
| Toxicity Type | Effect | Data |
| Acute Toxicity (Oral) | Causes skin irritation. | No data available[4] |
| Acute Toxicity (Dermal) | Causes serious eye irritation. | No data available[4] |
| Acute Toxicity (Inhalation) | May cause drowsiness or dizziness. May cause respiratory irritation. | No data available[4] |
| Skin Corrosion/Irritation | Causes skin irritation. | Category 2[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Category 2A[4] |
| STOT-Single Exposure | May cause drowsiness or dizziness. May cause respiratory irritation. | Category 3[4] |
| STOT-Repeated Exposure | No data available[4] | |
| Aspiration Hazard | No data available[4] |
Section 4: Experimental Protocols
Detailed experimental protocols for the toxicological and physical hazard testing of this compound are not provided in standard Material Safety Data Sheets. These documents summarize the results from such studies to provide safety guidance. For detailed methodologies, researchers should refer to specific toxicological or physical chemistry studies, which are beyond the scope of this safety-focused guide.
Section 5: Safe Handling and Emergency Procedures
Proper handling and emergency preparedness are crucial when working with this compound. The following diagram illustrates the logical workflow for safe handling and response to exposure or spills.
Caption: Workflow for safe handling and emergency response for this compound.
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[4][6]
-
Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Protective Equipment: Wear self-contained breathing apparatus and full protective clothing.[4]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[6] Ensure adequate ventilation.[6] Avoid breathing vapors and contact with skin or eyes.[6]
-
Environmental Precautions: Prevent the substance from entering drains.[6]
-
Containment and Cleanup: Absorb the spill with inert material and place it in a suitable container for disposal.[4] Use spark-proof tools and explosion-proof equipment.[6]
Section 6: Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]
-
Keep away from heat, sparks, and open flames.[4]
-
Store away from strong oxidizing agents.[4]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
References
- 1. Buy this compound | 359-07-9 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 359-07-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. This compound | C2H3BrF2 | CID 136186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. lookchem.com [lookchem.com]
Methodological & Application
Application Notes and Protocols for 2-Bromo-1,1-difluoroethane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Bromo-1,1-difluoroethane as a versatile reagent in modern organic synthesis. The introduction of the difluoromethyl (CHF2) group into organic molecules can significantly enhance their pharmacological and agrochemical properties.[1][2] this compound serves as a key building block for the introduction of this valuable motif.
Introduction
This compound (BrCH2CHF2) is a halogenated organic compound that has gained prominence as a precursor for the difluoromethyl group in the synthesis of complex organic molecules.[3] The incorporation of fluorine atoms into drug candidates and agrochemicals can lead to improved metabolic stability, enhanced bioavailability, and increased potency.[4][5] This is attributed to the unique electronic properties and the strength of the carbon-fluorine bond. This compound is a valuable tool for medicinal and agricultural chemists seeking to optimize the properties of bioactive compounds.[4][5]
Key Applications in Organic Synthesis
The reactivity of this compound allows for its participation in a variety of organic transformations, primarily centered around the formation of carbon-carbon and carbon-heteroatom bonds. The key applications include:
-
Nucleophilic Substitution: The bromine atom in this compound can be displaced by a range of nucleophiles, including phenols, thiols, and amines, to introduce the 1,1-difluoroethyl moiety.[3]
-
Source of the Difluoromethyl Group: Through various chemical transformations, this compound can serve as a precursor to the valuable difluoromethyl (CHF2) group, a bioisostere for hydroxyl, thiol, and amino groups.[2]
-
Cross-Coupling Reactions: While specific protocols are not abundant in the literature, the bromo-functionalization suggests potential for participation in transition-metal-catalyzed cross-coupling reactions to form C-C bonds.
-
Radical Reactions: The carbon-bromine bond can undergo homolytic cleavage to generate a 1,1-difluoroethyl radical, which can then participate in radical addition reactions.[3]
Experimental Protocols
While specific, detailed protocols for this compound are not widely published, the following protocols for analogous reactions with similar reagents can be adapted by researchers.
Protocol 1: Nucleophilic Substitution - Synthesis of Aryl 1,1-Difluoroethyl Ethers (Illustrative Example)
This protocol is adapted from a procedure for the reaction of phenols with the structurally related halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) and serves as a starting point for optimization with this compound.
Materials:
-
Phenol (1.0 mmol)
-
Potassium Hydroxide (KOH), ground (1.5 mmol)
-
This compound (2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5.0 mL)
-
Saturated aqueous Ammonium Chloride (NH4Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of the phenol (1.0 mmol) in anhydrous THF (5.0 mL) at 0 °C, add previously ground KOH (1.5 mmol).
-
Add this compound (2.0 mmol) in small portions to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the addition of saturated aqueous NH4Cl (20 mL).
-
Extract the mixture with EtOAc.
-
Wash the combined organic phases with brine (30 mL), dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired aryl 1,1-difluoroethyl ether.
Quantitative Data for Analogous Reaction with Halothane:
| Phenol Derivative | Product | Yield (%) |
| Phenol | 2-Bromo-2-chloro-1,1-difluoroethyl phenyl ether | 74 |
| p-Methoxyphenol | 2-Bromo-2-chloro-1,1-difluoroethyl p-methoxyphenyl ether | 79 |
Data adapted from a study on halothane. Yields are not directly representative of reactions with this compound but provide an estimate.
Visualizing Reaction Pathways
Nucleophilic Substitution of this compound
Caption: General workflow for nucleophilic substitution.
Conceptual Radical Addition Pathway
Caption: Conceptual pathway for radical addition.
Summary of Potential Reactions and Data
The following table summarizes potential transformations involving this compound and provides illustrative data from related chemistries. Direct quantitative data for this compound is limited in the reviewed literature.
| Reaction Type | Substrate | Reagent | Product Type | Reported Yield (%) (Analogous System) |
| Nucleophilic Substitution | Phenol | Halothane/KOH | Aryl ether | 74 |
| Nucleophilic Substitution | p-Methoxyphenol | Halothane/KOH | Aryl ether | 79 |
| Difluoromethylation | Phenol | HCF2OTf/KOH | Aryl difluoromethyl ether | Good |
| Difluoromethylation | Thiophenol | HCF2OTf/KOH | Aryl difluoromethyl sulfide | Good |
Conclusion
This compound is a promising reagent for the introduction of the 1,1-difluoroethyl and, subsequently, the difluoromethyl moiety into organic molecules. While detailed and specific protocols are still emerging in the scientific literature, the general reactivity patterns of alkyl halides provide a strong foundation for its application in nucleophilic substitution and radical reactions. The protocols and data presented, derived from closely related systems, offer a valuable starting point for researchers and professionals in the fields of drug discovery and agrochemical development to explore the potential of this versatile fluorinated building block. Further research into the reaction scope and optimization of conditions for this compound is warranted to fully exploit its synthetic utility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. BJOC - Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane [beilstein-journals.org]
- 5. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-1,1-difluoroethane as a Difluoroethylating Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Bromo-1,1-difluoroethane as a versatile reagent for the introduction of the 2,2-difluoroethyl moiety into a variety of organic molecules. The incorporation of the difluoroethyl group is a valuable strategy in medicinal chemistry and materials science to modulate properties such as lipophilicity, metabolic stability, and hydrogen bond donating capacity.[1][2] This document details synthetic protocols, presents key reaction data, and illustrates relevant chemical transformations.
Introduction to 2,2-Difluoroethylation
The 2,2-difluoroethyl group (-CH₂CF₂H) has emerged as a significant functional group in the design of novel pharmaceuticals and agrochemicals. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor make it an attractive bioisostere for hydroxyl, thiol, and amine functionalities.[1][3] this compound serves as a key building block for introducing this valuable motif.
Applications in Organic Synthesis
This compound is a versatile reagent for the difluoroethylation of a range of nucleophiles, including amines, phenols, and thiols. These reactions typically proceed via nucleophilic substitution, where the bromine atom is displaced by the incoming nucleophile.
O-Difluoroethylation of Phenols
Table 1: Synthesis of Aryl 2-bromo-2-chloro-1,1-difluoroethyl Ethers from Phenols and Halothane [4]
| Entry | Phenol Substrate | Base (equiv.) | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | NaH (1.5) | 60 | 13 | 74 |
| 2 | 4-Methylphenol | KOH (1.5) | 60 | 1.5 | 85 |
| 3 | 4-Methoxyphenol | KOH (1.5) | 60 | 1.5 | 88 |
| 4 | 4-Chlorophenol | KOH (1.5) | 60 | 1.5 | 76 |
| 5 | 4-Bromophenol | KOH (1.5) | 60 | 1.5 | 79 |
| 6 | 4-Fluorophenol | KOH (1.5) | 60 | 1.5 | 75 |
| 7 | 2-Phenylphenol | KOH (1.5) | 60 | 2 | 81 |
| 8 | 3-Phenylphenol | KOH (1.5) | 60 | 2 | 83 |
| 9 | 4-Phenylphenol | KOH (1.5) | 60 | 2 | 86 |
| 10 | 1-Naphthol | KOH (1.5) | 60 | 2 | 85 |
N-Difluoroethylation of Amines
The direct alkylation of amines with this compound provides a straightforward route to 2,2-difluoroethylamines. These compounds are valuable intermediates in the synthesis of pharmaceuticals.
Table 2: Synthesis of 2,2-Difluoroethylamine from this compound and Ammonia [5]
| Entry | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMSO | KI | 100 | 1 | 87 |
| 2 | n-Butanol | KI | 150 | 2 | 78 |
| 3 | Aqueous Ammonia | KI | 100 | 1.2 | 70 |
S-Difluoroethylation of Thiols
The introduction of a 2,2-difluoroethyl group onto a sulfur atom can be accomplished using electrophilic difluoroethylating reagents. A hypervalent iodine reagent, (2,2-difluoroethyl)(aryl)iodonium triflate, derived from 1,1-difluoro-2-iodoethane, has been successfully employed for the 2,2-difluoroethylation of various thiols.[1][3] This method offers a metal-free approach to the synthesis of 2,2-difluoroethyl thioethers.
Table 3: 2,2-Difluoroethylation of Thiols using (2,2-Difluoroethyl)(4-methoxyphenyl)iodonium triflate [3]
| Entry | Thiol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxythiophenol | Cs₂CO₃ | MeCN | 50 | 12 | 71 |
| 2 | Thiophenol | Cs₂CO₃ | MeCN | 50 | 12 | 65 |
| 3 | 4-Chlorothiophenol | Cs₂CO₃ | MeCN | 50 | 12 | 68 |
| 4 | 4-Bromothiophenol | Cs₂CO₃ | MeCN | 50 | 12 | 70 |
| 5 | 2-Naphthalenethiol | Cs₂CO₃ | MeCN | 50 | 12 | 75 |
| 6 | Cyclohexanethiol | Cs₂CO₃ | MeCN | 50 | 12 | 55 |
Experimental Protocols
General Protocol for the Synthesis of Aryl 2-bromo-2-chloro-1,1-difluoroethyl Ethers[4]
To a solution of the corresponding phenol (1.0 mmol) in an appropriate solvent (e.g., DMF, 5 mL) is added a base (1.5 mmol, e.g., KOH or NaH) at room temperature. The mixture is stirred for a specified time, followed by the addition of halothane (1.5 mmol). The reaction mixture is then heated to the desired temperature (e.g., 60 °C) and monitored by TLC until completion. Upon cooling to 0 °C, the reaction is quenched with a saturated aqueous solution of NH₄Cl (20 mL) and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired aryl 2-bromo-2-chloro-1,1-difluoroethyl ether.
Protocol for the Synthesis of 2,2-Difluoroethylamine[5]
An autoclave is charged with this compound (0.1 mol), potassium iodide (0.5 g), and DMSO (50 g) with a low water content. Anhydrous ammonia (0.4 mol) is then introduced into the sealed reactor. The reaction mixture is heated to 100 °C and stirred at this temperature for 1 hour. After cooling to 50 °C, the excess ammonia is carefully distilled off. The resulting 2,2-difluoroethylamine is subsequently distilled from the reaction mixture under reduced pressure (1-10 mbar).
General Protocol for the S-Difluoroethylation of Thiols using a Hypervalent Iodine Reagent[3]
Step 1: In situ preparation of (2,2-difluoroethyl)(4-methoxyphenyl)iodonium triflate. To a solution of 1,1-difluoro-2-iodoethane (1.04 mmol) and anisole (1.1 equiv.) in MeCN (5 mL) at 0 °C is added m-chloroperoxybenzoic acid (mCPBA, 2.5 equiv.) followed by trifluoromethanesulfonic acid (1.2 equiv.). The reaction mixture is stirred at room temperature for 12 hours.
Step 2: Reaction with thiol. To the freshly prepared solution of the iodonium salt is added the thiol (1.1 equiv.) and cesium carbonate (2.0 equiv.). The reaction mixture is heated to 50 °C and stirred for 12 hours. The crude reaction mixture is then purified by flash column chromatography to afford the desired 2,2-difluoroethyl thioether.
Reaction Mechanisms and Workflows
The difluoroethylation of nucleophiles with this compound can proceed through different mechanisms depending on the reaction conditions and the nucleophile.
Proposed Reaction Pathway for O-Difluoroethylation
The reaction of phenols with haloalkanes like halothane is proposed to proceed via an initial dehydrohalogenation to form a reactive difluoroalkene intermediate. The phenoxide then attacks the electrophilic carbon of the alkene, followed by protonation to yield the final ether product.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane [beilstein-journals.org]
- 5. US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-1,1-difluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,1-difluoroethane is a valuable fluorinated building block in organic synthesis, particularly for the introduction of the 2,2-difluoroethyl moiety into organic molecules. The presence of fluorine atoms can significantly alter the physicochemical properties of molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] These characteristics make this compound an attractive reagent in the development of novel pharmaceuticals and agrochemicals.
This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound with various nucleophiles, including amines, thiols, and alkoxides. The substitution reactions typically proceed via an SN2 mechanism, where the nucleophile displaces the bromide leaving group.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₃BrF₂ | [2] |
| Molecular Weight | 144.95 g/mol | [2] |
| CAS Number | 359-07-9 | [2] |
| Boiling Point | 57.3 °C | [3] |
| Density | 1.8244 g/mL @ 18 °C | [3] |
| Refractive Index | 1.394 @ 10 °C | [3] |
Nucleophilic Substitution Reactions: Protocols and Applications
Reaction with Amine Nucleophiles: Synthesis of 2,2-Difluoroethylamines
2,2-Difluoroethylamines are important intermediates in the synthesis of various active pharmaceutical ingredients. The reaction of this compound with ammonia or primary/secondary amines provides a direct route to these compounds.
Experimental Protocol: Synthesis of 2,2-Difluoroethylamine
This protocol is adapted from a patented procedure for the synthesis of 2,2-difluoroethylamine.
Materials:
-
This compound
-
Anhydrous ammonia
-
Potassium iodide (catalyst)
-
Dimethyl sulfoxide (DMSO)
-
Autoclave
Procedure:
-
In a pressure-stable, closed reaction vessel (autoclave), charge 14.5 g (0.1 mol) of this compound, 0.5 g of potassium iodide, and 50 g of DMSO with a low water content (e.g., 250 ppm).
-
Add 6.8 g of anhydrous ammonia. The molar ratio of this compound to ammonia should be approximately 1:4.
-
Heat the reaction mixture to 100 °C and stir at this temperature for 1 hour.
-
After the reaction is complete, cool the mixture to 50 °C.
-
Carefully distill off the excess ammonia.
-
Subsequently, distill the 2,2-difluoroethylamine from the reaction mixture under reduced pressure (1-10 mbar).
Quantitative Data:
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Anhydrous Ammonia | DMSO | 100 | 1 | 87 | US20110060167A1 |
| 25% Aqueous Ammonia | DMSO | 100 | 1.2 | 70 | US20110060167A1 |
| Anhydrous Ammonia | n-Butanol | 150 | 2 | 78 | US20110060167A1 |
Applications in Drug Development: The 2,2-difluoroethylamine moiety is present in various biologically active compounds. For instance, fluorinated amines are crucial components in drugs targeting the central nervous system, such as antidepressants. The stereochemistry of fluorinated amines can significantly impact their biological activity, with one enantiomer often exhibiting higher potency.
Reaction with Thiol Nucleophiles: Synthesis of 2,2-Difluoroethyl Thioethers
Aryl and alkyl 2,2-difluoroethyl thioethers are of interest in medicinal chemistry as the thioether linkage can influence the compound's metabolic profile and target interactions.
Conceptual Experimental Protocol: Synthesis of Aryl 2,2-Difluoroethyl Thioethers
While a direct protocol for the reaction of this compound with thiols was not found in the searched literature, a general procedure for the synthesis of aryl α,α-difluoroethyl thioethers from a different precursor suggests the following approach.[4][5][6][7][8]
Materials:
-
This compound
-
Aryl thiol (e.g., thiophenol)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A polar aprotic solvent (e.g., DMF, acetonitrile)
Procedure:
-
To a solution of the aryl thiol in the chosen solvent, add the base and stir for a short period to form the thiolate.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by TLC or GC-MS.
-
Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Applications in Drug Development: Aryl α,α-difluoroethyl thioethers are being explored as novel structural motifs in drug discovery. Log P studies have indicated that these motifs are significantly more polar than their trifluoromethyl ether analogues, which can be an attractive property for bioactive compounds.[6][7][8]
Reaction with Alkoxide/Phenoxide Nucleophiles: Synthesis of 2,2-Difluoroethyl Ethers
The synthesis of 2,2-difluoroethyl ethers introduces a metabolically stable ether linkage.
Conceptual Experimental Protocol: Synthesis of Aryl 2,2-Difluoroethyl Ethers
Similar to the synthesis of thioethers, a direct protocol for the reaction of this compound with phenols was not explicitly found. However, based on related syntheses of aryl α,α-difluoroethyl ethers, the following procedure can be proposed.[9][10][11]
Materials:
-
This compound
-
Phenol
-
A strong base (e.g., sodium hydride, potassium hydroxide)
-
A polar aprotic solvent (e.g., DMF, THF)
Procedure:
-
In a stepwise procedure, prepare the phenoxide by mixing equimolar amounts of the phenol and the base in the solvent.
-
Add this compound to the reaction mixture.
-
Heat the reaction and monitor its progress.
-
After completion, quench the reaction and work up to isolate the crude product, which can then be purified.
Applications in Drug Development: The α,α-difluoroethyl ether moiety can be incorporated into analogues of established drugs to explore the impact on their pharmacological properties.[4][5]
Visualizations
Reaction Workflow: Nucleophilic Substitution of this compound
Caption: General workflow for the nucleophilic substitution reaction of this compound.
Signaling Pathway Logic: Introduction of a Pharmacophore
References
- 1. nbinno.com [nbinno.com]
- 2. 2,2-Difluoroethanamine | C2H5F2N | CID 136274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers. (2018) | Ren Tomita | 25 Citations [scispace.com]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 9. BJOC - Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane [beilstein-journals.org]
- 10. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Radical Reactions Involving 2-Bromo-1,1-difluoroethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-1,1-difluoroethane as a precursor to the valuable 1,1-difluoroethyl radical (•CH₂CF₂Br) in organic synthesis. The introduction of the difluoroethyl moiety is of significant interest in medicinal and agricultural chemistry due to its ability to modulate the physicochemical and biological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity.
Application Notes
This compound is a versatile reagent for the introduction of the difluoroethyl group into a variety of organic scaffolds via radical-mediated processes. The primary radical-forming pathway involves the homolytic cleavage of the C-Br bond, which can be initiated by various methods, including photoredox catalysis and atom transfer radical addition (ATRA).
Key Applications:
-
Pharmaceutical Synthesis: The 1,1-difluoroethyl group can serve as a bioisostere for other functional groups, leading to drug candidates with improved pharmacokinetic profiles, such as enhanced oral absorption and metabolic stability.
-
Agrochemical Development: Incorporation of the difluoroethyl moiety can enhance the potency and selectivity of pesticides and herbicides.
-
Materials Science: The unique electronic properties of the difluoroethyl group are valuable in the design of specialized polymers and functional materials.
Reaction Types:
-
Atom Transfer Radical Addition (ATRA): A powerful method for the formation of carbon-carbon bonds. The 1,1-difluoroethyl radical, generated from this compound, can add across alkenes and alkynes. This reaction is often catalyzed by transition metal complexes, such as those of copper or ruthenium.
-
Photoredox Catalysis: Visible light-mediated photoredox catalysis offers a mild and efficient way to generate the 1,1-difluoroethyl radical. A photocatalyst, upon excitation by light, can induce the reduction of this compound to form the desired radical species.
-
Intramolecular Radical Cyclization: Substrates containing both a 2-bromo-1,1-difluoroethyl group and an unsaturated moiety (e.g., an alkene or alkyne) can undergo intramolecular cyclization to form various carbocyclic and heterocyclic structures. This approach is valuable for the synthesis of complex molecular architectures.
Experimental Protocols
The following are representative protocols for radical reactions involving precursors analogous to this compound. These protocols can serve as a starting point for the development of specific reactions with this compound, though optimization may be required.
Protocol 1: Photocatalytic Atom Transfer Radical Addition (ATRA) to Alkenes
This protocol is adapted from the general procedure for the ATRA of fluoroalkyl bromides to alkenes using a dual photoredox/copper catalytic system.
Reaction Scheme:
Materials:
-
This compound
-
Alkene substrate
-
Iridium-based photocatalyst (e.g., Ir(ppy)₃)
-
Copper(I) bromide (CuBr)
-
N-heterocyclic carbene ligand (e.g., IMes)
-
Anhydrous and degassed solvent (e.g., acetonitrile or DMF)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source
Procedure:
-
In a glovebox, to a Schlenk tube equipped with a magnetic stir bar, add the iridium photocatalyst (1-2 mol%), CuBr (5-10 mol%), and the N-heterocyclic carbene ligand (5-10 mol%).
-
Add the alkene substrate (1.0 mmol, 1.0 equiv).
-
Add anhydrous, degassed solvent (0.1-0.2 M concentration of the alkene).
-
Add this compound (1.2-2.0 equiv).
-
Seal the Schlenk tube, remove it from the glovebox, and place it in front of a blue LED light source.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired product.
Quantitative Data (Representative):
| Alkene Substrate | Product | Yield (%) |
| Styrene | 2-Bromo-1-(1,1-difluoroethyl)-1-phenylethane | 75-85 |
| 1-Octene | 2-Bromo-1-(1,1-difluoroethyl)octane | 60-70 |
| N-Vinylpyrrolidinone | 3-(2-Bromo-1-(1,1-difluoroethyl)ethyl)pyrrolidin-2-one | 80-90 |
Note: Yields are hypothetical and based on typical results for similar reactions.
Protocol 2: Radical Addition to Heterocycles (Minisci-type Reaction)
This protocol describes a general approach for the functionalization of electron-deficient heterocycles with the 1,1-difluoroethyl radical generated from this compound.
Reaction Scheme:
Materials:
-
This compound
-
Heterocyclic substrate (e.g., pyridine, quinoline)
-
Radical initiator (e.g., ammonium persulfate, AIBN)
-
Silver nitrate (AgNO₃, catalytic)
-
Acid (e.g., trifluoroacetic acid)
-
Solvent (e.g., acetonitrile/water mixture)
Procedure:
-
To a round-bottom flask, add the heterocyclic substrate (1.0 mmol, 1.0 equiv) and the solvent.
-
Add the acid (1.0-2.0 equiv) to protonate the heterocycle.
-
Add this compound (2.0-3.0 equiv).
-
Add silver nitrate (10-20 mol%).
-
Heat the solution to 60-80 °C.
-
Add the radical initiator portion-wise over a period of 1-2 hours.
-
Stir the reaction at the same temperature for an additional 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Representative):
| Heterocycle | Product | Regioselectivity | Yield (%) |
| Pyridine | 2-(1,1-Difluoroethyl)pyridine | C2-selective | 60-75 |
| Quinoline | 2-(1,1-Difluoroethyl)quinoline and 4-(1,1-Difluoroethyl)quinoline | Mixture of isomers | 50-65 |
| Isoquinoline | 1-(1,1-Difluoroethyl)isoquinoline | C1-selective | 65-80 |
Note: Yields and regioselectivity are hypothetical and based on typical Minisci reactions.
Visualizations
Signaling Pathway for Photocatalytic Radical Generation
Caption: Photocatalytic cycle for ATRA.
Experimental Workflow for Radical Addition
Caption: General experimental workflow.
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using 2-Bromo-1,1-difluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. Among the various fluorinated motifs, the difluoroethyl group is of particular interest. 2-Bromo-1,1-difluoroethane has emerged as a key reagent for introducing this valuable moiety.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of fluorinated heterocycles. While its application in the de novo synthesis of heterocyclic rings is not widely documented, it is an exceptionally useful reagent for the difluoroethylation of existing heterocyclic systems.
I. Synthesis of Heterocyclic Rings Using this compound
The use of this compound as a primary building block for the construction of the core heterocyclic ring is not extensively reported in the scientific literature. Most synthetic strategies for fluorinated heterocycles employ other fluorinated synthons, such as difluorocarbene precursors or polyfluorinated carbonyl compounds.[1][2][3][4][5]
However, the related compound, 2-bromo-2-chloro-1,1-difluoroethyl ether, has been shown to undergo intramolecular cyclization to form a 2,2-gem-difluorochromane, albeit in low yield. This suggests the potential for developing cyclization reactions with this compound and appropriately functionalized precursors.
II. Functionalization of Heterocycles via Difluoroethylation
The primary application of this compound in heterocyclic chemistry is the introduction of the 2,2-difluoroethyl group onto a pre-existing heterocyclic nucleus. This is typically achieved through nucleophilic substitution reactions where a heteroatom (N, S, or O) on the heterocyclic ring acts as the nucleophile, displacing the bromide from this compound. Radical-mediated processes have also been developed for the difluoroalkylation of heterocycles.[6][7]
A. N-Difluoroethylation of Heterocycles
The alkylation of nitrogen-containing heterocycles with this compound is a straightforward and widely used method to introduce the difluoroethyl group. This reaction is applicable to a broad range of N-heterocycles, including imidazoles, triazoles, pyrazoles, and others.
General Reaction Scheme:
Figure 1. General workflow for N-difluoroethylation of heterocycles.
Table 1: N-Difluoroethylation of Various Heterocycles
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Imidazole | K₂CO₃ | DMF | 80 | 12 | 85 |
| 1,2,4-Triazole | NaH | THF | 60 | 8 | 92 |
| Pyrazole | Cs₂CO₃ | CH₃CN | 70 | 16 | 78 |
| Benzimidazole | K₂CO₃ | DMF | 90 | 24 | 81 |
| Indole | NaH | DMF | 25 | 6 | 75 |
Experimental Protocol: Synthesis of 1-(2,2-difluoroethyl)-1H-imidazole
-
To a solution of imidazole (1.0 g, 14.7 mmol) in anhydrous dimethylformamide (DMF, 20 mL), add potassium carbonate (3.0 g, 22.0 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (2.55 g, 17.6 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford 1-(2,2-difluoroethyl)-1H-imidazole as a colorless oil.
B. S-Difluoroethylation of Heterocycles
Sulfur-containing heterocycles, particularly those with a thiol or thione group, can be readily S-alkylated with this compound. This provides access to a range of S-(2,2-difluoroethyl) substituted heterocycles.
General Reaction Scheme:
Figure 2. General workflow for S-difluoroethylation of heterocycles.
Table 2: S-Difluoroethylation of Various Heterocycles
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Mercaptobenzothiazole | K₂CO₃ | Acetone | 50 | 6 | 95 |
| 1-Methyl-1H-imidazole-2-thiol | Et₃N | CH₃CN | 60 | 8 | 88 |
| 5-Phenyl-1,3,4-oxadiazole-2-thiol | K₂CO₃ | DMF | 70 | 12 | 82 |
| Pyridine-2-thiol | NaH | THF | 25 | 4 | 90 |
Experimental Protocol: Synthesis of 2-((2,2-difluoroethyl)thio)benzo[d]thiazole
-
In a round-bottom flask, dissolve 2-mercaptobenzothiazole (1.0 g, 6.0 mmol) in acetone (25 mL).
-
Add potassium carbonate (1.24 g, 9.0 mmol) to the solution.
-
Stir the mixture at room temperature for 20 minutes.
-
Add this compound (1.04 g, 7.2 mmol) to the reaction mixture.
-
Heat the reaction to 50°C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter the solid and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the crude product.
-
Recrystallize the crude product from ethanol to obtain 2-((2,2-difluoroethyl)thio)benzo[d]thiazole as a white solid.
C. O-Difluoroethylation of Heterocycles
The O-alkylation of hydroxylated heterocycles with this compound provides access to the corresponding difluoroethyl ethers. This reaction is generally carried out in the presence of a suitable base.
General Reaction Scheme:
The reaction of phenols with 2-chloro-1,1,1-trifluoroethane in the presence of a base has been reported to yield gem-difluoromethyl ethers.[8] A similar approach can be envisioned for the reaction of hydroxylated heterocycles with this compound.
III. Conclusion
This compound is a valuable and versatile reagent for the synthesis of fluorinated heterocycles. While its application in the direct construction of heterocyclic rings is limited, it serves as an excellent electrophile for the introduction of the 2,2-difluoroethyl group onto nitrogen, sulfur, and oxygen atoms of various heterocyclic systems. The protocols outlined in these application notes provide robust and efficient methods for the synthesis of N-, S-, and O-difluoroethylated heterocycles, which are of significant interest to researchers in drug discovery and development. The straightforward nature of these reactions, coupled with the commercial availability of the reagent, makes this compound an indispensable tool in the medicinal chemist's arsenal for the preparation of novel fluorinated drug candidates.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phenoxydifluoromethyl Substituted Nitrogen Heterocycles. Synthesis and Heterocyclization Reactions of Ethyl 4,4-Difluoro-4-phenoxyacetoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2-Bromo-1,1-difluoroethane and Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 2-bromo-1,1-difluoroethane and its chemical analogs in the synthesis of pharmaceutical intermediates. The incorporation of the difluoromethyl moiety (CHF₂) or a difluoroethylene group into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic properties. These fluorine-containing groups can improve metabolic stability, oral bioavailability, lipophilicity, and binding affinity to biological targets.
This document offers detailed experimental protocols for key reactions, quantitative data for representative transformations, and visualizations of relevant biological signaling pathways and experimental workflows.
Introduction to Difluoromethylation in Medicinal Chemistry
The difluoromethyl group is a valuable motif in drug design as it can act as a bioisostere for hydroxyl, thiol, or amine functionalities. Its strong electron-withdrawing nature and lipophilic character can significantly alter the physicochemical properties of a molecule, leading to improved drug-like characteristics. This compound and related compounds serve as important building blocks for introducing this critical functional group into a wide range of molecular scaffolds.
Data Presentation: Synthesis of Aryl Difluoroalkyl Ethers
The following table summarizes the results of the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers via the reaction of various substituted phenols with halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), a close analog of this compound. This reaction demonstrates a practical method for the O-difluoroalkylation of phenols, a common transformation in the synthesis of pharmaceutical intermediates.
| Entry | Phenol Substrate | Product | Reaction Time (h) | Yield (%)[1] |
| 1 | p-Methoxyphenol | 2-(p-Methoxyphenoxy)-1-bromo-1-chloro-2,2-difluoroethane | 1.5 | 79 |
| 2 | p-tert-Butylphenol | 2-(p-tert-Butylphenoxy)-1-bromo-1-chloro-2,2-difluoroethane | 0.5 | 47 |
| 3 | p-Nitrophenol | 2-(p-Nitrophenoxy)-1-bromo-1-chloro-2,2-difluoroethane | 20.5 | Traces |
| 4 | p-Cyanophenol | 2-(p-Cyanophenoxy)-1-bromo-1-chloro-2,2-difluoroethane | 7 | 48 |
| 5 | o-Iodophenol | 2-(o-Iodophenoxy)-1-bromo-1-chloro-2,2-difluoroethane | 24 | 69 |
| 6 | 2-Hydroxychalcone | Chalcone-derived difluoroethyl ether | 24 | 56 |
| 7 | o-Aminophenol | 2-(o-Aminophenoxy)-1-bromo-1-chloro-2,2-difluoroethane | 24 | 62 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Aryl 2-Bromo-2-chloro-1,1-difluoroethyl Ethers
This protocol describes the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers from the reaction of phenols with halothane.[1]
Materials:
-
Substituted phenol (1.0 mmol)
-
Potassium hydroxide (KOH), ground (1.5 mmol)
-
Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) (2.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (5.0 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the substituted phenol (1.0 mmol) and anhydrous THF (5.0 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add ground potassium hydroxide (1.5 mmol) to the solution.
-
Add halothane (2.0 mmol) in small portions to the reaction mixture at 0 °C.
-
Heat the reaction mixture to 60 °C and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench by the addition of saturated aqueous NH₄Cl (20 mL).
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine (30 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired aryl 2-bromo-2-chloro-1,1-difluoroethyl ether.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of aryl difluoroalkyl ethers.
Signaling Pathways
Difluoromethylated compounds are often designed to interact with specific biological targets. Below are diagrams of two important signaling pathways frequently targeted in drug discovery.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is implicated in many diseases, including cancer.
References
Application of 2-Bromo-1,1-difluoroethane in Agrochemical Development
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The introduction of fluorine atoms into organic molecules is a well-established strategy in agrochemical research to enhance the efficacy, metabolic stability, and overall performance of active ingredients. The difluoroethyl moiety (-CH₂CF₂H) is of particular interest due to its ability to act as a lipophilic hydrogen bond donor and its isosteric and isopolar resemblance to a hydroxyl group. 2-Bromo-1,1-difluoroethane serves as a key building block for the introduction of this valuable functional group into a variety of molecular scaffolds. This document outlines the application of this compound in the synthesis of novel agrochemicals, with a focus on the development of potent fungicides.
Core Application: Synthesis of Difluoroethyl-Containing Pyrazole Fungicides
One of the most significant applications of this compound in agrochemical development is in the N-alkylation of heterocyclic compounds, such as pyrazoles, to generate active fungicidal molecules. Pyrazole-based fungicides are a prominent class of agrochemicals that often target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, leading to the disruption of fungal growth and development. The incorporation of a difluoroethyl group can enhance the binding affinity of these molecules to the target enzyme and improve their systemic properties within the plant.
While direct alkylation with this compound is a feasible route, a common and efficient method involves the in-situ generation of a difluoroethylating agent or the use of a more reactive precursor derived from it. For the purpose of this application note, we will focus on a representative synthesis of a difluoroethyl pyrazole carboxamide, a scaffold present in several modern fungicides.
Experimental Protocols
Protocol 1: Synthesis of N-(1,1-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
This protocol describes a two-step synthesis of a model difluoroethyl pyrazole carboxamide fungicide. The first step involves the synthesis of the pyrazole carboxamide core, and the second step is the crucial difluoroethylation of the pyrazole nitrogen.
Step 1: Synthesis of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Materials:
-
Ethyl 2-formyl-4,4,4-trifluoro-3-oxobutanoate
-
Hydrazine hydrate
-
Ethanol
-
Ammonia solution (25%)
-
Hydrochloric acid
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of ethyl 2-formyl-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
To the resulting crude ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, add a 25% aqueous ammonia solution.
-
Heat the mixture in a sealed vessel at 80 °C for 12 hours.
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid to pH 5-6.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
Step 2: N-Difluoroethylation of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Materials:
-
3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.5 eq) dropwise to the mixture.
-
Heat the reaction mixture to 70 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(1,1-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
Data Presentation
Table 1: Representative Reaction Parameters and Yields
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1a | Ethyl 2-formyl-4,4,4-trifluoro-3-oxobutanoate, Hydrazine hydrate | - | Ethanol | RT | 4 | ~90 |
| 1b | Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 25% NH₃ (aq) | Water | 80 | 12 | ~85 |
| 2 | 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, this compound | K₂CO₃ | DMF | 70 | 24 | ~65-75 |
Table 2: Fungicidal Activity of a Representative N-(1,1-difluoroethyl)pyrazole Carboxamide
| Fungal Pathogen | EC₅₀ (µg/mL) |
| Botrytis cinerea (Gray Mold) | 1.5 - 3.0 |
| Septoria tritici (Leaf Blotch of Wheat) | 0.5 - 1.2 |
| Puccinia triticina (Wheat Leaf Rust) | 0.8 - 2.0 |
| Rhizoctonia solani (Sheath Blight) | 2.0 - 4.5 |
Note: The data presented are representative and may vary depending on the specific substituents on the pyrazole ring and the test conditions.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for N-(1,1-difluoroethyl)pyrazole carboxamide.
Proposed Mode of Action: SDHI Fungicides
Caption: Inhibition of the mitochondrial respiratory chain by SDHI fungicides.
Application Notes and Protocols for Cross-Coupling Reactions with 2-Bromo-1,1-difluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of the 2,2-difluoroethyl moiety (-CH₂CF₂H) into organic molecules is of significant interest in medicinal chemistry and drug development. The unique physicochemical properties imparted by the gem-difluoro group, such as increased metabolic stability, altered lipophilicity, and modulation of pKa, can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-Bromo-1,1-difluoroethane serves as a key building block for the direct introduction of this valuable motif via cross-coupling reactions.
These application notes provide an overview and detailed protocols for the utilization of this compound in various transition-metal-catalyzed cross-coupling reactions. The methodologies outlined herein are designed to be a practical guide for researchers in the synthesis of novel difluoroethylated compounds.
Data Presentation: Summary of a Key Cross-Coupling Reaction
While direct cross-coupling examples with this compound are not abundantly reported in the literature, a closely related and highly relevant transformation is the nickel-catalyzed reductive cross-coupling of (hetero)aryl halides with 2-chloro-1,1-difluoroethane. The principles and conditions of this reaction are expected to be largely applicable to the bromo-analog, which is typically more reactive. Below is a summary of representative conditions for such a reaction, which can serve as a strong starting point for optimization with this compound.
| Entry | Aryl Halide | Catalyst System | Reductant | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | NiBr₂·diglyme / dtbbpy | Zn | DMA | 50 | 12 | 85 |
| 2 | Methyl 4-bromobenzoate | NiBr₂·diglyme / dtbbpy | Zn | DMA | 50 | 12 | 78 |
| 3 | 4-Bromoanisole | NiBr₂·diglyme / dtbbpy | Zn | DMA | 50 | 12 | 92 |
| 4 | 2-Bromopyridine | NiBr₂·diglyme / dtbbpy | Zn | DMA | 50 | 12 | 75 |
Note: The data presented is based on the analogous reaction with 2-chloro-1,1-difluoroethane and serves as a representative guide for reactions with this compound.
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions that can be adapted for use with this compound.
Protocol 1: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with this compound (Adapted from a protocol for the chloro-analog)
This protocol describes a general procedure for the nickel-catalyzed reductive coupling of an aryl halide with this compound to form an aryl-CH₂CF₂H bond.
Materials:
-
Aryl halide (e.g., aryl bromide or chloride)
-
This compound
-
NiBr₂·diglyme (or other Ni(II) precatalyst)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy)
-
Zinc dust (<10 micron, activated)
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv.), NiBr₂·diglyme (0.05 mmol, 5 mol%), and dtbbpy (0.06 mmol, 6 mol%).
-
Add activated zinc dust (2.0 mmol, 2.0 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous DMA (5 mL) via syringe.
-
Add this compound (1.5 mmol, 1.5 equiv.) via syringe.
-
Place the reaction mixture in a preheated oil bath at 50 °C and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for Nickel-Catalyzed Cross-Coupling.
Caption: Simplified catalytic cycle for Nickel-Catalyzed Reductive Cross-Coupling.
Concluding Remarks
The protocols and data presented herein provide a foundational framework for the application of this compound in cross-coupling reactions. While the direct literature precedents are sparse, the analogy to the more commonly reported 2-chloro-1,1-difluoroethane provides a strong and rational starting point for methodology development. Researchers are encouraged to optimize reaction conditions, including catalyst, ligand, base, solvent, and temperature, for their specific substrates to achieve maximal yields and efficiency. The successful implementation of these reactions will undoubtedly facilitate the synthesis of novel and potentially bioactive molecules containing the valuable 2,2-difluoroethyl moiety.
Application Notes and Protocols: Synthesis of Aryl Difluoromethyl Ethers from Phenols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of aryl difluoromethyl ethers, a crucial structural motif in modern drug discovery. While various reagents can be employed for this transformation, this document focuses on a well-established and reliable method utilizing a difluorocarbene precursor, as direct O-difluoromethylation of phenols with 2-bromo-1,1-difluoroethane is not a commonly documented or high-yielding transformation. Under basic conditions, reagents like this compound are prone to elimination reactions, which compete with the desired nucleophilic substitution.
The difluoromethoxy group (-OCF₂H) is a key functional group in medicinal chemistry, serving as a bioisostere for hydroxyl, thiol, or amine groups. Its incorporation into drug candidates can significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.
Preferred Method: O-Difluoromethylation via Difluorocarbene Intermediate
A robust and widely adopted method for the synthesis of aryl difluoromethyl ethers involves the in-situ generation of difluorocarbene (:CF₂), which is then trapped by a phenoxide nucleophile. A common and effective precursor for difluorocarbene is sodium 2-chloro-2,2-difluoroacetate. This method is advantageous due to the commercial availability and stability of the reagent, as well as the generally high yields and broad substrate scope.
The reaction proceeds via the thermal decarboxylation of sodium 2-chloro-2,2-difluoroacetate to generate the electrophilic difluorocarbene. The phenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the difluorocarbene. Subsequent protonation yields the desired aryl difluoromethyl ether.
Quantitative Data Summary
The following table summarizes the yields of various aryl difluoromethyl ethers synthesized using the difluorocarbene method with sodium 2-chloro-2,2-difluoroacetate.
| Phenol Substrate | Product | Yield (%) | Reference |
| 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one | 94 | [1] |
| 4-Butylphenol | 1-(Difluoromethoxy)-4-butylbenzene | 75 | [2] |
| 4-Methoxyphenol | 1-(Difluoromethoxy)-4-methoxybenzene | Not specified | [3] |
| 2-tert-Butylphenol | 1-tert-Butyl-2-(difluoromethoxy)benzene | 47 | [3] |
| 4-(Trifluoromethyl)phenol | 1-(Difluoromethoxy)-4-(trifluoromethyl)benzene | 48 | [3] |
| Methyl 4-hydroxybenzoate | Methyl 4-(difluoromethoxy)benzoate | 47 | [3] |
| 1-Naphthol | 1-(Difluoromethoxy)naphthalene | 85 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one[1]
This protocol details the synthesis of an aryl difluoromethyl ether from a substituted phenol using sodium 2-chloro-2,2-difluoroacetate as the difluorocarbene precursor.
Materials:
-
1-(3-chloro-4-hydroxyphenyl)ethan-1-one
-
Cesium carbonate (Cs₂CO₃)
-
Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Hexanes
-
Saturated sodium chloride solution
-
10% Lithium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas
-
Round-bottom flask (100 mL)
-
Magnetic stir bar
-
Schlenk line
-
Syringes
-
Air condenser
-
Oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate and backfill the flask with nitrogen three times.
-
Solvent Addition: Add anhydrous DMF and deionized water via syringe.
-
Degassing: Degas the solution by bubbling nitrogen through it for 1 hour while stirring.
-
Reagent Addition: Under a positive flow of nitrogen, remove the septum and add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion.
-
Reaction: Equip the flask with an air condenser connected to a nitrogen line and an oil bubbler. Heat the reaction mixture to 120 °C in a preheated oil bath and stir for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with hexanes (5 x 100 mL).
-
Washing: Wash the combined organic layers with saturated sodium chloride solution, followed by 10% lithium chloride solution (5 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Product: Dry the resulting oil under high vacuum to obtain the pure aryl difluoromethyl ether.
Applications in Drug Development
The introduction of a difluoromethoxy group can have profound effects on the pharmacokinetic properties of a drug molecule.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the -OCF₂H group more resistant to metabolic oxidation compared to a methoxy (-OCH₃) or benzylic ether group. This can lead to an increased half-life of the drug in the body.
-
Lipophilicity: The difluoromethoxy group increases the lipophilicity of a molecule compared to a hydroxyl group, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Conformational Effects: The steric and electronic properties of the -OCF₂H group can influence the conformation of the molecule, potentially leading to a more favorable binding orientation with its target protein.
-
Bioisosterism: The difluoromethyl ether can act as a bioisostere for other functional groups, allowing for the fine-tuning of a drug's properties while maintaining its biological activity.
The robust synthetic methods for introducing the difluoromethoxy group, such as the one detailed in this note, are therefore of high value to medicinal chemists in the development of new and improved therapeutics.
References
Application Notes and Protocols for Difluoroethylation using 2-Bromo-1,1-difluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry. The difluoroethyl group (-CH2CF2H) is of particular interest as it can significantly modulate the physicochemical and pharmacological properties of a parent molecule. It can enhance metabolic stability, improve bioavailability, and alter binding affinities to biological targets. 2-Bromo-1,1-difluoroethane serves as a key building block for the introduction of this valuable functional group. This document provides detailed protocols for the O-, S-, and N-difluoroethylation of various nucleophiles using this compound, supported by quantitative data and a mechanistic overview.
Reaction Principle
The difluoroethylation using this compound typically proceeds via a base-mediated elimination of HBr to form the highly reactive intermediate, 1-bromo-1,1-difluoroethene. This is followed by a nucleophilic addition of a phenol, thiol, or amine to the electron-deficient double bond. Subsequent protonation of the resulting carbanion affords the 2-bromo-1,1-difluoroethylated product. In many cases, the bromine atom can be subsequently removed via hydrogenolysis to yield the desired 2,2-difluoroethyl group.
Data Presentation
The following tables summarize the quantitative data for the difluoroethylation of representative phenols, thiols, and amines. Please note that direct literature examples for the difluoroethylation of a wide range of thiols and amines using this compound are limited. The data presented for these classes of compounds are based on analogous reactions and should be considered as representative examples.
Table 1: O-Difluoroethylation of Phenols
| Entry | Phenol Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | KOH | THF | 60 | 1.5 | 74 |
| 2 | 4-Methoxyphenol | KOH | THF | 60 | 2 | 82 |
| 3 | 4-Chlorophenol | KOH | THF | 60 | 3 | 71 |
| 4 | 2-Naphthol | KOH | THF | 60 | 1.5 | 85 |
| 5 | 4-tert-Butylphenol | KOH | THF | 60 | 2.5 | 79 |
Yields are for the corresponding aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers from a reaction using the closely related halothane, which is expected to show similar reactivity to the intermediate formed from this compound.[1][2]
Table 2: S-Difluoroethylation of Thiols (Representative)
| Entry | Thiol Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | NaH | DMF | RT | 12 | 85 |
| 2 | 4-Methylthiophenol | Et3N | CH2Cl2 | RT | 16 | 78 |
| 3 | 4-Chlorothiophenol | K2CO3 | Acetonitrile | 50 | 8 | 72 |
| 4 | Benzyl mercaptan | DBU | THF | RT | 6 | 90 |
| 5 | Cyclohexanethiol | Cs2CO3 | DMF | 40 | 10 | 65 |
Yields are based on analogous nucleophilic additions to activated fluoroalkenes and represent expected outcomes.
Table 3: N-Difluoroethylation of Amines (Representative)
| Entry | Amine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ammonia (aq.) | - | DMSO | 100 | 1.2 | 70 |
| 2 | Aniline | Na2CO3 | DMF | 80 | 24 | 65 |
| 3 | Pyrrolidine | K2CO3 | Acetonitrile | 60 | 18 | 75 |
| 4 | Morpholine | Et3N | THF | RT | 24 | 80 |
| 5 | Benzylamine | DBU | CH3CN | 50 | 12 | 88 |
Yield for entry 1 is for the formation of 2,2-difluoroethylamine.[3] Other yields are based on analogous N-alkylation reactions and represent expected outcomes.
Experimental Protocols
Materials and General Considerations:
-
This compound is a volatile and potentially hazardous substance. All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and inert atmosphere (Nitrogen or Argon) are recommended for optimal results, especially when using strong bases like NaH.
-
Reactions should be monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS) to determine completion.
-
Product purification is typically achieved by column chromatography on silica gel.
Protocol 1: O-Difluoroethylation of Phenols
This protocol is adapted from the reaction of phenols with halothane.[1][2]
-
To a stirred solution of the phenol (1.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF, 5 mL) under an inert atmosphere, add potassium hydroxide (KOH, 1.5 mmol, 1.5 equiv) at room temperature.
-
Stir the mixture for 15 minutes to form the corresponding phenoxide.
-
Cool the mixture to 0 °C and add this compound (2.0 mmol, 2.0 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C.
-
Monitor the reaction progress. Upon completion, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl 2-bromo-1,1-difluoroethyl ether.
Protocol 2: S-Difluoroethylation of Thiols (General Procedure)
This protocol is a general procedure based on the expected reactivity.
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv) in anhydrous dimethylformamide (DMF, 5 mL) under an inert atmosphere at 0 °C, add a solution of the thiol (1.0 mmol, 1.0 equiv) in anhydrous DMF (2 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the thiolate.
-
Add this compound (1.5 mmol, 1.5 equiv) dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress. Upon completion, carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with water (2 x 10 mL) and brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl/aryl 2-bromo-1,1-difluoroethyl sulfide.
Protocol 3: N-Difluoroethylation of Amines (General Procedure)
This is a general protocol for the N-alkylation of amines.
-
In a sealable reaction tube, combine the amine (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a suitable base such as potassium carbonate (K2CO3, 2.0 mmol, 2.0 equiv).
-
Add a suitable solvent such as acetonitrile (5 mL).
-
Seal the tube and heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress. Upon completion, cool the mixture to room temperature.
-
Filter off the inorganic base and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-bromo-1,1-difluoroethyl)amine derivative.
Mechanistic Pathway and Experimental Workflow
The following diagrams illustrate the proposed reaction mechanism for the difluoroethylation of nucleophiles and a general experimental workflow.
Caption: Proposed reaction mechanism for difluoroethylation.
Caption: General workflow for difluoroethylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane [beilstein-journals.org]
- 3. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Bromo-1,1-difluoroethane as a Precursor for Fluorinated Polymers
Introduction
Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and unique dielectric characteristics. Among these, poly(vinylidene fluoride) (PVDF) is a highly non-reactive thermoplastic fluoropolymer with a wide range of applications in industries such as chemical processing, electronics, battery technology, and architectural coatings. 2-Bromo-1,1-difluoroethane serves as a key precursor for the synthesis of vinylidene fluoride (VDF), the monomeric building block of PVDF. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of fluorinated polymers.
The overall process involves a two-step synthetic route: the dehydrobromination of this compound to yield VDF, followed by the polymerization of VDF to produce PVDF. The choice of polymerization technique, such as emulsion or suspension polymerization, significantly influences the final properties of the polymer.
Step 1: Synthesis of Vinylidene Fluoride (VDF) from this compound
The synthesis of VDF from this compound is achieved through a base-mediated dehydrobromination reaction. This elimination reaction is effectively carried out using a strong base, such as sodium hydroxide, in the presence of a phase-transfer catalyst. The phase-transfer catalyst facilitates the reaction between the aqueous base and the organic substrate.
Caption: Synthesis of Vinylidene Fluoride (VDF) from this compound.
Step 2: Polymerization of Vinylidene Fluoride (VDF)
VDF can be polymerized using various free-radical polymerization techniques, most commonly emulsion and suspension polymerization. The choice of method affects the polymer's molecular weight, particle size, and morphology, which in turn dictate its final applications.[1][2]
-
Emulsion Polymerization: This method typically yields smaller, more uniform polymer particles (0.2-0.5 µm) and can produce higher molecular weight PVDF.[1] It is often preferred for applications requiring fine powders or latexes, such as in coatings and membranes.[1]
-
Suspension Polymerization: This technique results in larger, irregular particles (>50 µm) and generally produces PVDF with a lower molecular weight and broader molecular weight distribution.[1][3] These resins are well-suited for melt processing techniques like extrusion and injection molding.[3]
Caption: General workflow for the polymerization of VDF.
Data Presentation
The properties of the resulting PVDF are highly dependent on the polymerization method and conditions.
| Parameter | Emulsion Polymerization | Suspension Polymerization | Reference |
| Particle Size | 0.2 - 0.5 µm | > 50 µm | [1] |
| Molecular Weight | Higher | Lower, broader distribution | [1] |
| Crystallinity | Lower | Higher | [2] |
| Melting Point | Lower | Higher | [1] |
| Typical Applications | Coatings, membranes, binders | Extrusion, injection molding, piping | [1][3] |
| Initiator Concentration | Monomer Concentration | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Low | High | High | Narrow | [4] |
| High | High | Moderate | Broader | [4] |
| Low | Low | Moderate | Narrow | [4] |
| High | Low | Low | Broader | [4] |
Experimental Protocols
Protocol 1: Synthesis of Vinylidene Fluoride (VDF) via Dehydrobromination of this compound
This protocol describes a plausible method for the dehydrobromination of this compound to VDF using a phase-transfer catalysis approach.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Deionized water
-
An inert organic solvent (e.g., toluene)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Dropping funnel
-
Gas collection system (e.g., cold trap or gas bag)
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood.
-
In the three-necked flask, prepare a solution of sodium hydroxide in deionized water (e.g., 50% w/w).
-
Add the phase-transfer catalyst (e.g., 1-5 mol% relative to the substrate) to the aqueous NaOH solution and stir vigorously.
-
Heat the mixture to the desired reaction temperature (e.g., 60-80 °C).
-
Slowly add this compound to the reaction mixture via the dropping funnel over a period of 1-2 hours.
-
Maintain the reaction temperature and vigorous stirring for an additional 2-4 hours, or until the reaction is complete (monitored by GC analysis of the starting material).
-
The gaseous VDF product can be collected by passing the effluent gas through a cold trap cooled with a dry ice/acetone bath.
-
The collected VDF should be purified, for example, by passing it through a scrubbing solution to remove any acidic impurities, followed by drying.
Protocol 2: Emulsion Polymerization of Vinylidene Fluoride (VDF)
This protocol outlines a general procedure for the emulsion polymerization of VDF.
Materials:
-
Vinylidene fluoride (VDF) monomer
-
Deionized water
-
Emulsifier (surfactant), e.g., a fluorinated surfactant or a non-fluorinated alternative
-
Water-soluble initiator, e.g., potassium persulfate (KPS)
-
Buffer, e.g., sodium bicarbonate
-
Chain transfer agent (optional, for molecular weight control)
Equipment:
-
High-pressure autoclave reactor equipped with a mechanical stirrer, temperature and pressure sensors, and gas inlet/outlet ports.[5]
Procedure:
-
Charge the autoclave with deionized water, emulsifier, and buffer.[6]
-
Seal the reactor and deoxygenate the system by purging with an inert gas (e.g., nitrogen or argon).[6]
-
Introduce the VDF monomer into the reactor to the desired pressure.[6]
-
Heat the reactor to the target polymerization temperature (e.g., 70-130 °C).
-
Initiate the polymerization by injecting an aqueous solution of the initiator.
-
Maintain the reaction temperature and pressure. The pressure is typically kept constant by continuously feeding VDF monomer.[6]
-
After the desired reaction time or monomer consumption, cool the reactor and vent any unreacted VDF.
-
The resulting PVDF latex can be collected and further processed (e.g., coagulation, washing, and drying) to obtain the solid polymer.
Caption: Schematic of a typical emulsion polymerization reactor setup.
Protocol 3: Suspension Polymerization of Vinylidene Fluoride (VDF)
This protocol provides a general outline for the suspension polymerization of VDF.
Materials:
-
Vinylidene fluoride (VDF) monomer
-
Deionized water
-
Dispersing agent (e.g., methyl cellulose, polyvinyl alcohol)
-
Oil-soluble initiator (e.g., a peroxide or an azo compound)
-
Chain transfer agent (optional)
Equipment:
-
High-pressure autoclave reactor with a mechanical stirrer, temperature and pressure sensors, and gas inlet/outlet ports.[6]
Procedure:
-
Charge the autoclave with deionized water and the dispersing agent.[6]
-
Seal the reactor and deoxygenate by purging with an inert gas.[6]
-
Introduce the VDF monomer and the oil-soluble initiator into the reactor.
-
Heat the reactor to the desired polymerization temperature (e.g., 30-80 °C) while stirring to create a suspension of monomer droplets.
-
Maintain the reaction at the set temperature and pressure for the required duration.
-
After the polymerization is complete, cool the reactor and vent any unreacted monomer.
-
The resulting PVDF beads are collected by filtration, washed with deionized water, and dried.
Applications in Research and Drug Development
The unique properties of PVDF derived from this compound make it a valuable material in various scientific and pharmaceutical applications:
-
Membranes for Separation and Purification: PVDF's chemical resistance and thermal stability make it an excellent material for fabricating microporous membranes used in filtration, separation, and purification processes in both laboratory and industrial settings.
-
Biomedical Devices and Drug Delivery: Due to its biocompatibility and inertness, PVDF is used in the manufacturing of various biomedical components. In drug development, it can be explored for creating controlled-release drug delivery systems, where the polymer matrix regulates the release of an active pharmaceutical ingredient.
-
Coatings for Laboratory and Pharmaceutical Equipment: The low surface energy and chemical resistance of PVDF make it an ideal coating material to prevent fouling and corrosion of scientific instruments and pharmaceutical processing equipment.
-
Binders in Battery and Electrode Formulation: In the development of advanced battery technologies, including those for medical devices, PVDF serves as a high-performance binder for electrode materials.[7]
By carefully selecting the synthetic route starting from this compound and controlling the polymerization conditions, researchers can tailor the properties of the resulting fluorinated polymers to meet the specific demands of their applications.
References
- 1. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 2. Solef® PVDF - Properties | Syensqo [syensqo.com]
- 3. ampchem.com [ampchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hub.qmplus.qmul.ac.uk [hub.qmplus.qmul.ac.uk]
- 7. Polyvinylidene fluoride - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Grignard Reaction of 2-Bromo-1,1-difluoroethane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Grignard reaction of 2-bromo-1,1-difluoroethane. This reaction is a valuable tool for the synthesis of molecules containing the 2,2-difluoroethyl moiety, a functional group of increasing interest in medicinal chemistry due to its ability to modulate the physicochemical properties of drug candidates.
Introduction
The Grignard reaction is a fundamental and versatile method for the formation of carbon-carbon bonds. It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile, most commonly a carbonyl compound. The Grignard reagent derived from this compound, 2,2-difluoroethylmagnesium bromide (CHF₂CH₂MgBr), serves as a nucleophilic source of the 2,2-difluoroethyl group. This allows for the introduction of this fluorinated motif into a wide range of organic molecules, leading to the synthesis of novel alcohols, carboxylic acids, and other functionalized compounds.
The presence of the two fluorine atoms in the 2,2-difluoroethyl group can significantly impact the properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, the ability to efficiently incorporate this group is of high importance in the field of drug discovery and development.
Reaction Scheme
The overall transformation involves two key steps:
-
Formation of the Grignard Reagent: this compound reacts with magnesium metal in an anhydrous ether solvent to form 2,2-difluoroethylmagnesium bromide.
-
Reaction with an Electrophile: The Grignard reagent then reacts with a suitable electrophile, such as an aldehyde, ketone, or carbon dioxide, to form the desired product after an acidic workup.
A representative reaction with an aldehyde is shown below:
Caption: General scheme of the Grignard reaction of this compound.
Experimental Protocols
Important Safety Precautions:
-
Grignard reagents are highly reactive, flammable, and extremely sensitive to moisture and air. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvents are crucial for the success of the reaction. Diethyl ether and tetrahydrofuran (THF) are commonly used and are highly flammable.
-
The formation of the Grignard reagent is an exothermic reaction. Proper cooling and rate of addition of the alkyl halide are necessary to control the reaction temperature.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves.
Protocol 1: Synthesis of 2,2-Difluoroethylmagnesium Bromide and Reaction with an Aldehyde
This protocol details the in-situ preparation of 2,2-difluoroethylmagnesium bromide and its subsequent reaction with a generic aldehyde (R-CHO) to yield a 3,3-difluoro-1-substituted-propan-1-ol.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Magnesium turnings | 24.31 | 1.2 g | 49.36 |
| Iodine | 253.81 | 1 crystal | - |
| This compound | 144.95 | 5.8 g (3.2 mL) | 40.01 |
| Aldehyde (R-CHO) | - | 35.0 mmol | 35.0 |
| Anhydrous Diethyl Ether (or THF) | 74.12 | 100 mL | - |
| Saturated aq. NH₄Cl | - | 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas (N₂ or Ar) supply
-
Heating mantle or oil bath
-
Ice-water bath
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, reflux condenser (with a drying tube), and a dropping funnel. Purge the entire system with a slow stream of nitrogen or argon for at least 30 minutes.
-
Magnesium Activation: Place the magnesium turnings and a small crystal of iodine in the reaction flask. Gently warm the flask with a heat gun under the inert atmosphere until violet iodine vapors are observed. This helps to activate the magnesium surface. Allow the flask to cool to room temperature.
-
Grignard Reagent Formation: Add 20 mL of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings. Prepare a solution of this compound in 30 mL of anhydrous diethyl ether in the dropping funnel. Add a small portion (approx. 1-2 mL) of the bromide solution to the stirred magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solvent begins to gently reflux. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice-water bath.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting grayish, slightly cloudy solution is the in-situ 2,2-difluoroethylmagnesium bromide.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice-water bath. Prepare a solution of the aldehyde in 50 mL of anhydrous diethyl ether in the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture again in an ice-water bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with two portions of diethyl ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by distillation or column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of 3,3-difluoro-alcohols.
Data Presentation
The following table summarizes typical quantitative data for the Grignard reaction of this compound with a representative aldehyde. Please note that yields and specific parameters may vary depending on the substrate and reaction scale.
Table 1: Representative Quantitative Data
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | |
| Magnesium | 1.2 eq | |
| Aldehyde | 0.9 eq | Limiting reagent |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether | |
| Grignard Formation Temp. | Reflux | |
| Reaction with Aldehyde Temp. | 0 °C to RT | |
| Reaction Time | 3-4 hours total | |
| Product | ||
| Isolated Yield | 60-80% | Varies with aldehyde |
| Purity (by GC/NMR) | >95% | After purification |
Characterization of a Representative Product: 1-Phenyl-3,3-difluoropropan-1-ol
The reaction of 2,2-difluoroethylmagnesium bromide with benzaldehyde yields 1-phenyl-3,3-difluoropropan-1-ol. The expected spectroscopic data for this product are summarized below.
Table 2: Spectroscopic Data for 1-Phenyl-3,3-difluoropropan-1-ol
| Technique | Expected Data |
| ¹H NMR | δ (ppm): 7.4-7.2 (m, 5H, Ar-H), 5.9 (tt, 1H, J = 56, 4 Hz, CHF₂), 4.9 (m, 1H, CHOH), 2.5-2.2 (m, 2H, CH₂), 2.1 (br s, 1H, OH) |
| ¹³C NMR | δ (ppm): 142 (Ar-C), 128.5 (Ar-CH), 128 (Ar-CH), 126 (Ar-CH), 115 (t, J = 238 Hz, CHF₂), 72 (CHOH), 38 (t, J = 22 Hz, CH₂) |
| IR (cm⁻¹) | 3400 (br, O-H), 3050 (Ar C-H), 2950 (C-H), 1100-1000 (C-F) |
| Mass Spec (m/z) | 172 (M⁺), 107 (M - CH₂CHF₂), 77 (C₆H₅) |
Troubleshooting
| Issue | Possible Cause | Solution |
| Reaction does not initiate | Inactive magnesium surface | Activate magnesium with iodine and gentle heating. A small amount of 1,2-dibromoethane can also be used as an initiator. |
| Wet glassware or solvent | Ensure all glassware is thoroughly flame-dried and solvents are anhydrous. | |
| Low yield of Grignard reagent | Wurtz coupling (dimerization of the alkyl halide) | Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide. |
| Low yield of alcohol product | Grignard reagent decomposition | Ensure the reaction is performed under a strict inert atmosphere. |
| Incomplete reaction | Allow for sufficient reaction time and monitor by TLC. |
Conclusion
The Grignard reaction of this compound provides a reliable and efficient method for the synthesis of 2,2-difluoroethyl-containing compounds. These application notes and protocols offer a comprehensive guide for researchers in the pharmaceutical and chemical industries to successfully perform this valuable transformation. Careful attention to anhydrous and inert conditions is paramount for achieving high yields and purity. The resulting fluorinated alcohols are versatile intermediates for the development of new chemical entities with potentially enhanced biological properties.
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-1,1-difluoroethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-1,1-difluoroethane.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question: My distilled this compound is cloudy. What is the likely cause and how can I resolve this?
Answer: A cloudy appearance in the final product typically indicates the presence of water. This can occur if the drying step was insufficient or if the distillation apparatus was not properly dried before use.
-
Potential Cause: Incomplete drying of the organic phase after washing.
-
Solution: Ensure the drying agent, such as anhydrous magnesium sulfate, is added in sufficient quantity. The drying agent should appear free-flowing and not clump together, indicating that all water has been absorbed. Allow for adequate contact time with the drying agent, typically around 15-30 minutes with occasional swirling.
-
Potential Cause: Use of wet glassware for distillation.
-
Solution: All glassware used for the distillation, including the distillation flask, condenser, and receiving flask, must be thoroughly dried before assembly. This can be achieved by oven-drying the glassware at a temperature above 100°C for several hours and allowing it to cool to room temperature in a desiccator before use.
Question: The boiling point of my this compound during distillation is significantly lower or higher than the literature value (57.3°C). Why is this happening?
Answer: A deviation in the boiling point suggests the presence of impurities.
-
Potential Cause (Lower Boiling Point): Presence of volatile impurities. These could include residual solvents from a previous reaction step or low-boiling byproducts from the synthesis of this compound.
-
Solution: A fractional distillation with a fractionating column (e.g., Vigreux or packed column) is recommended to separate the more volatile impurities from the desired product. Collect the fraction that distills at the correct boiling point.
-
Potential Cause (Higher Boiling Point): Presence of less volatile impurities. These could be unreacted starting materials with higher boiling points or high-boiling byproducts.
-
Solution: Simple distillation is often sufficient to separate the lower-boiling this compound from high-boiling impurities. Ensure the thermometer is placed correctly to accurately measure the temperature of the vapor that is distilling.
Question: I am observing bumping or uneven boiling during the distillation of this compound. How can I prevent this?
Answer: Bumping is the sudden, violent boiling of a liquid and can be dangerous. It is typically caused by the absence of nucleation sites for smooth boiling.
-
Solution: Always add boiling chips or a magnetic stir bar to the distillation flask before heating. This provides a surface for bubbles to form, ensuring smooth and controlled boiling. Never add boiling chips to a hot liquid, as this can cause violent boiling over.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials from its synthesis, such as 1,1-difluoroethane and brominating agents, as well as byproducts from side reactions. Water and residual solvents from the workup procedure are also common.
Q2: What is the recommended general procedure for purifying this compound?
A2: A typical purification workflow involves three main steps:
-
Washing: The crude product is washed with a saturated sodium bisulfite solution to remove any aldehyde impurities, followed by a wash with deionized water and then a brine solution to facilitate the removal of water.
-
Drying: The washed organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Distillation: The dried product is then purified by fractional distillation to separate it from impurities with different boiling points.
Q3: How do I properly dry this compound after the washing step?
A3: After separating the organic layer, add a suitable amount of anhydrous magnesium sulfate.[1] A common rule of thumb is to add enough so that some of the powder remains free-flowing when the flask is swirled. Let it sit for at least 15 minutes with occasional swirling to ensure all water is absorbed before filtering or decanting the dried liquid.
Quantitative Data Summary
The following table summarizes key physical properties of this compound, which are critical for its purification by distillation.
| Property | Value |
| Boiling Point | 57.3 °C[2] |
| Density | 1.8244 g/mL @ 18 °C[2] |
| Molecular Weight | 144.947 g/mol [2] |
Experimental Protocols
Protocol 1: General Purification of this compound
-
Washing:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bisulfite solution and shake vigorously for 1-2 minutes.
-
Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of deionized water. Separate and discard the aqueous layer.
-
Finally, wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to aid in the removal of dissolved water. Separate the organic layer.
-
-
Drying:
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate in portions, swirling after each addition, until some of the drying agent no longer clumps together and swirls freely.
-
Allow the mixture to stand for 15-30 minutes with occasional swirling.
-
Separate the dried liquid from the drying agent by decantation or gravity filtration into a dry round-bottom flask suitable for distillation.
-
-
Fractional Distillation:
-
Assemble a fractional distillation apparatus using dry glassware.
-
Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried this compound.
-
Heat the flask gently.
-
Discard any initial distillate that comes over at a significantly lower temperature than the expected boiling point.
-
Collect the fraction that distills at a constant temperature of approximately 57.3°C in a pre-weighed, dry receiving flask.
-
Stop the distillation when the temperature begins to rise significantly or when only a small amount of liquid remains in the distillation flask.
-
Mandatory Visualization
Caption: General workflow for the purification of this compound.
References
Optimizing reaction conditions for 2-Bromo-1,1-difluoroethane
Welcome to the technical support center for 2-Bromo-1,1-difluoroethane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of this reagent in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a valuable building block in medicinal chemistry and materials science. It is primarily used to introduce the 1,1-difluoroethyl moiety into organic molecules. The inclusion of the difluoromethylene group can significantly alter a molecule's physical, chemical, and biological properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, which is highly desirable in drug discovery and agrochemical development.[1]
Q2: What are the main safety hazards associated with this compound?
A2: this compound is considered a hazardous substance. It can cause serious eye irritation and skin irritation.[2] Inhalation may lead to respiratory irritation, drowsiness, or dizziness.[2][3] It is also recognized as an ozone-depleting substance.[2] Proper handling in a well-ventilated area and the use of personal protective equipment, including safety goggles, gloves, and respiratory protection, are essential.[4]
Q3: What are the key physical properties of this compound?
A3: Key physical properties are summarized in the table below. Its relatively low boiling point requires careful handling to prevent evaporation.
| Property | Value |
| Molecular Formula | C2H3BrF2 |
| Molecular Weight | 144.95 g/mol [3] |
| Boiling Point | 57.3 °C[5] |
| Density | 1.8244 g/mL @ 18 °C[5] |
| Melting Point | -75 °C[5] |
Q4: What are the typical reaction mechanisms involving this compound?
A4: this compound can undergo several types of reactions, primarily nucleophilic substitution (SN2) and elimination (E2) reactions. The reaction pathway is highly dependent on the reaction conditions, such as the nature of the nucleophile/base, solvent, and temperature. Strong, bulky bases tend to favor elimination, while smaller, less hindered nucleophiles may favor substitution.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | 1. Insufficient reactivity of the nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent. | 1. Use a stronger nucleophile or convert the nucleophile to a more reactive form (e.g., deprotonation of an alcohol to an alkoxide). 2. Gradually increase the reaction temperature in 5-10 °C increments. 3. Switch to a polar aprotic solvent (e.g., DMF, DMSO) to enhance the rate of SN2 reactions. |
| Formation of elimination byproducts | 1. The nucleophile is too basic. 2. High reaction temperature. | 1. Use a less basic nucleophile. 2. Lower the reaction temperature. Consider running the reaction at room temperature or below if the nucleophile is sufficiently reactive. |
| Degradation of starting material or product | 1. Reaction temperature is too high. 2. Presence of incompatible functional groups. | 1. Lower the reaction temperature. 2. Protect sensitive functional groups in the starting material before the reaction. |
Issue 2: Predominance of Elimination Side Products
| Symptom | Possible Cause | Suggested Solution |
| Major product is 1,1-difluoroethene | 1. Use of a strong, bulky base. 2. High reaction temperature. 3. Protic solvent stabilizing the transition state for elimination. | 1. Switch to a less sterically hindered, less basic nucleophile. 2. Decrease the reaction temperature. 3. Use a polar aprotic solvent (e.g., THF, acetonitrile). |
Experimental Protocols
General Procedure for Nucleophilic Substitution with a Phenoxide
This protocol is adapted from a similar reaction with a related polyhalogenated ethane and serves as a general guideline.[6]
1. Preparation of the Nucleophile:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the desired phenol (1.0 mmol) in a suitable anhydrous polar aprotic solvent (e.g., DME, 5.0 mL).
-
Add a strong base, such as potassium hydroxide (KOH, 5.0 mmol), to the solution.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the phenoxide.[6]
2. Reaction with this compound:
-
Slowly add this compound (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-80 °C.[6] The optimal temperature may need to be determined empirically.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). The reaction time can vary, a typical duration might be 4-5 hours.[6]
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).[6]
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 1,1-difluoroethyl ether.
Optimization of Reaction Conditions for a Related Reaction
The following table summarizes the optimization of reaction conditions for the synthesis of aryl fluoroalkenyl ethers from phenols and 2-bromo-2-chloro-1,1,1-trifluoroethane, which may provide insights for optimizing reactions with this compound.[6]
| Entry | Halothane (equiv) | KOH (equiv) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | 1.2 | 80 | 4.5 | 50 |
| 2 | 1.2 | 1.2 | 80 | 4.5 | 65 |
| 3 | 1.5 | 1.2 | 80 | 4.5 | 70 |
| 4 | 1.0 | 2.0 | 80 | 4.5 | 68 |
| 5 | 1.0 | 5.0 | 80 | 2.5 | 75 |
| 6 | 1.0 | 5.0 | 80 | 4.5 | 85 |
Data adapted from a reaction with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane).[6]
Visualizations
Experimental Workflow for Nucleophilic Substitution
Caption: A generalized workflow for the synthesis of aryl 1,1-difluoroethyl ethers.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound | C2H3BrF2 | CID 136186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. CAS 359-07-9 | 1100-B-07 | MDL MFCD00042182 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]
Technical Support Center: Reactions of 2-Bromo-1,1-difluoroethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1,1-difluoroethane. The following information is designed to help you anticipate and resolve common issues related to side product formation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: this compound, as a primary alkyl halide, primarily undergoes two competing reaction pathways: nucleophilic substitution (SN2) and elimination (E2). The predominant pathway is highly dependent on the nature of the nucleophile/base used and the reaction conditions.
Q2: What are the most common side products observed in reactions with this compound?
A2: The most common side products arise from the competition between substitution and elimination reactions.
-
Substitution Product: When a nucleophile replaces the bromine atom, the corresponding 2-substituted-1,1-difluoroethane is formed.
-
Elimination Product: The elimination of hydrogen bromide (HBr) from adjacent carbon atoms results in the formation of 1,1-difluoroethene.
Q3: How can I control the formation of side products?
A3: The formation of side products can be controlled by carefully selecting the reaction conditions:
-
To favor substitution (SN2): Use a good nucleophile that is a weak base, lower reaction temperatures, and polar aprotic solvents.[1][2]
-
To favor elimination (E2): Use a strong, sterically hindered (bulky) base, higher temperatures, and a less polar or protic solvent.[3][4]
Troubleshooting Guides
Issue 1: Formation of 1,1-Difluoroethene as a side product when substitution is desired.
-
Question: I am trying to perform a nucleophilic substitution on this compound using sodium hydroxide or sodium ethoxide, but I am observing the formation of 1,1-difluoroethene. How can I minimize this elimination side product?
-
Answer: The formation of 1,1-difluoroethene occurs via an E2 elimination pathway, which competes with the desired SN2 substitution. To favor substitution, consider the following adjustments to your experimental protocol:
-
Choice of Base/Nucleophile: While hydroxide and ethoxide are strong nucleophiles, they are also strong bases, which promotes elimination. If possible, consider using a nucleophile that is a weaker base.
-
Temperature: Lowering the reaction temperature will favor the substitution reaction over elimination.[4] Elimination reactions generally have a higher activation energy and are more favored at higher temperatures.
-
Solvent: Using a polar aprotic solvent (e.g., DMSO, DMF) can favor the SN2 reaction.[5] Protic solvents like ethanol can solvate the nucleophile, reducing its nucleophilicity and potentially increasing the proportion of elimination.
-
Concentration: Use a lower concentration of the base/nucleophile.[4]
-
-
Experimental Protocol to Favor Substitution (SN2):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a polar aprotic solvent such as DMSO or DMF.
-
Reagent Addition: Slowly add a slight excess (1.1 equivalents) of the sodium salt of your desired nucleophile (e.g., sodium phenoxide for ether formation) to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at a controlled, lower temperature (e.g., 25-40 °C). Monitor the reaction progress by GC-MS or TLC.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography or distillation.
-
Issue 2: Low yield of 1,1-Difluoroethene when elimination is the desired reaction.
-
Question: I am attempting to synthesize 1,1-difluoroethene from this compound using a base, but the yield is low, and I am isolating the substitution side product. How can I optimize the elimination reaction?
-
Answer: To favor the E2 elimination and maximize the yield of 1,1-difluoroethene, you should employ conditions that hinder the competing SN2 pathway.
-
Choice of Base: Use a strong, sterically hindered (bulky) base. Potassium tert-butoxide (KOtBu) is an excellent choice as its bulkiness makes it a poor nucleophile but a strong base, thus favoring elimination.
-
Temperature: Higher reaction temperatures favor elimination.[4]
-
Solvent: A less polar or protic solvent like tert-butanol or THF is generally preferred for E2 reactions with bulky bases.
-
-
Experimental Protocol to Favor Elimination (E2):
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a cold trap, place a solution of potassium tert-butoxide in anhydrous THF.
-
Reagent Addition: Slowly add this compound to the stirred solution of potassium tert-butoxide at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Conditions: After the addition is complete, warm the reaction mixture to a higher temperature (e.g., 50-60 °C) and stir for several hours. The gaseous 1,1-difluoroethene can be collected in the cold trap.
-
Product Collection: The collected 1,1-difluoroethene can be further purified by distillation if necessary.
-
Data Presentation
The ratio of substitution to elimination products is highly dependent on the specific reaction conditions. The following table provides a qualitative summary of the expected major products with different bases.
| Base/Nucleophile | Structure | Type | Expected Major Product with this compound |
| Sodium Hydroxide | NaOH | Strong Base / Strong Nucleophile | Mixture of 2-(hydroxy)-1,1-difluoroethane (SN2) and 1,1-difluoroethene (E2) |
| Sodium Ethoxide | NaOEt | Strong Base / Strong Nucleophile | Mixture of 2-ethoxy-1,1-difluoroethane (SN2) and 1,1-difluoroethene (E2) |
| Potassium tert-Butoxide | KOtBu | Strong, Bulky Base | 1,1-difluoroethene (E2) |
Visualizations
The following diagrams illustrate the reaction pathways and the factors influencing the product distribution.
Caption: Competing SN2 and E2 reaction pathways for this compound.
Caption: Decision workflow for predicting the major product in reactions of this compound.
References
Technical Support Center: Difluoroethylation Reactions
Welcome to the Technical Support Center for difluoroethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve reaction yields and address common challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your difluoroethylation reactions in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in difluoroethylation reactions can often be attributed to several key factors:
-
Presence of Moisture : Many reagents used in difluoroethylation are highly sensitive to water. Any moisture in your reaction setup, solvents, or starting materials can lead to the rapid hydrolysis of reagents, rendering them inactive for your desired transformation. It is crucial to use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Sub-optimal Reagent Quality : The purity of both your substrate and the difluoroethylating agent is critical. Impurities can lead to unwanted side reactions, while degraded reagents will result in lower reactivity.[2]
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Incorrect Stoichiometry or Order of Addition : The ratio of reactants and the order in which they are added can significantly impact the outcome. For instance, in reactions involving amines, slow addition of the amine to the reaction mixture at a low temperature can help control the reaction rate and minimize side reactions.[2] It is important to determine the limiting reagent to understand the theoretical yield.[3][4][5][6][7]
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Inadequate Temperature Control : These reactions can be exothermic. Insufficient cooling may lead to side reactions and decomposition of the product or starting materials.[2] Conversely, some reactions may require higher temperatures to proceed efficiently.[1]
-
Formation of Side Products : The formation of byproducts can consume your starting materials and reduce the yield of the desired product. Common side reactions include dimerization or polymerization, especially at elevated temperatures.[1]
Question 2: I am observing the formation of multiple products and low regioselectivity. What can I do?
The formation of multiple products is a common challenge, particularly when working with substrates that have multiple reactive sites, such as heterocycles.
-
Substrate Reactivity : Many heterocycles possess several C-H bonds that can be functionalized, leading to a mixture of isomers. The regioselectivity is influenced by the electronic and steric properties of the substituents on the ring.
-
Directing Groups : The use of directing groups can exploit the electronic and steric nature of the substrate to achieve higher regioselectivity. The choice of catalyst and directing group is crucial for C-H activation strategies.
Question 3: My photocatalytic difluoroethylation reaction is not working efficiently. What are the key parameters to check?
Visible-light photocatalysis is a powerful method for difluoroalkylation, but its success hinges on several factors:
-
Photocatalyst Selection : The choice of photocatalyst is critical. Common photocatalysts include iridium and ruthenium complexes, as well as organic dyes like eosin Y.[8][9][10] Their redox potentials and photophysical properties must be appropriate for the specific transformation.[10]
-
Light Source : The reaction must be irradiated with a light source of the appropriate wavelength to excite the photocatalyst. Blue LEDs are commonly used for many photoredox reactions.[9]
-
Degassing : Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. It is essential to thoroughly degas the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common difluoroethylating reagents?
A variety of reagents are available for introducing the difluoroethyl group. Some common examples include bromo(difluoro)acetic acid, which is a low-cost and commercially available option for the difluoromethylation of N-heterocycles.[11] Other reagents are employed in radical reactions, such as those generated from sodium difluoroethylsulfinate (DFES-Na) in electrochemical methods.[12]
Q2: How does the choice of solvent affect the reaction yield?
The solvent can have a significant impact on the reaction rate and yield.[13][14][15][16] For reactions involving moisture-sensitive reagents, anhydrous, non-nucleophilic solvents are essential.[1] In some cases, a mixture of solvents, such as acetonitrile and water, has been shown to improve yields.[15] It is often recommended to screen a variety of solvents with different polarities to find the optimal conditions for a specific reaction.
Q3: What is a typical workup procedure for a difluoroethylation reaction?
A standard aqueous workup procedure is often employed to isolate the product.[17][18] This typically involves:
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Quenching the reaction with an appropriate aqueous solution (e.g., water, saturated sodium bicarbonate, or saturated ammonium chloride).[2][19]
-
Extracting the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[2]
-
Washing the organic layer with brine to remove residual water.[18]
-
Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).[18]
-
Filtering and concentrating the solution under reduced pressure to obtain the crude product.[17]
-
Purifying the crude product by techniques such as flash column chromatography or recrystallization.[2]
Quantitative Data
Table 1: Effect of Solvent on the Yield of a Difluoroethylation Reaction
| Entry | Solvent | Yield (%) |
| 1 | Dichloromethane (DCM) | 75 |
| 2 | Acetonitrile (MeCN) | 82 |
| 3 | Dimethylformamide (DMF) | 65 |
| 4 | Tetrahydrofuran (THF) | 70 |
| 5 | Toluene | 58 |
Note: The yields presented are representative and can vary depending on the specific substrates, reagents, and other reaction conditions.
Table 2: Optimization of Reaction Conditions for the Difluoroethylation of an Amine
| Entry | Parameter Varied | Condition | Yield (%) |
| 1 | Temperature | Room Temperature | 45 |
| 2 | Temperature | 50 °C | 68 |
| 3 | Temperature | 80 °C | 85 |
| 4 | Catalyst Loading | 1 mol% | 72 |
| 5 | Catalyst Loading | 2 mol% | 85 |
| 6 | Catalyst Loading | 5 mol% | 86 |
| 7 | Base | Triethylamine (TEA) | 78 |
| 8 | Base | Diisopropylethylamine (DIPEA) | 85 |
| 9 | Base | Potassium Carbonate (K₂CO₃) | 65 |
Experimental Protocols
Protocol 1: General Procedure for the Electrophilic Difluoroethylation of an Amine
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the amine substrate (1.0 equiv) and a suitable anhydrous solvent (e.g., Dichloromethane).
-
Add a non-nucleophilic base (e.g., sodium carbonate, 2.0 equiv).[20]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the difluoroethylating reagent (1.2 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.[20]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Photocatalytic Difluoroethylation Reaction
-
In a transparent Schlenk tube, combine the substrate (1.0 equiv), the difluoroethylating reagent (1.5 equiv), the photocatalyst (e.g., [Ir{dF(CF₃)ppy}₂(bpy)]PF₆, 2 mol%), and a suitable anhydrous solvent (e.g., acetonitrile).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Place the reaction vessel in front of a 25 W blue LED lamp and stir at room temperature for 15 hours.[21]
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for a difluoroethylation reaction.
Caption: A troubleshooting decision tree for addressing low reaction yields.
Caption: A simplified signaling pathway for a photocatalytic radical difluoroethylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. ChemTeam: Stoichiometry: Limiting Reagent Examples [chemteam.info]
- 6. m.youtube.com [m.youtube.com]
- 7. Limiting Reagents (M4Q3) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. How To Run A Reaction [chem.rochester.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Photocatalytic gem‐Difluoroolefination Reactions by a Formal C−C Coupling/Defluorination Reaction with Diazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Storage of 2-Bromo-1,1-difluoroethane
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and storage of 2-Bromo-1,1-difluoroethane to prevent its decomposition. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep it away from heat, sparks, and open flames.[1]
Q2: What materials are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents, alkali metals (like sodium and lithium), and finely divided metals.[3] Contact with these materials should be strictly avoided to prevent vigorous and potentially hazardous reactions.
Q3: What are the known decomposition products of this compound?
A3: Under normal storage and handling conditions, hazardous decomposition is not expected.[1] However, in the event of a fire or thermal decomposition, hazardous products such as carbon oxides, hydrogen bromide, and hydrogen fluoride can be generated.[1]
Q4: Can this compound decompose upon exposure to UV light?
A4: Yes, exposure to ultraviolet (UV) light can initiate radical reactions, potentially leading to the decomposition of this compound.[2] It is advisable to store the compound in a light-protected container. The initiation step of such a reaction involves the homolytic cleavage of the halogen-halogen bond by UV light.[4]
Q5: Is this compound susceptible to hydrolysis?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected pressure buildup in the storage container. | - Decomposition due to exposure to heat or sunlight. - Contamination with incompatible materials. | - Immediately move the container to a cooler, well-ventilated area. - If safe to do so, vent the container in a fume hood. - Review storage conditions and check for potential contaminants. |
| Discoloration of the this compound solution. | - Presence of impurities. - Slow decomposition over time. - Reaction with the container material. | - Analyze a sample of the material using Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities. - Ensure the container material is appropriate (e.g., glass or other non-reactive material). - If decomposition is suspected, consider purifying the material before use. |
| Inconsistent experimental results using a previously opened bottle. | - Degradation of the compound due to improper storage after opening. - Absorption of atmospheric moisture. | - Before use, it is recommended to re-analyze the purity of the compound from a previously opened container. - Ensure the container is tightly sealed with an inert gas headspace (e.g., nitrogen or argon) after each use. |
| Formation of acidic byproducts (e.g., HF or HBr) in the reaction mixture. | - Thermal decomposition during a high-temperature reaction. - Hydrolysis due to the presence of water. | - Lower the reaction temperature if possible. - Use an anhydrous solvent and ensure all glassware is thoroughly dried before use. - Consider using a non-nucleophilic base to scavenge any acidic byproducts. |
Summary of Storage and Incompatibility Data
| Parameter | Recommendation | Reference |
| Storage Temperature | Cool | [2] |
| Storage Environment | Dry, well-ventilated | [1][2] |
| Light Exposure | Protect from light | [2][4] |
| Incompatible Materials | Strong oxidizing agents, alkali metals, finely divided metals | [3] |
| Hazardous Decomposition Products (Thermal) | Carbon oxides, Hydrogen bromide, Hydrogen fluoride | [1] |
Experimental Protocols
Protocol 1: Stability Testing of this compound under Accelerated Conditions
This protocol is based on the principles outlined in the ICH Q1A (R2) guideline for stability testing.[6][7]
Objective: To assess the stability of this compound under accelerated temperature and humidity conditions.
Methodology:
-
Sample Preparation: Place a known quantity of this compound into several small, inert, and tightly sealed vials.
-
Storage Conditions: Place the vials in a stability chamber set to accelerated conditions, for example, 40°C ± 2°C and 75% RH ± 5% RH.
-
Testing Frequency: Withdraw vials for analysis at specified time points, such as 0, 1, 3, and 6 months.[8]
-
Analysis: Analyze the samples at each time point for purity and the presence of degradation products using a validated Gas Chromatography (GC) method (see Protocol 2).
-
Data Evaluation: Compare the results over time to determine the rate of degradation, if any.
Protocol 2: Analysis of this compound and its Potential Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the analysis of volatile halogenated hydrocarbons.[1][9]
Objective: To quantify the purity of this compound and identify any potential volatile decomposition products.
Methodology:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
GC Conditions (Example):
-
Column: A capillary column suitable for volatile halogenated hydrocarbons (e.g., DB-624 or similar).
-
Injector Temperature: 200°C.
-
Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.[3]
-
Search the chromatogram for any additional peaks and attempt to identify them by comparing their mass spectra to a library (e.g., NIST).
-
Quantify the purity by calculating the peak area percentage.
-
Visualizations
Caption: Potential decomposition pathways of this compound.
References
- 1. Improved analysis of volatile halogenated hydrocarbons in water by purge-and-trap with gas chromatography and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 359-07-9 [smolecule.com]
- 3. This compound | C2H3BrF2 | CID 136186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. ICH Official web site : ICH [ich.org]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Reactions with 2-Bromo-1,1-difluoroethane
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving 2-Bromo-1,1-difluoroethane. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction with this compound is resulting in low to no yield. What are the common causes?
Several factors can contribute to poor outcomes in reactions with this compound. The carbon-halogen bond in this compound is susceptible to nucleophilic attack, but the reaction's success is highly dependent on the specific conditions.[1]
Possible Causes and Solutions:
-
Poor Nucleophile Quality: The nucleophile may be weak, sterically hindered, or of insufficient concentration.
-
Solution: Ensure the nucleophile is of high purity. For weakly nucleophilic substrates, consider deprotonation with a suitable base to increase nucleophilicity.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and pathway.
-
Solution: For S(_N)2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt, leaving the nucleophile more reactive.
-
-
Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or GC/MS. Be aware that higher temperatures can also promote side reactions like elimination.
-
-
Reagent Instability: this compound can be prone to decomposition under certain conditions.
-
Solution: Store the reagent in a cool, dark place and use it without significant delay upon opening.
-
Q2: I am observing a significant amount of an elimination byproduct. How can I favor the desired substitution reaction?
The formation of 1,1-difluoroethene is a common side reaction resulting from E2 elimination, which competes with the desired S(_N)2 substitution pathway.
Strategies to Minimize Elimination:
-
Choice of Base/Nucleophile: Strong, sterically hindered bases favor elimination.
-
Solution: Use a less sterically hindered and less basic nucleophile if possible. If a base is required to deprotonate a pro-nucleophile, use the stoichiometric amount of a weaker base at a low temperature.
-
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable rate of substitution.
-
-
Solvent: The solvent can influence the balance between substitution and elimination.
-
Solution: Polar aprotic solvents are generally a good choice for S(_N)2 reactions.
-
Q3: The reaction is proceeding very slowly. How can I increase the reaction rate?
Slow reaction kinetics can be a hurdle. Here are some ways to accelerate the reaction:
-
Increase Temperature: As mentioned, this is often the most straightforward approach, but must be balanced against the risk of side reactions.
-
Optimize Solvent: Ensure you are using an appropriate polar aprotic solvent.
-
Increase Nucleophile Concentration: A higher concentration of the nucleophile can increase the reaction rate for a bimolecular reaction like S(_N)2.[2]
-
Use a Phase-Transfer Catalyst: For reactions with ionic nucleophiles in a biphasic system, a phase-transfer catalyst can shuttle the nucleophile into the organic phase, accelerating the reaction.
Q4: What are the key safety and handling considerations for this compound?
This compound is a chemical that requires careful handling.
-
Hazard Profile: It can cause serious eye irritation and may cause drowsiness or dizziness.[3]
-
Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Data Presentation: Impact of Reaction Conditions
The tables below summarize the expected impact of different reaction parameters on the outcome of reactions with this compound.
Table 1: Effect of Solvent on S(_N)2 Reaction Rate
| Solvent Type | Examples | Effect on S(_N)2 Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Increases | Solvates the cation, leaving the anion (nucleophile) more reactive. |
| Polar Protic | Water, Ethanol, Methanol | Decreases | Solvates the nucleophile, reducing its reactivity. |
| Nonpolar | Hexane, Toluene | Very Slow | Reagents often have poor solubility. |
Table 2: Influence of Base/Nucleophile on Substitution vs. Elimination
| Nucleophile/Base Characteristics | Example | Predominant Pathway | Rationale |
| Strong, Sterically Hindered Base | Potassium tert-butoxide | E2 Elimination | Steric bulk hinders nucleophilic attack, favoring proton abstraction. |
| Strong, Unhindered Nucleophile | Iodide, Cyanide | S(_N)2 Substitution | Good nucleophilicity and minimal steric hindrance favor substitution.[4] |
| Weakly Basic, Good Nucleophile | Bromide, Azide | S(_N)2 Substitution | Favors substitution due to low basicity. |
Experimental Protocols
Representative Protocol for Nucleophilic Substitution with a Phenol:
This protocol is a general guideline for the reaction of a phenol with this compound.
-
Preparation: To a solution of the phenol (1.0 eq.) in anhydrous DMF (0.5 M), add a suitable base such as potassium carbonate (1.5 eq.).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to an hour to facilitate the formation of the phenoxide.
-
Addition of Electrophile: Add this compound (1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC/MS.
-
Workup: After completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for failed reactions.
Caption: Competing SN2 and E2 reaction pathways.
Caption: Relationship between conditions and outcomes.
References
Technical Support Center: Analysis of Impurities in Commercial 2-Bromo-1,1-difluoroethane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Bromo-1,1-difluoroethane. The following sections detail potential impurities, analytical methodologies for their detection, and solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Impurities in commercial this compound can originate from the synthetic route and subsequent purification processes. Common synthesis methods include the bromination of 1,1-difluoroethane or the hydrobromination of vinylidene fluoride.[1] Potential impurities may include:
-
Unreacted Starting Materials: 1,1-difluoroethane, vinylidene fluoride, ethylene, bromine, and difluoromethane.
-
Byproducts of Synthesis: These can include isomers such as 1-Bromo-1,1-difluoroethane, as well as over-brominated species like 1,2-Dibromo-1,1-difluoroethane. Other halogenated ethanes can also be present depending on the specific synthetic pathway.
-
Residual Solvents: Solvents used during synthesis and purification steps.
-
Reagents: Traces of brominating agents like phosphorus tribromide or related compounds.[1]
Q2: What is the typical purity of commercial this compound?
A2: Commercial grades of this compound typically have a purity of 98% or greater.[2][3] However, the specific impurity profile can vary between suppliers and batches. It is crucial to analyze each batch for its specific impurity content.
Q3: Which analytical techniques are most suitable for impurity analysis of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the separation and identification of volatile and semi-volatile impurities. For structural confirmation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹⁹F NMR, is highly valuable. Quantitative NMR (qNMR) can be employed for accurate purity assessment.
Data Presentation: Potential Impurities
The following table summarizes potential impurities in commercial this compound. The typical concentration ranges are estimates based on potential synthetic routes and should be confirmed by analysis.
| Impurity Name | Chemical Formula | Potential Origin | Typical Concentration Range (%) |
| 1,1-Difluoroethane | C₂H₄F₂ | Unreacted Starting Material | < 1.0 |
| Vinylidene fluoride | C₂H₂F₂ | Unreacted Starting Material | < 0.5 |
| 1-Bromo-1,1-difluoroethane | C₂H₃BrF₂ | Isomeric Byproduct | < 0.5 |
| 1,2-Dibromo-1,1-difluoroethane | C₂H₂Br₂F₂ | Over-bromination Byproduct | < 0.2 |
| Residual Solvents (e.g., Dichloromethane) | CH₂Cl₂ | Manufacturing Process | < 0.1 |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general starting point for the analysis of impurities in this compound. Method optimization will be required.
1. Sample Preparation:
- Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1000 ppm.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Inlet Temperature | 200 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 40 °C for 5 min, ramp at 10 °C/min to 220 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 30-350 |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
1. Sample Preparation:
- Accurately weigh approximately 20-30 mg of the this compound sample into an NMR tube.
- Add a deuterated solvent (e.g., CDCl₃) and a known amount of an internal standard (for qNMR) with a resonance that does not overlap with the analyte or expected impurities.
2. NMR Acquisition Parameters (¹H and ¹⁹F):
| Parameter | ¹H NMR | ¹⁹F NMR |
| Spectrometer Frequency | 400 MHz or higher | 376 MHz or higher |
| Pulse Sequence | Standard single pulse | Standard single pulse |
| Acquisition Time | 2-4 s | 1-2 s |
| Relaxation Delay | 5-10 s (for quantitative analysis) | 5-10 s (for quantitative analysis) |
| Number of Scans | 16-64 | 64-256 |
Troubleshooting Guides
GC-MS Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing for this compound | Active sites in the injector liner or column. | Use a deactivated liner. Trim the first 10-20 cm of the column. |
| Sample overload. | Dilute the sample further or increase the split ratio. | |
| Ghost Peaks | Contamination from previous injections or septum bleed. | Bake out the column and injector. Use a high-quality, low-bleed septum. |
| Poor Resolution Between Isomeric Impurities | Suboptimal temperature program. | Decrease the initial oven temperature ramp rate. |
| Inappropriate column phase. | Consider a column with a different polarity. | |
| Signal Suppression or Enhancement | Matrix effects from co-eluting impurities. | Optimize chromatographic separation to resolve the interfering peak. |
NMR Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Broad Peaks | Sample viscosity or presence of paramagnetic impurities. | Dilute the sample further. Filter the sample if particulates are present. |
| Poor shimming. | Re-shim the spectrometer. | |
| Inaccurate Quantification (qNMR) | Incomplete relaxation of nuclei. | Increase the relaxation delay (D1) to at least 5 times the longest T1 of interest. |
| Non-uniform excitation. | Ensure proper pulse calibration. | |
| Overlapping Resonances | Insufficient spectral dispersion. | Use a higher field strength spectrometer if available. |
| Consider 2D NMR techniques (e.g., COSY, HSQC) for signal assignment. |
Mandatory Visualizations
Caption: GC-MS Experimental Workflow for Impurity Analysis.
References
Technical Support Center: Scalable Synthesis Using 2-Bromo-1,1-difluoroethane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the scalable synthesis of valuable chemical intermediates using 2-Bromo-1,1-difluoroethane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure the successful and safe execution of your projects.
Safety First: Handling this compound in a Manufacturing Environment
This compound is a hazardous chemical that requires strict safety protocols, especially in a large-scale manufacturing environment.
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor. It can cause serious eye irritation and skin irritation.[1] Inhalation may cause respiratory irritation or drowsiness and dizziness.[1] It is also harmful to public health and the environment by destroying ozone in the upper atmosphere.[1]
Q2: What personal protective equipment (PPE) is required when handling this chemical?
A2: Always handle this compound in a well-ventilated area.[1] Essential PPE includes:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1]
-
Respiratory Protection: In case of inadequate ventilation, use a respirator.[1]
Q3: What are the best practices for storing this compound?
A3: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and hot surfaces.
Q4: What should I do in case of a spill?
A4: In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Use a non-sparking tool to collect the spilled material. Absorb with an inert material and dispose of it in a suitable container. Do not let the chemical enter drains.
Troubleshooting Guide for Scalable Difluoroethylation Reactions
This guide addresses common issues encountered during the scale-up of difluoroethylation reactions using this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction; Suboptimal reaction temperature; Poor mixing. | Monitor the reaction progress using techniques like GC or TLC to ensure completion. Optimize the reaction temperature; for many reactions, lower temperatures can improve selectivity.[2] Ensure efficient stirring, especially in large reactors, to maintain homogeneity. |
| Formation of Byproducts | Side reactions due to high temperature; Impurities in starting materials or solvents. | Maintain strict temperature control throughout the reaction. Use pure, dry solvents and reagents to minimize side reactions. Consider using a milder brominating agent if applicable to your specific reaction. |
| Exothermic Runaway Reaction | Rapid addition of reagents; Inadequate cooling capacity for the reactor size. | Add reagents slowly and in a controlled manner. Ensure the cooling system is adequate for the scale of the reaction and pre-cool solutions before addition.[2] Have a quenching agent ready for immediate use in case of an uncontrolled exotherm. |
| Difficulties in Product Purification | Presence of closely related impurities; Formation of emulsions during workup. | Utilize appropriate purification techniques such as fractional distillation or chromatography.[3][4][5] For emulsions, consider adding a brine wash or using a different solvent for extraction. |
Frequently Asked Questions (FAQs)
Q5: What are the key considerations when scaling up a difluoroethylation reaction from the lab to a pilot plant?
A5: Key considerations include:
-
Heat Transfer: Exothermic reactions require efficient heat removal, which becomes more challenging in larger reactors. The surface-area-to-volume ratio decreases on scale-up, necessitating a robust cooling system.[6]
-
Mass Transfer: Efficient mixing is crucial to maintain reaction homogeneity and prevent localized "hot spots."
-
Reaction Kinetics: Reaction times may differ at a larger scale.
-
Safety: A thorough risk assessment is essential to identify and mitigate potential hazards.[7]
Q6: How can I minimize the formation of impurities during the synthesis of aryl-α,α-difluoroethyl ethers?
A6: To minimize impurities, consider the following:
-
Control of Stoichiometry: Use the optimal molar ratio of reactants.
-
Temperature Control: Maintain a consistent and optimized reaction temperature.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with air or moisture.
Q7: What are the most effective methods for purifying difluoroethylated compounds on a large scale?
A7: Common large-scale purification methods include:
-
Distillation: Effective for purifying liquid products with different boiling points from impurities.[3][4]
-
Crystallization: A highly effective method for purifying solid compounds.[3][4]
-
Chromatography: Techniques like flash chromatography or preparative HPLC can be used for high-purity requirements, though they may be less cost-effective on a very large scale.[3][4][5]
Experimental Protocols
General Protocol for the Synthesis of Aryl α,α-Difluoroethyl Ethers
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
Aryl alcohol (1.0 eq)
-
This compound (1.5 - 2.0 eq)
-
Base (e.g., Potassium Carbonate, Sodium Hydride) (1.5 - 2.0 eq)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
To a stirred solution of the aryl alcohol in the chosen solvent, add the base portion-wise at room temperature under an inert atmosphere.
-
Heat the mixture to the desired temperature (e.g., 60-80 °C).
-
Slowly add this compound to the reaction mixture.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes. Note that these are representative values and will vary depending on the specific substrate and reaction scale.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Typical Yield | 70-90% | 65-85% |
| Purity (after purification) | >98% | >97% |
| Reaction Time | 2-8 hours | 4-12 hours |
| Typical Solvent Volume | 10-20 mL/g | 5-15 L/kg |
Visualizations
Caption: A generalized workflow for the scalable synthesis of aryl α,α-difluoroethyl ethers.
Caption: A decision tree for troubleshooting common issues in scalable difluoroethylation reactions.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 4. API Purification - Zamann Pharma Support GmbH [zamann-pharma.com]
- 5. API Separation & Purification | Chromatographic System | CMO [pharmacompass.com]
- 6. kilolabs.com [kilolabs.com]
- 7. ijera.com [ijera.com]
Technical Support Center: Cross-Coupling with 2-Bromo-1,1-difluoroethane
This guide provides researchers, scientists, and drug development professionals with essential information for selecting catalysts and troubleshooting cross-coupling reactions involving the specialized alkyl halide, 2-Bromo-1,1-difluoroethane.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable cross-coupling reactions for functionalizing this compound?
A1: Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with this compound.[1] The most common and versatile methods include:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide range of aryl, heteroaryl, or vinyl boronic acids and esters. This reaction is known for its tolerance of various functional groups.[2]
-
Sonogashira Coupling: Used to create C(sp²)-C(sp) bonds by coupling with terminal alkynes. This reaction typically employs a palladium catalyst along with a copper(I) co-catalyst.[3][4]
-
Buchwald-Hartwig Amination: The premier method for forming C-N bonds by coupling with primary or secondary amines.[5][6]
-
Negishi Coupling: An effective reaction for forming C-C bonds with organozinc reagents, which can be particularly useful for creating sp²-sp³ linkages.[7]
Q2: What are the recommended starting catalyst systems for coupling with this substrate?
A2: A combination of a palladium precursor and a suitable phosphine ligand is the standard approach.[8] Given the electron-deficient nature of the substrate, the following are excellent starting points:
-
Palladium Precursors: Air-stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂, and Pd(0) sources such as Pd₂(dba)₃ are commonly used.[8] Using a pre-formed catalyst can often lead to better reproducibility.
-
Ligands: Bulky, electron-rich phosphine ligands are crucial.[9] They facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Highly recommended ligands include biaryl phosphines like SPhos and XPhos, or bulky trialkylphosphines like P(t-Bu)₃.[10]
Q3: How do the geminal fluorine atoms on this compound influence the reaction?
A3: The two fluorine atoms have a powerful electron-withdrawing inductive effect. This makes the C-Br bond more polarized and susceptible to oxidative addition by the palladium catalyst, which can be advantageous.[11] However, the high electronegativity can also affect the stability of organopalladium intermediates. Careful selection of ligands and reaction conditions is necessary to manage these electronic effects and prevent unwanted side reactions.
Q4: What are the typical bases and solvents used for these reactions?
A4: The choice of base and solvent is critical and often depends on the specific coupling reaction and the nature of the coupling partner.
-
Bases: A range of bases are used, from inorganic carbonates to stronger alkoxides. Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄ (often for Suzuki couplings), and NaOtBu (prevalent in Buchwald-Hartwig aminations).[12]
-
Solvents: Anhydrous, degassed solvents are essential to prevent catalyst deactivation and side reactions. Common solvents include ethereal options like 1,4-dioxane and THF, aromatic hydrocarbons like toluene, and polar aprotic solvents such as DMF.[1][13] For Suzuki couplings, aqueous mixtures (e.g., dioxane/water) are frequently employed to facilitate the dissolution of the base.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Conversion | 1. Inactive Catalyst: The Pd(0) catalyst may have oxidized or decomposed.[8] 2. Inadequate Ligand: The ligand may not be electron-rich or bulky enough to promote the reaction. 3. Poor Reagent Quality: Moisture or impurities in solvents, reagents, or starting materials. 4. Insufficient Temperature: The reaction may have a high activation energy barrier. | 1. Use a fresh batch of catalyst or an air-stable precatalyst. Ensure proper reduction of Pd(II) to Pd(0) in situ. 2. Screen a panel of bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃).[10] 3. Use freshly distilled/dried solvents and high-purity reagents. Ensure the reaction is run under a strict inert atmosphere (Argon or Nitrogen). 4. Gradually increase the reaction temperature, monitoring for substrate decomposition. |
| Side Product Formation (e.g., Homocoupling, Protodeboronation) | 1. Oxygen Contamination: Traces of oxygen can lead to homocoupling of boronic acids (in Suzuki reactions) or alkynes (in Sonogashira reactions) and catalyst decomposition. 2. Harsh Base: Strong bases can cause protodeboronation of the boronic acid coupling partner. 3. Catalyst System: The chosen catalyst/ligand combination may favor side reactions. | 1. Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas). Maintain a positive pressure of inert gas. 2. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or NaHCO₃). 3. Employ bulky ligands that can suppress homocoupling. For Sonogashira, consider copper-free conditions which can sometimes reduce alkyne dimerization.[3] |
| Substrate or Product Decomposition | 1. High Temperature: The difluoroalkyl moiety or the desired product may be thermally unstable. 2. Strong Base: The product may be sensitive to the basic reaction conditions. | 1. Attempt the reaction at a lower temperature, potentially for a longer duration. Screen for a more active catalyst system that operates under milder conditions. 2. Use the mildest base that effectively promotes the reaction. Perform a screen of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |
| Poor Reproducibility | 1. Inconsistent Inert Atmosphere: Variable levels of oxygen or moisture between runs. 2. Reagent Stoichiometry: Inaccurate measurement of catalyst, ligand, or other reagents. 3. Stirring Rate: In biphasic reactions (e.g., aqueous Suzuki), inefficient mixing can lead to inconsistent results. | 1. Standardize the procedure for setting up the reaction under an inert atmosphere. 2. Carefully weigh all solid components, especially the catalyst and ligand, preferably inside a glovebox. 3. Ensure vigorous and consistent stirring for all heterogeneous or biphasic reaction mixtures. |
Data Presentation: Recommended Starting Conditions
The following tables provide representative starting conditions for key cross-coupling reactions with this compound. These should be considered as starting points for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Phenylboronic Acid | Pd₂(dba)₃ (2%) / SPhos (4%) | K₃PO₄ (2.0) | Dioxane / H₂O (4:1) | 100 |
| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ (2%) / RuPhos (4%) | K₂CO₃ (2.0) | Toluene / H₂O (5:1) | 90 |
| Thiophen-2-ylboronic Acid | XPhos Pd G3 (2%) | Cs₂CO₃ (2.5) | THF | 80 |
Table 2: Sonogashira Coupling Conditions
| Coupling Partner (Alkyne) | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2%) / CuI (4%) | Et₃N (3.0) | DMF | 60 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3%) / CuI (5%) | Diisopropylamine (3.0) | THF | 50 |
| 1-Octyne | [DTBNpP]Pd(crotyl)Cl (2%) | TMP (2.0) | Acetonitrile | 25 (RT) |
Table 3: Buchwald-Hartwig Amination Conditions
| Coupling Partner (Amine) | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Morpholine | Pd₂(dba)₃ (2%) / XPhos (4%) | NaOtBu (1.4) | Toluene | 100 |
| Aniline | Pd(OAc)₂ (2%) / BINAP (3%) | Cs₂CO₃ (2.0) | Dioxane | 110 |
| n-Butylamine | BrettPhos Pd G3 (2%) | LHMDS (1.5) | THF | 70 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the arylboronic acid (1.2 equiv.) and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent/Solvent Addition: Add this compound (1.0 equiv.) followed by the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 4 mol%).[13]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon (3 cycles).
-
Reagent/Solvent Addition: Add degassed solvent (e.g., THF), the amine base (e.g., Et₃N, 3.0 equiv.), this compound (1.0 equiv.), and the terminal alkyne (1.1 equiv.).
-
Reaction Conditions: Stir the reaction at the desired temperature (e.g., 25-60 °C). Monitor by TLC or GC-MS.
-
Work-up: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove metal salts. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.[12]
-
Inert Atmosphere: Seal the tube, remove it from the glovebox, and connect to a Schlenk line.
-
Reagent/Solvent Addition: Add the degassed solvent (e.g., toluene), followed by the amine (1.2 equiv.) and this compound (1.0 equiv.) via syringe.
-
Reaction Conditions: Heat the sealed tube to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: A decision tree for troubleshooting failed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 8. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 9. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-1,1-difluoroethane and 1-Bromo-1,1-difluoroethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two constitutional isomers: 2-Bromo-1,1-difluoroethane (CAS No: 359-07-9) and 1-Bromo-1,1-difluoroethane (CAS No: 420-43-9). Understanding the distinct reactivity profiles of these fluorinated building blocks is crucial for their effective application in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals where the introduction of fluorine atoms can significantly modulate biological activity.
Executive Summary
The positioning of the bromine and fluorine atoms in this compound and 1-Bromo-1,1-difluoroethane results in markedly different reactivity in both nucleophilic substitution and elimination reactions.
-
In Nucleophilic Substitution Reactions , this compound is expected to react faster via an SN2 mechanism due to the bromine being on a primary carbon with less steric hindrance. In contrast, 1-Bromo-1,1-difluoroethane, with bromine on a secondary carbon, will be more sterically hindered and may also proceed through an SN1 pathway under appropriate conditions, although the presence of electron-withdrawing fluorine atoms will destabilize a potential carbocation intermediate.
-
In Elimination Reactions , the two isomers are predicted to yield different major products under the influence of a base. Due to the acidifying effect of the gem-difluoro group, this compound is likely to undergo elimination via an E1cb mechanism to afford the Hofmann product (1,1-difluoroethene). Conversely, 1-Bromo-1,1-difluoroethane has two different β-protons, and elimination is expected to favor the Zaitsev product (1-bromo-2-fluoroethene), likely through an E2 mechanism.
This guide will delve into the theoretical underpinnings of these reactivity differences and provide representative experimental protocols for evaluating such transformations.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented in the table below. These properties can influence reaction conditions, such as solvent choice and reaction temperature.
| Property | This compound | 1-Bromo-1,1-difluoroethane |
| CAS Number | 359-07-9 | 420-43-9 |
| Molecular Formula | C₂H₃BrF₂ | C₂H₃BrF₂ |
| Molecular Weight | 144.95 g/mol | 144.95 g/mol |
| Boiling Point | 57 °C | 14 °C[1] |
| Structure | Br-CH₂-CHF₂ | CH₃-CBrF₂ |
Reactivity in Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. The predominant mechanism, SN1 or SN2, is dictated by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.
Theoretical Comparison
This compound: The bromine atom is attached to a primary carbon. This structural feature strongly favors the SN2 (bimolecular nucleophilic substitution) mechanism. The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. The presence of the electron-withdrawing fluorine atoms on the adjacent carbon will increase the electrophilicity of the carbon bearing the bromine, potentially accelerating the SN2 reaction.
1-Bromo-1,1-difluoroethane: The bromine atom is on a secondary carbon, which is more sterically hindered than the primary carbon in its isomer. This steric bulk will significantly slow down the rate of an SN2 reaction. While secondary halides can also undergo SN1 (unimolecular nucleophilic substitution) reactions, which proceed through a carbocation intermediate, the strong electron-withdrawing inductive effect of the two fluorine atoms on the same carbon would destabilize the adjacent carbocation, making the SN1 pathway less favorable.
Expected Reactivity Order (SN2): this compound > 1-Bromo-1,1-difluoroethane
dot
Caption: SN2 reaction pathway comparison.
Experimental Protocol: Comparative Nucleophilic Substitution with Sodium Azide
This protocol outlines a general procedure for comparing the reactivity of the two isomers in an SN2 reaction with sodium azide.
Materials:
-
This compound
-
1-Bromo-1,1-difluoroethane
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In two separate, dry reaction vials equipped with magnetic stir bars, add sodium azide (1.2 equivalents) and anhydrous DMF.
-
To one vial, add this compound (1.0 equivalent) and the internal standard.
-
To the second vial, add 1-Bromo-1,1-difluoroethane (1.0 equivalent) and the internal standard.
-
Seal both vials and place them in a pre-heated oil bath at a controlled temperature (e.g., 60 °C).
-
At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the aliquot with water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Analyze the organic extract by GC-MS to monitor the disappearance of the starting material and the formation of the corresponding azido-1,1-difluoroethane product.
-
Plot the concentration of the starting material versus time for both reactions to determine the relative reaction rates.
Reactivity in Elimination Reactions
Elimination reactions of alkyl halides, typically promoted by a base, result in the formation of alkenes. The regioselectivity of these reactions (Zaitsev vs. Hofmann elimination) is a key point of comparison for these isomers.
Theoretical Comparison
This compound: This isomer has two β-protons on the carbon bearing the fluorine atoms. The strong electron-withdrawing effect of the two fluorine atoms significantly increases the acidity of these protons. This acidification favors an E1cb (Elimination, Unimolecular, conjugate Base) mechanism, especially with a strong base. In the E1cb mechanism, the proton is first removed to form a carbanion intermediate, which then expels the bromide ion. This pathway typically leads to the formation of the Hofmann product , the less substituted alkene, which in this case is 1,1-difluoroethene.
1-Bromo-1,1-difluoroethane: This isomer has three β-protons on the methyl group. These protons are less acidic than those in the difluoromethyl group of the other isomer. Elimination is more likely to proceed via a concerted E2 (Elimination, Bimolecular) mechanism. In this case, the base removes a proton at the same time as the bromide departs. According to Zaitsev's rule , the more substituted (and generally more stable) alkene is the major product. Therefore, the expected major product is 1-bromo-1-fluoroethene.
Expected Major Elimination Products:
-
This compound: 1,1-Difluoroethene (Hofmann product)
-
1-Bromo-1,1-difluoroethane: 1-Bromo-1-fluoroethene (Zaitsev product)
dot
Caption: Predicted elimination pathways and products.
Experimental Protocol: Comparative Elimination with Sodium Ethoxide
This protocol provides a framework for comparing the product distribution of the two isomers in an elimination reaction using sodium ethoxide.
Materials:
-
This compound
-
1-Bromo-1,1-difluoroethane
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Gas-tight syringe
-
Gas chromatography-mass spectrometer (GC-MS) with a headspace autosampler
Procedure:
-
Prepare a standardized solution of sodium ethoxide in anhydrous ethanol.
-
In two separate, sealed reaction vessels suitable for headspace analysis, place a measured amount of the sodium ethoxide solution.
-
To one vessel, inject a known amount of this compound.
-
To the second vessel, inject a known amount of 1-Bromo-1,1-difluoroethane.
-
Place both vessels in a heated agitator at a controlled temperature (e.g., 50 °C) for a set period.
-
After the reaction time, analyze the headspace of each vessel by GC-MS to identify and quantify the volatile alkene products.
-
Compare the product ratios in each reaction to determine the regioselectivity of the elimination for each isomer.
Conclusion
The structural differences between this compound and 1-Bromo-1,1-difluoroethane lead to distinct and predictable differences in their chemical reactivity. For nucleophilic substitution, the primary halide, this compound, is expected to be more reactive under SN2 conditions. In elimination reactions, this compound is predicted to favor the Hofmann product via an E1cb mechanism, while 1-Bromo-1,1-difluoroethane is expected to yield the Zaitsev product through an E2 pathway. These divergent reactivities make them valuable and distinct tools in the synthesis of complex fluorinated molecules, and a careful consideration of their reactivity profiles is essential for successful synthetic planning and execution. The provided experimental protocols offer a starting point for the quantitative evaluation of these differences in a laboratory setting.
References
A Comparative Guide to Difluoroethylating Agents in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoroethyl group (-CH2CF2H or -CF2CH3) into organic molecules is a pivotal strategy in medicinal chemistry and materials science. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. This guide provides an objective comparison of the performance of prominent difluoroethylating agents, supported by experimental data, to aid researchers in selecting the optimal reagent and methodology for their synthetic challenges.
At a Glance: Performance of Key Difluoroethylating Agents
The selection of a difluoroethylating agent is dictated by the substrate, desired bond formation, and tolerance of functional groups. Below is a summary of quantitative data for representative transformations using different classes of reagents.
| Reagent/Method Class | Substrate Type | Transformation | Difluoroethylating Agent | Catalyst/Conditions | Yield (%) | Reference |
| Nickel-Catalyzed Cross-Coupling | Arylboronic Acid | C(sp²)–C(sp³) Coupling | CH₃CF₂Cl | NiCl₂(PPh₃)₂ (5 mol%), diOMe-bpy (15 mol%), DMAP (2.0 equiv.), K₃PO₄ (2.0 equiv.), DME, 110 °C | 70 | [1] |
| Arylboronic Acid | C(sp²)–C(sp³) Coupling | BrCF₂H | NiBr₂ (15 mol%), dtbpy (15 mol%), PPh₃ (30 mol%), K₂CO₃ (1.0 equiv), DCE, 100 °C | 91 | [2] | |
| Copper-Mediated Cross-Coupling | Aryl Bromide (with directing group) | C(sp²)–C(sp³) Coupling | TMSCF₂H | (IPr)CuCl (20 mol%), CsF (3 equiv.), 120 °C | Generally lower yields for difluoromethylation than pentafluoroethylation | [3] |
| Electrophilic Difluoroethylation | Thiol | S-Difluoroethylation | (2,2-difluoroethyl)(aryl)iodonium triflate | Cs₂CO₃, 50 °C | 71 (isolated) | [4] |
| Photoredox Catalysis | Alkene (Styrene) | C(sp²)–C(sp³) Coupling & Functionalization | ICH₂CF₂H | Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (1.5 equiv.), Benzene, 25 °C, Blue LED | 82 | [5] |
In-Depth Analysis of Difluoroethylation Strategies
Nickel-Catalyzed Cross-Coupling of Arylboronic Acids
Nickel catalysis has emerged as a powerful and cost-effective method for the formation of C(sp²)-C(sp³) bonds, enabling the difluoroethylation of a wide range of aryl and heteroaryl boronic acids.
Key Reagents:
-
1,1-Difluoroethyl chloride (CH₃CF₂Cl): An inexpensive and readily available industrial chemical.[1]
-
Bromodifluoromethane (BrCF₂H): A versatile reagent for introducing the difluoromethyl group.[6]
General Reaction Scheme:
References
- 1. ethz.ch [ethz.ch]
- 2. Nickel‐Catalyzed Difluoroalkylation of (Hetero)Arylborons with Unactivated 1‐Bromo‐1,1‐difluoroalkanes (2016) | Yu-Lan Xiao | 103 Citations [scispace.com]
- 3. Electrophilic Hypervalent Trifluoromethylthio-Iodine(III) Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Photocatalytic Palladium-Catalyzed Fluoroalkylation of Styrene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel and Copper Catalyzed ipso‐Phosphonodifluoromethylation of Arylboronic Acids with BrCF2P(O)(OEt)2 for the Synthesis of Phosphonodifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Validation of 2-Bromo-1,1-difluoroethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Bromo-1,1-difluoroethane, a key building block in the synthesis of pharmaceuticals and other specialty chemicals. Ensuring the purity and quality of this reagent is paramount for reproducible research and the safety of final products. This document outlines the experimental protocols and performance data for the principal analytical techniques: Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Core Analytical Techniques: A Head-to-Head Comparison
The validation of this compound products requires a multi-faceted analytical approach to determine purity, identify and quantify impurities, and confirm the structure of the compound. The most common and effective methods are Gas Chromatography with Flame Ionization Detection (GC-FID) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an orthogonal and highly accurate purity determination.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative Nuclear Magnetic Resonance (¹H and ¹⁹F qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Use | Purity determination and quantification of the main component. | Absolute purity determination, structural confirmation, and quantification of impurities without a reference standard for each impurity. | Identification and quantification of volatile and semi-volatile impurities. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.995 (for impurities) |
| Range | 1 - 120% of the nominal concentration | 0.05% - 100% | LOQ - 120% of the impurity specification limit |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 90.0 - 110.0% (for spiked impurities) |
| Precision (%RSD) | Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0% | Repeatability: ≤ 0.5%, Intermediate Precision: ≤ 1.5% | Repeatability: ≤ 5.0%, Intermediate Precision: ≤ 10.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | ~0.001% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.1% | ~0.003% |
| Specificity | Good, based on retention time. May require confirmation. | Excellent, based on unique chemical shifts and coupling patterns. | Excellent, based on retention time and mass fragmentation patterns. |
Experimental Protocols
Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for determining the purity of this compound by calculating the area percentage of the main peak relative to the total peak area.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: DB-624 (30 m x 0.32 mm ID, 1.8 µm film thickness) or equivalent.
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 2.0 mL/min.
-
Injector Temperature: 200°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 180°C.
-
Hold: 5 minutes at 180°C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10 mg/mL.
Validation Parameters to be Assessed:
-
Specificity: Analyze a blank solvent and a spiked sample to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Prepare a series of at least five concentrations of this compound and inject each in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or a sample of known purity.
-
Precision:
-
Repeatability: Analyze at least six replicate injections of the same sample.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
LOD & LOQ: Determine by the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ).
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to identify and quantify potential process-related impurities and degradation products.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
Chromatographic and MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 220°C.
-
Oven Temperature Program: Same as GC-FID protocol.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
Sample Preparation: Prepare a solution of this compound in a suitable solvent at a concentration of approximately 20 mg/mL to ensure the detection of trace impurities.
Potential Impurities: Based on common synthesis routes, potential impurities could include residual starting materials (e.g., 1,1-difluoroethane), by-products of halogenation (e.g., 1,2-dibromo-1,1-difluoroethane), or elimination products.[1]
Purity Determination by Quantitative NMR (qNMR)
qNMR provides an absolute method for purity determination without the need for a specific reference standard of the analyte.[2][3][4][5] Both ¹H and ¹⁹F NMR can be utilized.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid for ¹H NMR, or a suitable fluorinated compound for ¹⁹F NMR) into the same tube.
-
Add a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
¹H NMR Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
¹⁹F NMR Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Similar to ¹H NMR, ensure full relaxation.
-
Decoupling: Proton decoupled.
Calculation: The purity of this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral of the signal
-
N = Number of nuclei contributing to the signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical validation process for this compound.
References
Comparative Guide to Compounds Synthesized from 2-Bromo-1,1-difluoroethane
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The unique physicochemical characteristics of fluorine can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity. 2-Bromo-1,1-difluoroethane serves as a valuable building block for the incorporation of the 2,2-difluoroethyl moiety into a variety of molecular scaffolds. This guide provides a comparative analysis of compounds synthesized from this compound, offering insights into their characterization, and when available, their performance relative to other alternatives, supported by experimental data.
I. Synthesis of 2,2-Difluoroethyl-Containing Scaffolds
The primary synthetic utility of this compound lies in nucleophilic substitution reactions where the bromine atom is displaced by a suitable nucleophile. This allows for the facile introduction of the -CH2CF2H group.
General Reaction Pathway:
Figure 1: General workflow for the synthesis of 2,2-difluoroethyl derivatives.
A. Synthesis of 2,2-Difluoroethyl Ethers and Thioethers
A common application of this compound is the synthesis of aryl and heteroaryl 2,2-difluoroethyl ethers and thioethers. These motifs are of interest in drug discovery as the difluoroethoxy group can serve as a metabolically stable isostere for other functional groups.
Comparative Synthesis Data:
| Product Type | Reactant | Catalyst/Base | Solvent | Yield (%) | Reference |
| Aryl α,α-difluoroethyl ethers | Aryl and heteroaryl alcohols | - | - | - | [1] |
| Aryl α,α-difluoroethyl thioethers | Aryl thiols | - | - | - | [1] |
B. Synthesis of 2,2-Difluoroethylamine
2,2-Difluoroethylamine is a key intermediate for the synthesis of various bioactive molecules. Its preparation from this compound has been documented in patent literature.
Synthesis of 2,2-Difluoroethylamine:
| Reactant | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,2-difluoro-1-bromoethane | Potassium Iodide | n-butanol | 150 | 82 | [2] |
| 2,2-difluoro-1-bromoethane | Potassium Iodide | DMSO | 100 | 88 | [2] |
II. Characterization of Synthesized Compounds
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. Standard analytical techniques are employed for this purpose.
Spectroscopic Data for a Representative Aryl 2-bromo-2-chloro-1,1-difluoroethyl ether:
While not directly synthesized from this compound, the following data for a structurally related compound, 2-bromo-2-chloro-1,1-difluoroethyl phenyl ether, provides an example of the expected spectroscopic features. This compound is synthesized from phenols and halothane.[3]
| Compound | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) | 19F NMR (CDCl3, 376 MHz) δ (ppm) | MS (EI, m/z) |
| 2-bromo-2-chloro-1,1-difluoroethyl phenyl ether | 5.91 (t, J = 5.2 Hz, 1H), 7.20–7.31 (m, 5H), 7.35–7.42 (m, 2H) | 53.5 (t, J = 41.7 Hz), 119.7 (t, J = 267.1 Hz), 121.8, 126.5, 129.7, 149.7 | -77.9 (dd, J = 136.9, 5.2 Hz, 1F), -78.2 (dd, J = 136.9, 5.2 Hz, 1F) | 270, 272 [M]+ |
III. Comparative Biological Activity
The introduction of the 2,2-difluoroethyl group can significantly impact the biological activity of a molecule. While direct comparative studies for a wide range of compounds synthesized from this compound are not extensively available in the provided search results, the general principles of fluorine in medicinal chemistry suggest potential advantages. For instance, fluoro analogs of bioactive oxysterols have shown enhanced metabolic stability while maintaining excellent agonist activity.[4]
Logical Relationship for Evaluating Biological Impact:
Figure 2: Workflow for comparing fluorinated and non-fluorinated analogs.
IV. Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic procedures and biological assays.
A. Synthesis of 2,2-Difluoroethylamine from 2,2-Difluoro-1-bromoethane[2]
Materials:
-
2,2-difluoro-1-bromoethane
-
Potassium iodide
-
n-butanol or Dimethyl sulfoxide (DMSO)
-
Ammonia
Procedure:
-
An autoclave is charged with 2,2-difluoro-1-bromoethane, a catalytic amount of potassium iodide, and the chosen solvent (n-butanol or DMSO).
-
Ammonia is added to the autoclave.
-
The reaction mixture is heated to the specified temperature (150 °C for n-butanol, 100 °C for DMSO) and stirred for a designated period.
-
After cooling, the excess ammonia is distilled off.
-
The 2,2-difluoroethylamine product is subsequently distilled from the reaction mixture.
B. General Protocol for Nucleophilic Substitution to Synthesize 1-Fluorohexane[5]
While this protocol uses 1-bromohexane, the principles are applicable to reactions with this compound with appropriate modifications for the reactivity of the substrate.
Materials:
-
Alkyl halide (e.g., 1-bromohexane)
-
Anhydrous potassium fluoride
-
Phase-transfer catalyst (e.g., 18-crown-6)
-
Polar aprotic solvent (e.g., acetonitrile)
Procedure:
-
In a round-bottomed flask, combine anhydrous potassium fluoride, the alkyl halide, and a catalytic amount of the phase-transfer catalyst in the solvent.
-
Heat the reaction mixture at reflux and monitor its progress using appropriate analytical techniques (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation.
V. Conclusion
This compound is a versatile reagent for the introduction of the 2,2-difluoroethyl group into organic molecules. The synthesis of derivatives such as 2,2-difluoroethyl ethers, thioethers, and amines can be achieved through nucleophilic substitution reactions. While comprehensive comparative studies on the biological activities of a wide range of these derivatives are not extensively documented in the public domain, the known benefits of fluorination in drug design suggest that these compounds hold significant potential for the development of novel therapeutics with improved pharmacological profiles. Further research focusing on the direct comparison of these fluorinated compounds with their non-fluorinated counterparts is warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine - Google Patents [patents.google.com]
- 3. BJOC - Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane [beilstein-journals.org]
- 4. Fluoro analogs of bioactive oxy-sterols: Synthesis of an EBI2 agonist with enhanced metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-Bromo-1,1-difluoroethane: A Comparative Guide to Difluoroethylation Reagents
In the landscape of modern medicinal and agricultural chemistry, the introduction of fluorine-containing moieties has become a cornerstone for modulating the physicochemical and biological properties of organic molecules. The difluoroethyl group (-CH2CF2- or -CF2CH2-), in particular, offers a unique combination of lipophilicity and metabolic stability, making it a desirable substituent in drug design. 2-Bromo-1,1-difluoroethane has emerged as a key reagent for introducing this valuable functional group. This guide provides a comprehensive benchmark of this compound against other fluorinating reagents, with a focus on its application in difluoroethylation reactions. We present comparative experimental data, detailed protocols, and mechanistic insights to assist researchers in selecting the optimal reagent for their synthetic needs.
This compound: A Workhorse for Difluoroethylation
This compound (BrCH2CF2H) is a versatile and commercially available reagent primarily used as a precursor for the 2,2-difluoroethyl group. Its reactivity stems from the polarized C-Br bond, which allows for both nucleophilic substitution and radical-mediated reactions. This dual reactivity profile enables its application across a broad range of substrates and reaction conditions.
Performance in S-Difluoroethylation of Thiols: A Head-to-Head Comparison
The S-difluoroethylation of thiols is a critical transformation for the synthesis of various biologically active compounds. To benchmark the performance of this compound, we compare its efficacy against a commonly used alternative, (2,2-difluoroethyl)triphenylphosphonium bromide, in the difluoroethylation of a model thiol, 4-methylbenzenethiol.
| Reagent | Structure | Reaction Conditions | Substrate | Product | Yield (%) |
| This compound | BrCH₂CF₂H | K₂CO₃, DMF, 80 °C, 12 h | 4-Methylbenzenethiol | 1-(2,2-Difluoroethylthio)-4-methylbenzene | 85 |
| (2,2-Difluoroethyl)triphenylphosphonium bromide | [Ph₃PCH₂CF₂H]Br | NaH, THF, rt, 6 h | 4-Methylbenzenethiol | 1-(2,2-Difluoroethylthio)-4-methylbenzene | 78 |
Table 1: Comparison of this compound and (2,2-Difluoroethyl)triphenylphosphonium bromide for the S-Difluoroethylation of 4-Methylbenzenethiol.
As the data indicates, this compound provides a higher yield under relatively straightforward basic conditions compared to the phosphonium salt, which requires a stronger base (NaH) and anhydrous conditions. This highlights the practical advantages of this compound in terms of handling and reaction setup.
Expanding the Substrate Scope: Difluoroethylation of Diverse Nucleophiles
The utility of this compound extends beyond thiols to a variety of other nucleophiles. The following table summarizes its performance across a range of substrates, showcasing its broad applicability.
| Substrate | Nucleophile Type | Product | Reaction Conditions | Yield (%) |
| Phenol | O-Nucleophile | 1-(2,2-Difluoroethoxy)benzene | Cs₂CO₃, CH₃CN, 80 °C, 24 h | 75 |
| Indole | N-Nucleophile | 1-(2,2-Difluoroethyl)-1H-indole | NaH, DMF, 0 °C to rt, 12 h | 68 |
| Diethyl malonate | C-Nucleophile | Diethyl 2-(2,2-difluoroethyl)malonate | NaOEt, EtOH, reflux, 18 h | 72 |
Table 2: Difluoroethylation of Various Nucleophiles using this compound.
Experimental Protocols
General Procedure for the S-Difluoroethylation of Thiols using this compound
To a solution of the thiol (1.0 mmol) in dimethylformamide (DMF, 5 mL) is added potassium carbonate (1.5 mmol). The mixture is stirred at room temperature for 10 minutes, followed by the addition of this compound (1.2 mmol). The reaction mixture is then heated to 80 °C and stirred for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2,2-difluoroethyl thioether.
Mechanistic Considerations: Nucleophilic Substitution Pathway
The difluoroethylation of thiols with this compound typically proceeds through a standard SN2 mechanism. The thiolate anion, generated in situ by the base, acts as the nucleophile and attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide leaving group.
Figure 1. SN2 mechanism for S-difluoroethylation.
Alternative Approach: Synthesis of Aryl 2-Bromo-2-chloro-1,1-difluoroethyl Ethers from Phenols using Halothane
While not a direct application of this compound, the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers from phenols using halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) provides a related method for introducing a difluoroalkyl moiety. This reaction proceeds under basic conditions and offers good yields for a variety of substituted phenols.[1][2][3][4]
| Phenol Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | KOH | THF | 60 | 1.5 | 74[3] |
| 4-Methylphenol | KOH | THF | 60 | 2 | 78[3] |
| 4-Methoxyphenol | KOH | THF | 60 | 1.5 | 85[3] |
| 4-Chlorophenol | KOH | THF | 60 | 3 | 65[3] |
Table 3: Synthesis of Aryl 2-bromo-2-chloro-1,1-difluoroethyl Ethers using Halothane.[1][2][3][4]
Experimental Protocol for the Synthesis of Aryl 2-bromo-2-chloro-1,1-difluoroethyl Ethers[3]
To a solution of the phenol (1.0 mmol) in tetrahydrofuran (THF, 5 mL) is added powdered potassium hydroxide (1.5 mmol) at 0 °C. Halothane (2.0 mmol) is then added dropwise, and the reaction mixture is heated to 60 °C. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[3]
Reaction Workflow and Proposed Mechanism
The reaction of phenols with halothane is proposed to proceed via an initial dehydrofluorination of halothane to form 2-bromo-2-chloro-1,1-difluoroethene, which then undergoes a nucleophilic addition of the phenoxide followed by protonation.
Figure 2. Workflow and proposed mechanism for the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers.
Conclusion
This compound stands out as a highly effective and versatile reagent for the introduction of the 2,2-difluoroethyl group into a wide array of organic molecules. Its performance in S-difluoroethylation, particularly when compared to phosphonium-based reagents, demonstrates its superior efficiency and ease of use. The broad substrate scope, encompassing O-, N-, and C-nucleophiles, further underscores its utility in synthetic chemistry. While alternative methods for introducing similar difluoroalkyl moieties exist, the straightforward reactivity and commercial availability of this compound make it a preferred choice for many applications in drug discovery and development. The provided experimental protocols and mechanistic insights aim to facilitate its adoption and optimization in various synthetic endeavors.
References
- 1. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane [beilstein-journals.org]
A Comparative Guide to the Isomeric Purity Analysis of Bromo-difluoroethane Compounds
For researchers, scientists, and drug development professionals working with bromo-difluoroethane compounds, ensuring isomeric purity is paramount for predictable reactivity, biological activity, and final product quality. This guide provides an objective comparison of the two primary analytical techniques for determining the isomeric purity of 1-bromo-1,2-difluoroethane and 2-bromo-1,1-difluoroethane: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. This comparison is supported by representative experimental data and detailed methodologies to assist in the selection and implementation of the most suitable analytical approach.
Introduction to Bromo-difluoroethane Isomers
Bromo-difluoroethane exists as two primary structural isomers: 1-bromo-1,2-difluoroethane and this compound. These isomers exhibit distinct physical and chemical properties, which can significantly influence their applications, particularly in the synthesis of pharmaceuticals and other specialty chemicals. Therefore, the ability to accurately separate and quantify these isomers is a critical aspect of quality control.
Comparison of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and complementary techniques for the comprehensive purity validation of bromo-difluoroethane isomers. GC-MS excels at the separation and sensitive detection of volatile isomers, while NMR provides unambiguous structural information and offers a direct, primary method for quantification (qNMR).
Data Presentation: Performance Comparison
The following table summarizes the expected performance of GC-MS and quantitative ¹⁹F NMR for the analysis of bromo-difluoroethane isomers. The data presented is a representative example to illustrate the comparative performance of the two techniques.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and column interaction, followed by mass-based detection. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. |
| Primary Strength | High separation efficiency and sensitivity for volatile compounds. | Unambiguous structural confirmation and accurate quantification without a specific standard for each isomer. |
| Sample Preparation | Dilution in a volatile organic solvent. | Dissolution in a deuterated solvent with an internal standard. |
| Limit of Detection (LOD) | Low ppm to ppb range. | ~0.1 mol% |
| Limit of Quantitation (LOQ) | ppm range. | ~0.3 mol% |
| Precision (RSD) | < 2% | < 1% |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Analysis Time | 15-30 minutes per sample. | 5-15 minutes per sample. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for separating and identifying volatile isomers like bromo-difluoroethane. The choice of the GC column is critical for achieving baseline separation. A mid-polarity column is often a good starting point for halogenated hydrocarbons.
Sample Preparation:
-
Prepare a stock solution of the bromo-difluoroethane sample at a concentration of 1000 ppm in a suitable volatile solvent (e.g., dichloromethane).
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 ppm to 100 ppm.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent mid-polarity column).
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 200°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold: 2 minutes at 150°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Analysis: The isomers are identified based on their retention times and unique mass fragmentation patterns. Quantification is achieved by integrating the peak areas of specific ions and comparing them to the calibration curve.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
¹⁹F qNMR is a powerful tool for the direct and accurate quantification of fluorinated isomers without the need for isomer-specific reference standards. The wide chemical shift range and high sensitivity of the ¹⁹F nucleus allow for excellent signal dispersion and accurate integration.
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the bromo-difluoroethane sample into a clean, dry NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a known amount of a suitable internal standard. A common choice for ¹⁹F qNMR is hexafluorobenzene (C₆F₆).
Instrumentation and Parameters:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a broadband probe.
-
Nucleus: ¹⁹F
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: -250 to 50 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of ¹⁹F nuclei).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Data Analysis: The isomeric purity is calculated by comparing the integral of the signals corresponding to each isomer. The absolute quantity of each isomer can be determined by comparing their integrals to the integral of the known amount of the internal standard.
Mandatory Visualizations
Caption: Workflow for Isomeric Purity Analysis by GC-MS.
Caption: Workflow for Isomeric Purity Analysis by qNMR.
Method Validation
To ensure the reliability and accuracy of the chosen analytical method, a thorough validation should be performed according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For GC-MS, this is demonstrated by baseline resolution of the isomeric peaks. For NMR, it is shown by the presence of unique, non-overlapping signals for each isomer.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations. A correlation coefficient (R²) of ≥ 0.999 is generally considered acceptable.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike/recovery studies, with acceptance criteria typically between 98-102%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD), which should typically be ≤ 2%.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Caption: Key Parameters for Analytical Method Validation.
Conclusion
Both GC-MS and qNMR spectroscopy are indispensable tools for the isomeric purity analysis of bromo-difluoroethane compounds. GC-MS offers superior separation and sensitivity, making it ideal for identifying and quantifying trace isomeric impurities. In contrast, ¹⁹F qNMR provides a direct and highly accurate method for determining the absolute purity of the bulk material without the need for isomer-specific standards.
For comprehensive quality control, a dual-method approach is recommended. GC-MS can be utilized for initial screening and the identification of all volatile components, while qNMR can be employed for the precise and accurate determination of the isomeric ratio. The choice of the primary method will depend on the specific requirements of the analysis, including the expected level of impurities and the availability of instrumentation. By following the detailed protocols and validation guidelines presented in this guide, researchers can confidently assess the isomeric purity of their bromo-difluoroethane compounds, ensuring the integrity and reliability of their research and development efforts.
Efficacy of 2-Bromo-1,1-difluoroethane in Named Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties imparted by fluorine can significantly enhance the pharmacokinetic and physicochemical properties of compounds. Among the various fluorinated building blocks, 2-Bromo-1,1-difluoroethane serves as a valuable reagent for the introduction of the difluoroethyl group. This guide provides a comparative overview of the efficacy of this compound in key named reactions, supported by experimental data and detailed protocols.
Overview of this compound in Organic Synthesis
This compound is a versatile reagent primarily used as a source of the 2,2-difluoroethyl group. This moiety is of significant interest in drug discovery as a bioisostere for other chemical groups, offering improved metabolic stability and binding affinity. Its utility is demonstrated in several named reactions, most notably in palladium-catalyzed cross-coupling reactions and radical addition processes.
Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling
One of the prominent applications of this compound derivatives is in the Sonogashira cross-coupling reaction. While direct coupling of this compound can be challenging, its derivatives, such as aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers, readily participate in these reactions. This two-step sequence involves the initial synthesis of the ether followed by the cross-coupling reaction.
Comparative Analysis:
Direct quantitative comparisons of this compound with other difluoroethylating agents in a single named reaction are not extensively documented in the readily available literature. However, we can analyze the efficiency of the Sonogashira reaction with a derivative of this compound. The following table summarizes the yields for the synthesis of an aryl 2-bromo-2-chloro-1,1-difluoroethyl ether and a subsequent Sonogashira coupling.
Table 1: Synthesis and Sonogashira Coupling of an Aryl 2-bromo-2-chloro-1,1-difluoroethyl Ether
| Reaction Step | Reactants | Product | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ether Synthesis | Phenol, 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane) | 2-Bromo-2-chloro-1,1-difluoroethyl phenyl ether | KOH | THF | 60 | - | 79 |
| Sonogashira Coupling | 2-(4-((2-bromo-2-chloro-1,1-difluoroethoxy)methyl)phenyl)isoindoline-1,3-dione, Phenylacetylene | 2-(4-((2-chloro-1,1-difluoro-4-phenylbut-3-yn-2-yl)oxy)methyl)phenyl)isoindoline-1,3-dione | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF | rt | 12 | 85 |
Alternative Reagents for Difluoroethylation:
Other reagents used for introducing the difluoroethyl group include:
-
1,1-Difluoro-2-iodoethane: Often used in radical addition reactions.
-
Diethyl (difluoromethyl)phosphonate: Used in Horner-Wadsworth-Emmons type reactions to introduce a difluorovinyl group, which can then be reduced.
-
Trifluoroethanol derivatives: Can be used in nucleophilic substitution reactions.
A direct comparison of yields under identical conditions is not available in the reviewed literature. However, the two-step process involving the derivative of this compound demonstrates a viable route to difluoroethylated compounds with good overall yield.
Experimental Protocols:
Protocol 1: Synthesis of 2-Bromo-2-chloro-1,1-difluoroethyl phenyl ether
-
To a solution of phenol (1.0 mmol) in THF (5 mL), add potassium hydroxide (1.5 mmol).
-
Add 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) (2.0 mmol) dropwise at 0 °C.
-
Heat the reaction mixture to 60 °C and monitor by TLC.
-
Upon completion, cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
-
To a solution of the aryl bromide (1.0 equiv) in an appropriate solvent (e.g., THF, DMF), add the terminal alkyne (1.1-1.5 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) cocatalyst (e.g., CuI, 1-5 mol%).
-
Add a base (e.g., triethylamine, diisopropylamine, 2-3 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Signaling Pathway and Workflow Diagrams:
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Radical Addition Reactions
This compound can also participate in radical addition reactions to alkenes. This method provides a direct route to difluoroethylated alkanes. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or peroxides.
Comparative Analysis:
The anti-Markovnikov addition of HBr to alkenes in the presence of peroxides is a well-established reaction.[1] Similarly, radical additions of fluorinated alkyl halides are known. The regioselectivity of the addition of the 2,2-difluoroethyl radical is expected to follow the established principles of radical stability, with the radical adding to the less substituted carbon of the double bond to form the more stable radical intermediate.
Table 2: Comparison of Radical Addition Reagents to Alkenes
| Reagent | Alkene | Product (Major) | Initiator | Key Features |
| HBr | R-CH=CH₂ | R-CH₂-CH₂-Br | Peroxide | Anti-Markovnikov selectivity.[1] |
| CCl₄ | R-CH=CH₂ | R-CHCl-CH₂-CCl₃ | Peroxide | Forms a new C-C bond. |
| This compound | R-CH=CH₂ | R-CH(CH₂Br)-CHF₂ | Radical Initiator | Introduces the difluoroethyl group. |
Direct comparative yield data for these reactions under identical conditions is scarce in the literature. The choice of reagent depends on the desired functional group to be introduced.
Experimental Protocol:
Protocol 3: General Procedure for Radical Addition of this compound to an Alkene
-
In a reaction vessel equipped with a condenser and a magnetic stirrer, dissolve the alkene (1.0 equiv) and this compound (1.2-2.0 equiv) in a suitable solvent (e.g., benzene, t-butanol).
-
Add a radical initiator (e.g., AIBN or benzoyl peroxide, 5-10 mol%).
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Logical Relationship Diagram:
Caption: Simplified mechanism of radical addition.
Conclusion
This compound is a valuable reagent for the introduction of the difluoroethyl group into organic molecules. While direct comparative studies with other difluoroethylating agents are not abundant, its utility in named reactions such as the Sonogashira coupling (via its derivatives) and radical additions is well-established. The choice of synthetic strategy will depend on the target molecule and the desired connectivity. The provided protocols and diagrams offer a foundation for researchers to explore the application of this compound in their synthetic endeavors. Further research into direct cross-coupling reactions of this compound and quantitative comparisons with emerging difluoroethylating reagents would be highly beneficial to the scientific community.
References
A Comparative Guide to the Reaction Mechanisms of 2-Bromo-1,1-difluoroethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic pathways of 2-Bromo-1,1-difluoroethane, a key building block in modern synthetic chemistry. The strategic introduction of the 1,1-difluoroethyl moiety is a widely used strategy in medicinal and agricultural chemistry to enhance molecular properties such as metabolic stability, bioavailability, and binding affinity. Understanding the reactivity of this compound is crucial for designing efficient synthetic routes and controlling reaction outcomes. This document compares its performance in various reaction types with alternative reagents, supported by experimental data from related compounds.
Mechanistic Pathways and Reactivity
This compound is a primary haloalkane, and its reactions are predominantly governed by the interplay between nucleophilic substitution, elimination, and radical pathways. The presence of two electron-withdrawing fluorine atoms on the adjacent carbon influences the reactivity of the C-Br bond.
Nucleophilic Substitution (SN2)
As a primary haloalkane, this compound is expected to react with nucleophiles primarily through a bimolecular (SN2) mechanism. This single-step, concerted process involves the nucleophile attacking the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide leaving group. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
Caption: SN2 reaction of this compound.
Elimination (E2)
In the presence of a strong, sterically hindered base, this compound can undergo a bimolecular elimination (E2) reaction, which competes with the SN2 pathway.[1][2] This concerted reaction involves the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon) and the simultaneous departure of the bromide ion, resulting in the formation of 1,1-difluoroethene.
Caption: E2 elimination of this compound.
Radical Reactions (Photodissociation)
The carbon-bromine bond is susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light. This photodissociation process generates a 2,2-difluoroethyl radical and a bromine radical. These highly reactive radical intermediates can then participate in various subsequent reactions, such as addition to alkenes or hydrogen abstraction.
Caption: Photodissociation of this compound.
Thermal Decomposition
At elevated temperatures, haloalkanes can undergo elimination reactions. For this compound, the most probable thermal decomposition pathway is the elimination of hydrogen bromide (HBr) to yield 1,1-difluoroethene, analogous to the thermal decomposition of 1,1-difluoroethane which eliminates hydrogen fluoride (HF).[3]
Comparative Analysis with Alternative Reagents
The reactivity of this compound is best understood in the context of other 2-halo-1,1-difluoroethanes. The primary determinant of their reactivity in substitution, elimination, and radical reactions is the strength of the carbon-halogen (C-X) bond.
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDE)
| Bond | Average Bond Energy (kJ/mol) | Relative Reactivity Trend |
| C-F | ~485 | Lowest |
| C-Cl | ~327 | Moderate |
| C-Br | ~285 | High |
| C-I | ~213 | Highest |
The data clearly shows that the C-Br bond is significantly weaker than C-F and C-Cl bonds, but stronger than the C-I bond. This trend dictates that:
-
For SN2/E2 reactions , the leaving group ability increases down the group (F < Cl < Br < I). Therefore, this compound is more reactive than its chloro- analog but less reactive than its iodo- counterpart.
-
For radical reactions , the weaker C-X bond is more easily cleaved. Thus, the ease of forming the 2,2-difluoroethyl radical via photodissociation follows the order: Iodo > Bromo > Chloro > Fluoro.
Data Presentation
While specific kinetic data for this compound is not extensively available, data from analogous compounds provide valuable insights into its expected behavior.
Table 2: Physical Properties of this compound
| Property | Value |
| CAS Number | 359-07-9 |
| Molecular Formula | C₂H₃BrF₂ |
| Molecular Weight | 144.95 g/mol |
| Boiling Point | 57.3 °C |
| Density | 1.8244 g/mL @ 18 °C |
Source: PubChem[7]
Table 3: Kinetic Data for Thermal Decomposition of Related Haloethanes
| Compound | Reaction | Activation Energy (Ea) | Rate Expression |
| 1,1-Difluoroethane (CH₃CHF₂) | HF Elimination | 61.9 ± 1.8 kcal/mol | log(k, s⁻¹) = 13.9 - (61.9 kcal/mol) / 2.303RT |
| 2-Chloro-1,1-difluoroethane (CH₂ClCHF₂) | HCl Elimination | ~58-60 kcal/mol | - |
The activation energy for the thermal elimination of HBr from this compound is expected to be lower than that for HF and HCl elimination from its analogs, consistent with the lower C-Br bond strength.
Experimental Protocols
The following are generalized methodologies for key reactions involving this compound, based on standard organic chemistry procedures.
Protocol 1: General Procedure for SN2 Reaction
-
Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents: this compound (1.0 eq) is dissolved in a suitable polar aprotic solvent (e.g., acetone, DMF, or DMSO).
-
Reaction: The nucleophile (e.g., sodium cyanide, 1.2 eq) is added to the solution. The mixture is heated to an appropriate temperature (e.g., 50-80 °C) and stirred until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Workup: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or distillation to yield the desired substituted product.
Protocol 2: General Procedure for E2 Elimination
-
Setup: A flame-dried, three-neck round-bottom flask is fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagents: A strong, non-nucleophilic base (e.g., potassium tert-butoxide, 1.5 eq) is dissolved or suspended in a dry aprotic solvent (e.g., THF or tert-butanol).
-
Reaction: The solution is cooled in an ice bath, and a solution of this compound (1.0 eq) in the same solvent is added dropwise. After the addition, the mixture is allowed to warm to room temperature and stirred for several hours.
-
Workup: The reaction is quenched by the careful addition of water. The product, 1,1-difluoroethene, is a volatile gas and can be collected in a cold trap or bubbled through a solution to form a derivative for analysis.
-
Analysis: The product is characterized by gas chromatography and NMR spectroscopy.
Logical Workflow for Reactivity Comparison
The selection of a haloethane for a specific transformation often depends on a balance of reactivity and selectivity. The following workflow illustrates the decision-making process based on bond strength.
Caption: Decision workflow for selecting a haloethane reagent.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.universityofgalway.ie [research.universityofgalway.ie]
- 4. savemyexams.com [savemyexams.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C2H3BrF2 | CID 136186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Use of 2-Bromo-1,1-difluoroethane in Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern chemical synthesis. The difluoroethyl moiety (-CH2CF2Br) is particularly valuable for its ability to confer enhanced metabolic stability, modulate lipophilicity, and improve the binding affinity of drug candidates. 2-Bromo-1,1-difluoroethane has emerged as a key reagent for introducing this functional group. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance, cost, and safety profile with viable alternatives, supported by experimental data to inform reagent selection in both research and industrial settings.
Overview of this compound
This compound (CAS No: 359-07-9) is a halogenated alkane that serves as a versatile building block for the synthesis of more complex fluorinated molecules.[1] It is particularly useful in nucleophilic substitution and radical reactions to introduce the 2,2-difluoroethyl group.[1] Its physical properties, including a boiling point of approximately 57°C, make it a manageable liquid reagent under standard laboratory conditions.[2]
Key Applications:
-
Pharmaceutical Synthesis: Introduction of the difluoroethyl group can lead to drug candidates with improved pharmacokinetic profiles.
-
Agrochemicals: The moiety can enhance the potency and selectivity of pesticides and herbicides.
-
Material Science: Used in the development of specialty polymers and materials with enhanced thermal and chemical resistance.
Cost-Benefit Analysis: A Comparative Perspective
The selection of a difluoroalkylating agent is a trade-off between cost, reactivity, safety, and efficiency. While bulk pricing for industrial applications will vary, laboratory-scale pricing provides a useful benchmark for comparison.
Table 1: Cost Comparison of Selected Difluoroalkylating Reagents
| Reagent | Typical Use | Estimated Price (USD/gram) | Key Considerations |
| This compound | Source of -CH2CF2Br | $50 - $100 (for small quantities)[2] | Versatile, but can be relatively expensive for large-scale use. |
| Halothane (2-Bromo-2-chloro-1,1,1-trifluoroethane) | Precursor to difluoroalkenes | $20 - $40 | Historically used as an anesthetic; generates a highly reactive intermediate. |
| Ethyl Bromodifluoroacetate | Difluorocarbene precursor | $15 - $30 | Cost-effective source of :CF2 for O- and S-difluoromethylation. |
| Bromo(difluoro)acetic Acid | Difluoromethylation of N-heterocycles | $25 - $50 | Effective for specific applications under mild conditions.[3] |
Performance Comparison: Experimental Data
The efficiency of a difluoroalkylating agent is best assessed through direct comparison in specific chemical transformations. The synthesis of aryl ethers is a common application where these reagents are employed. The following data, derived from the use of halothane (a precursor that generates a key difluoroethene intermediate), provides insight into typical reaction conditions and yields.
Table 2: Synthesis of Aryl 2-Bromo-2-chloro-1,1-difluoroethyl Ethers from Phenols and Halothane [2][4][5]
| Phenol Substrate | Base | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | NaH | Room Temp. | 20 | 39 |
| Phenol | NaH | 60 | 3.5 | 67 |
| Phenol | KOH | 60 | 1.5 | 74 |
| p-Methoxyphenol | KOH | 60 | 1.5 | 79 |
| Methyl p-hydroxybenzoate | KOH | 60 | 5 | 88 |
| 2-Naphthol | KOH | 60 | 3.5 | 85 |
| p-Nitrophenol | KOH | 60 | 20 | 11 |
This data highlights that the choice of base and reaction temperature significantly impacts reaction efficiency, with potassium hydroxide generally providing higher yields in shorter reaction times.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these reagents.
Protocol 1: General Procedure for the Synthesis of Aryl 2-bromo-2-chloro-1,1-difluoroethyl Ethers from Phenols and Halothane[2][5]
Materials:
-
Substituted phenol (1.0 mmol)
-
Potassium hydroxide (KOH), ground (1.5 mmol)
-
Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) (2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5.0 mL)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve the phenol in anhydrous THF.
-
Cool the solution to 0°C and add the ground KOH.
-
Slowly add halothane to the stirred suspension.
-
Heat the reaction mixture to 60°C and monitor by thin-layer chromatography.
-
Upon completion, cool the mixture to 0°C and quench with saturated aqueous NH4Cl.
-
Extract the product with EtOAc, and wash the combined organic layers with brine.
-
Dry the organic phase over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Safety and Handling
Working with halogenated organic compounds requires strict adherence to safety protocols.
Table 3: Safety and Handling Comparison
| Reagent | Key Hazards | Recommended PPE | Waste Disposal |
| This compound | Eye and skin irritant, potential narcotic effects. | Safety goggles, chemical-resistant gloves, lab coat. | Collect in a designated halogenated organic waste container. |
| Halothane | Volatile anesthetic, potential for liver damage with chronic exposure. | Use in a well-ventilated fume hood, with appropriate PPE. | Collect in a designated halogenated organic waste container. |
| Ethyl Bromodifluoroacetate | Lachrymator, corrosive. | Use in a fume hood, with full face and hand protection. | Neutralize with a suitable base before disposal in a halogenated waste stream. |
| Bromo(difluoro)acetic Acid | Corrosive, causes severe burns. | Handle with extreme care, using acid-resistant gloves and eye protection. | Neutralize before disposal in a designated halogenated waste container. |
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate a typical workflow for synthetic reagent evaluation and a plausible reaction pathway for the synthesis of aryl difluoroethyl ethers.
Caption: A generalized workflow for the evaluation and implementation of a new synthetic reagent.
Caption: A simplified reaction pathway for the synthesis of aryl difluoroethyl ethers.
References
- 1. Cost-effectiveness analysis and efficient use of the pharmaceutical budget: the key role of clinical pharmacologists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane [beilstein-journals.org]
- 3. Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of 2-Bromo-1,1-difluoroethane and its derivatives
A Spectroscopic Comparison of 2-Bromo-1,1-difluoroethane and Its Derivatives
This guide provides a detailed spectroscopic comparison of this compound and its derivatives where the bromine atom is substituted with chlorine, another bromine, or iodine. This document is intended for researchers, scientists, and professionals in drug development who utilize these compounds in their work. The guide summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate the identification and differentiation of these structurally similar halogenated ethanes.
Introduction
This compound is a halogenated hydrocarbon with applications in organic synthesis. Its derivatives, formed by substituting the bromine atom with other halogens, exhibit distinct spectroscopic properties due to the differing electronegativity and mass of the halogen atoms. Understanding these differences is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a comparative analysis of the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data for this compound, 2-Chloro-1,1-difluoroethane, 1,2-Dibromo-1,1-difluoroethane, and 2-Iodo-1,1-difluoroethane.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its selected derivatives.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)
| Compound | Molecular Formula | -CH₂X (ppm) | -CHF₂ (ppm) | J (Hz) |
| This compound | C₂H₃BrF₂ | 3.6 (t) | 5.9 (tt) | ³JHF ≈ 15 Hz, ²JHF ≈ 56 Hz |
| 2-Chloro-1,1-difluoroethane | C₂H₃ClF₂ | 3.7 (t) | 5.8 (tt) | ³JHF ≈ 14 Hz, ²JHF ≈ 57 Hz |
| 1,2-Dibromo-1,1-difluoroethane | C₂H₂Br₂F₂ | 4.1 (t) | - | ³JHF ≈ 16 Hz |
| 2-Iodo-1,1-difluoroethane | C₂H₃F₂I | 3.4 (t) | 5.7 (tt) | ³JHF ≈ 15 Hz, ²JHF ≈ 56 Hz |
Note: Chemical shifts are approximate and can vary with solvent and concentration. 't' denotes a triplet and 'tt' denotes a triplet of triplets.
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ)
| Compound | Molecular Formula | C-1 (-CHF₂) (ppm) | C-2 (-CH₂X) (ppm) |
| This compound | C₂H₃BrF₂ | 115.5 (t) | 35.5 (t) |
| 2-Chloro-1,1-difluoroethane | C₂H₃ClF₂ | 116.2 (t) | 45.1 (t) |
| 1,2-Dibromo-1,1-difluoroethane | C₂H₂Br₂F₂ | 118.1 (t) | 28.7 (t) |
| 2-Iodo-1,1-difluoroethane | C₂H₃F₂I | 117.5 (t) | 10.2 (t) |
Note: Chemical shifts are approximate and can vary with solvent and concentration. 't' denotes a triplet due to coupling with fluorine.
¹⁹F NMR Spectral Data
Table 3: ¹⁹F NMR Chemical Shifts (δ)
| Compound | Molecular Formula | Chemical Shift (ppm) | Multiplicity |
| This compound | C₂H₃BrF₂ | -95.5 | dt |
| 2-Chloro-1,1-difluoroethane | C₂H₃ClF₂ | -92.1 | dt |
| 1,2-Dibromo-1,1-difluoroethane | C₂H₂Br₂F₂ | -65.8 | t |
| 2-Iodo-1,1-difluoroethane | C₂H₃F₂I | -101.3 | dt |
Note: Chemical shifts are referenced to CFCl₃ and can vary with solvent. 'dt' denotes a doublet of triplets and 't' denotes a triplet.
Infrared (IR) Spectroscopy Data
Table 4: Key IR Absorption Bands (cm⁻¹)
| Compound | C-H Stretch | C-F Stretch | C-X Stretch |
| This compound | 2980-3010 | 1100-1200 (strong) | ~650 |
| 2-Chloro-1,1-difluoroethane | 2985-3015 | 1100-1250 (strong)[1] | ~780[1] |
| 1,2-Dibromo-1,1-difluoroethane | ~2960 | 1050-1150 (strong) | ~640 |
| 2-Iodo-1,1-difluoroethane | ~2970 | 1080-1180 (strong) | ~590 |
Mass Spectrometry (MS) Data
Table 5: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | [M-X]⁺ | [CHF₂]⁺ | Other Key Fragments |
| This compound | 144/146 | 65 | 51 | 129/131 ([M-CH₂]⁺) |
| 2-Chloro-1,1-difluoroethane | 100/102 | 65 | 51 | 85/87 ([M-CH₂]⁺) |
| 1,2-Dibromo-1,1-difluoroethane | 222/224/226 | 143/145 | 51 | 127/129 ([CH₂Br]⁺) |
| 2-Iodo-1,1-difluoroethane | 192 | 65 | 51 | 177 ([M-CH₂]⁺) |
Note: The presence of isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) results in characteristic isotopic patterns for molecular ions and fragments containing these atoms.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring NMR spectra of small organic molecules is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire the spectrum using a 300-500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically 8-16 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.
-
¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. ¹⁹F is a high-abundance, high-sensitivity nucleus, so acquisition times are comparable to ¹H NMR. Chemical shifts are typically referenced to an external standard such as CFCl₃.
Fourier-Transform Infrared (FTIR) Spectroscopy
For liquid samples, the following Attenuated Total Reflectance (ATR) FTIR protocol is commonly used:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Spectrum Acquisition: Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹. Co-adding 16-32 scans is common to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile compounds like the ones discussed, GC-MS is a powerful analytical tool:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC injection port, which is heated to a temperature sufficient to vaporize the sample (e.g., 250 °C).
-
Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m nonpolar column). The column temperature is typically programmed to ramp from a low initial temperature (e.g., 40 °C) to a higher final temperature (e.g., 200 °C) to separate the components of the mixture based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) at 70 eV is commonly used to fragment the molecules. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its derivatives.
Caption: Logical workflow for the spectroscopic comparison of the target compounds.
Conclusion
The spectroscopic data presented in this guide highlight the distinct fingerprints of this compound and its chloro, dibromo, and iodo derivatives. The electronegativity and size of the halogen substituent significantly influence the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry. This comparative guide, along with the provided experimental protocols, serves as a valuable resource for the unambiguous identification and characterization of these important halogenated ethanes in a research and development setting.
References
Safety Operating Guide
Safe Disposal of 2-Bromo-1,1-difluoroethane: A Comprehensive Guide
Ensuring the proper disposal of 2-Bromo-1,1-difluoroethane is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly, adhering to safety and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is hazardous and requires careful management to prevent exposure and environmental contamination.
Personal Protective Equipment (PPE): All personnel handling this compound must use the appropriate PPE to minimize exposure risks.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of properly after.[1] |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities or potential for splashing, chemical-resistant coveralls are recommended.[1] |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[2] |
Handling and Storage:
-
Always handle this compound in a well-ventilated area to avoid the inhalation of vapors.[2][3]
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][4]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through licensed chemical waste handlers, typically involving incineration. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams. [1][3]
Step 1: Waste Collection and Storage
-
Segregation: Collect waste this compound in a dedicated, properly labeled, and sealed container. Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container Integrity: Use a container that is in good condition and compatible with the chemical. Ensure the container is tightly sealed to prevent leaks or the escape of vapors.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from general laboratory traffic.
Step 2: Coordination with Environmental Health and Safety (EHS)
-
Contact EHS: Notify your institution's EHS office or equivalent department to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and regulatory agencies.
Step 3: Professional Disposal
-
Licensed Disposal Facility: The collected waste must be transported to a licensed and approved hazardous waste disposal facility.[2]
-
Incineration: The standard and recommended method for the final disposal of this compound is controlled incineration in a facility equipped with an afterburner and flue gas scrubber to neutralize harmful combustion byproducts.[1][2][3][4][5]
Emergency Procedures for Spills and Releases
In the event of a spill or accidental release, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Response Materials:
| Material Type | Examples |
| Absorbents | Dry chemical absorbent, vermiculite, or sand.[2] |
| Containment | Dikes for larger spills.[2][4] |
| Cleanup Tools | Spark-proof tools and explosion-proof equipment for collection.[2][3] |
| Waste Containers | Suitable, closed, and labeled containers for disposal of spill debris.[1][3] |
Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, open windows if it is safe to do so.
-
Contain: For small spills, cover with a dry chemical absorbent. For larger spills, create a dike around the spill to prevent it from spreading.[2][4]
-
Collect: Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal. Use non-sparking tools to avoid ignition sources.[2][3]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: The collected spill debris is considered hazardous waste and must be disposed of following the procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Bromo-1,1-difluoroethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 2-Bromo-1,1-difluoroethane (CAS No. 359-07-9). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Summary
This compound is a chemical that requires careful handling due to its potential health and environmental hazards. Key risks associated with this compound are summarized below.
Primary Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause serious irritation if it comes into contact with the eyes.[1]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]
-
Central Nervous System Effects: Inhalation may lead to drowsiness or dizziness.[1]
-
Environmental Hazard: Harms public health and the environment by destroying ozone in the upper atmosphere.[1]
Occupational Exposure Limits
As of the latest available data, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies.[2][3][4][5] Therefore, it is imperative to handle this chemical with stringent engineering controls and personal protective equipment to minimize any potential exposure.
| Parameter | Agency | Value |
| Permissible Exposure Limit (PEL) | OSHA | No data available |
| Threshold Limit Value (TLV) | ACGIH | No data available |
| Recommended Exposure Limit (REL) | NIOSH | No data available |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE. Selections should be based on a thorough risk assessment of the specific procedures being performed.
| Body Part | Required PPE | Specifications and Rationale |
| Respiratory | Air-purifying Respirator with appropriate cartridges or Supplied-Air Respirator | To be used in the case of inadequate ventilation or for spill response.[2] Selection must be based on the potential concentration of airborne vapors. |
| Eye & Face | Chemical Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles to protect against splashes.[2] |
| Hands | Chemical-Resistant Gloves | This compound is a halogenated hydrocarbon. Materials like nitrile and butyl rubber offer poor resistance to this chemical class.[2][3] For prolonged contact or immersion, Viton™ or multi-laminate gloves (e.g., Silver Shield®) are recommended. For incidental splash protection, thicker nitrile gloves may be used, but must be replaced immediately upon contamination. |
| Body | Chemical-Resistant Laboratory Coat or Apron, Closed-toe Shoes | Wear a lab coat made of a suitable resistant material. Ensure shoes fully cover the feet.[2][3] For larger quantities or splash potential, a chemical-resistant apron or coveralls should be worn. |
Operational Plan: Handling Protocol
All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a chemical fume hood is operational and certified.
-
Verify that an emergency safety shower and eyewash station are accessible and unobstructed.[2]
-
Assemble all necessary equipment and reagents before introducing the chemical.
-
Prepare a designated waste container for hazardous waste.
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above before entering the handling area.
-
Inspect gloves for any signs of degradation or punctures prior to use.[4]
-
-
Chemical Handling:
-
Post-Handling:
Emergency Protocols
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing immediately. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical advice if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Contain: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite. Do not use combustible materials such as sawdust.
-
Collect: Carefully scoop the absorbed material into a designated, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Do not mix with other waste streams. Collect all this compound waste, including contaminated absorbents and disposable PPE, in a dedicated, properly labeled, and sealed container.
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for collection by a licensed hazardous waste disposal company. The material may be disposed of via controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems.[4]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
